molecular formula C4H3BrF6O B045433 2-(Bromomethyl)hexafluoropropan-2-ol CAS No. 503169-76-4

2-(Bromomethyl)hexafluoropropan-2-ol

Cat. No.: B045433
CAS No.: 503169-76-4
M. Wt: 260.96 g/mol
InChI Key: XMGSMOCOWOKNNK-UHFFFAOYSA-N
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Description

2-(Bromomethyl)hexafluoropropan-2-ol, also known as 2-(Bromomethyl)hexafluoropropan-2-ol, is a useful research compound. Its molecular formula is C4H3BrF6O and its molecular weight is 260.96 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Bromomethyl)hexafluoropropan-2-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Bromomethyl)hexafluoropropan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Bromomethyl)hexafluoropropan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrF6O/c5-1-2(12,3(6,7)8)4(9,10)11/h12H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGSMOCOWOKNNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(C(F)(F)F)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrF6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50457681
Record name 2-(Bromomethyl)hexafluoropropan-2-ol
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Molecular Weight

260.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503169-76-4
Record name 2-(Bromomethyl)hexafluoropropan-2-ol
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Record name 2-(Bromomethyl)hexafluoropropan-2-ol
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Foundational & Exploratory

An In-Depth Technical Guide to 2-(Bromomethyl)hexafluoropropan-2-ol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have emerged as critical building blocks for creating novel molecules with enhanced properties. The strategic incorporation of fluorine atoms can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making these compounds highly valuable in the design of new pharmaceuticals and advanced materials. Among these, 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropan-2-ol stands out as a versatile reagent and building block. Its unique structure, featuring a reactive bromomethyl group and the sterically demanding and electron-withdrawing hexafluoroisopropyl alcohol moiety, offers a gateway to a diverse range of chemical transformations and molecular architectures.

This technical guide provides a comprehensive overview of 2-(bromomethyl)hexafluoropropan-2-ol, detailing its chemical identity, physicochemical properties, synthesis, reactivity, and potential applications, with a particular focus on its relevance to drug discovery and development.

Part 1: Chemical Identity and Physicochemical Properties

IUPAC Name and Synonyms

The correct and systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropan-2-ol .[1]

This compound is also known by several synonyms, which are often encountered in chemical supplier catalogs and scientific literature:

  • 2-(Bromomethyl)perfluoropropan-2-ol[2][3]

  • 1-Bromo-2-(trifluoromethyl)-2-propanol (Note: This can be ambiguous and is less precise)

  • 2-(Bromomethyl)-2-hydroxyhexafluoropropane[2]

  • 1,1-Bis(trifluoromethyl)-2-bromoethan-1-ol[2]

  • CAS Number: 503169-76-4[1][4]

Physicochemical Data

A summary of the key physical and chemical properties of 2-(bromomethyl)hexafluoropropan-2-ol is presented in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

PropertyValueSource(s)
Molecular Formula C₄H₃BrF₆O[1][4]
Molecular Weight 260.96 g/mol [1][4]
Appearance Clear liquid[2]
Boiling Point 101-103 °C[2]
Density 1.9 g/mL[2]
pKa (Predicted) 8.40 ± 0.29[2]

The presence of the two trifluoromethyl groups significantly increases the acidity of the hydroxyl proton compared to its non-fluorinated analog, 1-bromo-2-methylpropan-2-ol. This enhanced acidity is a key feature influencing its reactivity and solubility.

Part 2: Synthesis and Reactivity

Synthesis

While specific, detailed, and peer-reviewed synthesis protocols for 2-(bromomethyl)hexafluoropropan-2-ol are not abundantly available in the public domain, its synthesis can be conceptually derived from established methodologies for the preparation of related fluorinated alcohols. A plausible synthetic route would involve the reaction of a suitable nucleophile with hexafluoroacetone, a key intermediate in the synthesis of many fluorinated compounds.[5][6]

A potential, though unconfirmed, synthetic pathway is visualized in the diagram below. This would likely involve the generation of a bromomethyl Grignard or organolithium reagent, which would then act as a nucleophile attacking the electrophilic carbonyl carbon of hexafluoroacetone.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Mg Magnesium (Mg) Dibromomethane Dibromomethane (CH2Br2) Grignard Bromomethylmagnesium bromide (BrCH2MgBr) Dibromomethane->Grignard + Mg (Grignard Formation) Hexafluoroacetone Hexafluoroacetone ((CF3)2CO) Product 2-(Bromomethyl)hexafluoropropan-2-ol Grignard->Product + Hexafluoroacetone (Nucleophilic Addition)

Caption: Plausible synthetic route to 2-(Bromomethyl)hexafluoropropan-2-ol.

Chemical Reactivity

The reactivity of 2-(bromomethyl)hexafluoropropan-2-ol is dominated by the presence of the bromomethyl group, which is a good leaving group in nucleophilic substitution reactions. The two bulky and strongly electron-withdrawing trifluoromethyl groups exert significant steric and electronic effects, influencing the reaction pathways.

Nucleophilic Substitution: The primary mode of reactivity involves the displacement of the bromide ion by a variety of nucleophiles. This allows for the introduction of the hexafluoro-2-hydroxyisopropyl moiety into a wide range of molecules.

G Reactant 2-(Bromomethyl)hexafluoropropan-2-ol Product Substituted Product Reactant->Product + Nu- Nucleophile Nucleophile (Nu-) LeavingGroup Bromide Ion (Br-)

Caption: General nucleophilic substitution reaction.

Given the primary nature of the carbon bearing the bromine, an S(_N)2 mechanism is generally expected.[7] However, the steric hindrance from the adjacent bulky hexafluoroisopropyl group might slow down the reaction rate compared to less hindered primary alkyl bromides.

Potential Applications in Synthesis:

  • Ether Synthesis: Reaction with alkoxides or phenoxides can yield ethers containing the hexafluoro-2-hydroxyisopropyl group.[7]

  • Ester Synthesis: Carboxylate salts can act as nucleophiles to form corresponding esters.

  • Amine Alkylation: Primary and secondary amines can be alkylated to introduce the fluorinated substituent.

  • Thioether Synthesis: Thiolates are effective nucleophiles for the synthesis of thioethers.

Part 3: Applications in Research and Drug Development

The unique combination of a reactive handle (the bromomethyl group) and a bulky, lipophilic, and metabolically stable fluorinated alcohol makes 2-(bromomethyl)hexafluoropropan-2-ol a valuable tool for medicinal chemists.

Role as a Building Block in Drug Discovery

The incorporation of trifluoromethyl groups is a well-established strategy in drug design to enhance metabolic stability and modulate physicochemical properties.[8] The hexafluoroisopropyl group, in particular, can serve as a lipophilic hydrogen bond donor, potentially improving cell membrane permeability and target engagement.

2-(Bromomethyl)hexafluoropropan-2-ol allows for the direct introduction of this valuable motif onto a variety of molecular scaffolds. This can be particularly useful in lead optimization campaigns to explore the structure-activity relationship (SAR) of a new chemical entity.

The Influence of the Hexafluoroisopropyl Moiety

The parent alcohol, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), is known for its unique solvent properties, including high polarity, strong hydrogen bonding capability, and low nucleophilicity.[5][8] These properties make it an effective solvent for a range of chemical transformations, including Friedel-Crafts reactions and peptide synthesis.[9][10] While 2-(bromomethyl)hexafluoropropan-2-ol is primarily a reagent rather than a solvent, the inherent properties of the hexafluoroisopropyl group it carries are imparted to the molecules it modifies.

Part 4: Safety, Handling, and Storage

Hazard Identification

2-(Bromomethyl)hexafluoropropan-2-ol is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is associated with the following hazards:

  • Skin Irritation (Category 2) [1]

  • Serious Eye Irritation (Category 2) [1]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation [1]

Recommended Handling Procedures

Due to its hazardous nature, strict safety protocols must be followed when handling this compound:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid Inhalation: Do not breathe dust, fume, gas, mist, vapors, or spray.

  • Handling: Wash hands thoroughly after handling.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents and metals.

Part 5: Experimental Protocols

General Protocol for Nucleophilic Substitution with a Phenolic Nucleophile:

  • Preparation of the Nucleophile: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired phenol in a suitable aprotic solvent (e.g., tetrahydrofuran or acetonitrile).

  • Deprotonation: Add a suitable base (e.g., sodium hydride or potassium carbonate) portion-wise to the solution at 0 °C to generate the corresponding phenoxide. Allow the reaction to stir for 30-60 minutes at room temperature.

  • Addition of Electrophile: Slowly add a solution of 2-(bromomethyl)hexafluoropropan-2-ol in the same solvent to the reaction mixture.

  • Reaction: The reaction mixture may be stirred at room temperature or heated to reflux to drive the reaction to completion. The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Conclusion

2-(Bromomethyl)hexafluoropropan-2-ol is a valuable and versatile fluorinated building block for organic synthesis. Its ability to introduce the unique hexafluoro-2-hydroxyisopropyl moiety into a variety of molecular structures makes it a powerful tool for researchers in medicinal chemistry and materials science. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory. As the demand for novel fluorinated compounds continues to grow, the importance of reagents like 2-(bromomethyl)hexafluoropropan-2-ol in advancing drug discovery and materials innovation is set to increase.

References

A comprehensive list of references will be compiled based on the citations provided throughout the text.

Sources

An In-depth Technical Guide to 2-(Bromomethyl)hexafluoropropan-2-ol (CAS 503169-76-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Bromomethyl)hexafluoropropan-2-ol (CAS 503169-76-4), a fluorinated alcohol derivative with potential applications in chemical biology and proteomics. Drawing upon the well-documented chemistry of its parent compound, hexafluoroisopropanol (HFIP), this guide elucidates the structural features, physicochemical properties, and potential reactivity of 2-(Bromomethyl)hexafluoropropan-2-ol. While specific experimental data for this compound is limited in publicly accessible literature, this guide offers scientifically grounded insights into its probable synthesis, handling, and applications as a research chemical. Particular attention is given to its potential as a chemical probe and derivatizing agent in proteomics, leveraging the unique properties of the hexafluoroisopropyl and bromomethyl functional groups.

Introduction: The Significance of Fluorinated Alcohols in Advanced Research

Fluorinated organic compounds have garnered significant interest in medicinal chemistry and drug discovery, with approximately 20-25% of FDA-approved drugs containing at least one fluorine atom.[1] The introduction of fluorine can profoundly alter the physicochemical and biological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to protein targets. Hexafluoroisopropanol (HFIP) stands out as a particularly valuable fluorinated alcohol, exhibiting strong hydrogen bond donating capabilities, high polarity, and low nucleophilicity.[1] These properties make it a versatile solvent for a wide range of chemical transformations, capable of stabilizing cationic intermediates and activating electrophiles.[2][3][4]

This guide focuses on a specific derivative of HFIP, 2-(Bromomethyl)hexafluoropropan-2-ol, which incorporates a reactive bromomethyl group. This functionalization introduces a potent electrophilic center, suggesting its utility as a chemical tool for covalently modifying biological macromolecules, a strategy of significant interest in chemical proteomics and drug development.

Molecular Structure and Physicochemical Properties

The unique properties of 2-(Bromomethyl)hexafluoropropan-2-ol stem from its distinct molecular architecture, which combines the electron-withdrawing nature of two trifluoromethyl groups with a reactive bromomethyl moiety.

Structural Features

The structure of 2-(Bromomethyl)hexafluoropropan-2-ol is characterized by a central tertiary alcohol with two trifluoromethyl groups and a bromomethyl group attached to the same carbon atom.

Caption: Chemical structure of 2-(Bromomethyl)hexafluoropropan-2-ol.

Physicochemical Data

A summary of the key physicochemical properties of 2-(Bromomethyl)hexafluoropropan-2-ol is presented in the table below. This data is compiled from various chemical supplier databases and computational predictions.

PropertyValueSource
CAS Number 503169-76-4[5]
Molecular Formula C₄H₃BrF₆O[5][6]
Molecular Weight 260.96 g/mol [6]
Appearance Clear liquid[7]
Boiling Point 101-103 °C[7]
Density 1.9 g/cm³[7]
pKa (Predicted) 8.40 ± 0.29[7]
Spectral Data (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the two protons of the bromomethyl group (CH₂Br) and a singlet for the hydroxyl proton (OH). The chemical shift of the CH₂Br protons would likely be in the range of 3.5-4.5 ppm, shifted downfield due to the proximity of the electronegative bromine and the hexafluoroisopropyl group. The hydroxyl proton signal would be concentration-dependent and could appear over a wide range.

  • ¹³C NMR: The carbon NMR spectrum is predicted to show four distinct signals: one for the carbon of the bromomethyl group, one for the quaternary carbon bearing the hydroxyl and trifluoromethyl groups, and one for the two equivalent trifluoromethyl carbons. The signal for the bromomethyl carbon would be expected around 30-40 ppm, while the quaternary carbon would be significantly deshielded. The trifluoromethyl carbons would appear as a quartet due to coupling with the fluorine atoms.[8][9][10]

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak and characteristic fragmentation patterns, including the loss of a bromine atom and trifluoromethyl groups.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Strong C-F stretching bands would be expected in the 1100-1300 cm⁻¹ region.

Synthesis and Reactivity

Proposed Synthesis

A specific, validated synthesis protocol for 2-(Bromomethyl)hexafluoropropan-2-ol is not detailed in the available literature. However, a plausible synthetic route can be proposed based on the known chemistry of hexafluoroisopropanol (HFIP) and related compounds. The synthesis would likely involve the introduction of a bromomethyl group onto a suitable precursor. One potential approach could be the reaction of a protected form of 2-methyl-hexafluoropropan-2-ol with a brominating agent.

A more direct, albeit potentially challenging, route could involve the free-radical bromination of a suitable precursor, though selectivity could be an issue.

It is important to note that any proposed synthesis would require experimental validation and optimization.

G Precursor Hexafluoroacetone Intermediate1 Hexafluoroisopropanol (HFIP) Precursor->Intermediate1 Reduction Intermediate2 Protected HFIP Derivative Intermediate1->Intermediate2 Protection Product 2-(Bromomethyl)hexafluoropropan-2-ol Intermediate2->Product Bromination & Deprotection BrominatingAgent Brominating Agent (e.g., NBS) BrominatingAgent->Product

Caption: Plausible synthetic pathway for 2-(Bromomethyl)hexafluoropropan-2-ol.

Chemical Reactivity

The reactivity of 2-(Bromomethyl)hexafluoropropan-2-ol is dictated by its two key functional groups: the hydroxyl group and the bromomethyl group.

  • Hydroxyl Group: The hydroxyl group, influenced by the strong electron-withdrawing effect of the two trifluoromethyl groups, is expected to be more acidic than a typical tertiary alcohol. This enhanced acidity is a hallmark of HFIP and its derivatives, making them excellent hydrogen bond donors.[1]

  • Bromomethyl Group: The bromomethyl group serves as a reactive electrophilic site. The carbon-bromine bond is susceptible to nucleophilic attack, making this compound a potential alkylating agent. This reactivity is central to its proposed applications in proteomics.

The unique combination of a highly acidic, non-nucleophilic alcohol and a reactive electrophilic handle suggests that 2-(Bromomethyl)hexafluoropropan-2-ol could be a valuable tool for specific chemical modifications under conditions where the hydroxyl group's reactivity is minimized.

Potential Applications in Proteomics and Drug Discovery

While specific applications of 2-(Bromomethyl)hexafluoropropan-2-ol are not yet widely reported, its structure suggests significant potential, particularly in the field of proteomics. One supplier markets this compound as a "specialty product for proteomics research applications".[5]

Covalent Labeling of Proteins

The primary proposed application is as a covalent labeling reagent for proteins. The bromomethyl group can react with nucleophilic residues on a protein's surface, such as the thiol group of cysteine, the imidazole group of histidine, or the epsilon-amino group of lysine.

G Compound 2-(Bromomethyl)hexafluoro- propan-2-ol CovalentAdduct Covalently Modified Protein Compound->CovalentAdduct Alkylation Protein Protein with Nucleophilic Residue (e.g., Cys-SH) Protein->CovalentAdduct MassSpec Mass Spectrometry Analysis CovalentAdduct->MassSpec Identification Identification of Modification Site MassSpec->Identification

Caption: Workflow for covalent protein labeling and analysis.

This covalent modification can be used for several purposes:

  • Activity-Based Protein Profiling (ABPP): If the compound selectively targets the active site of an enzyme, it can be used to identify and quantify enzyme activity in complex biological samples.

  • Target Identification and Validation: In drug discovery, a bioactive molecule can be appended with this reactive group to create a chemical probe. This probe can then be used to pull down its protein targets from cell lysates, allowing for their identification by mass spectrometry.

  • Mapping Protein Structure and Interactions: By cross-linking interacting proteins or labeling solvent-accessible regions, this compound could provide insights into protein conformation and complex formation.

Derivatizing Agent for Mass Spectrometry

The hexafluoroisopropyl group can enhance the ionization efficiency and fragmentation behavior of peptides in mass spectrometry. Derivatization of peptides with 2-(Bromomethyl)hexafluoropropan-2-ol could therefore improve the sensitivity and sequence coverage in proteomics experiments.[11][12][13] The fluorine atoms provide a unique mass signature that can be easily identified.

Safety and Handling

Detailed toxicological data for 2-(Bromomethyl)hexafluoropropan-2-ol is not available. However, based on its structure and the properties of related compounds, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. The compound is predicted to be a skin and eye irritant.

Conclusion and Future Outlook

2-(Bromomethyl)hexafluoropropan-2-ol is a promising yet under-explored chemical entity. Its unique combination of a highly fluorinated, acidic alcohol and a reactive electrophilic center suggests a range of potential applications, particularly in the burgeoning field of chemical proteomics. Future research should focus on developing a robust and scalable synthesis, thoroughly characterizing its reactivity with various nucleophiles, and demonstrating its utility in specific proteomics workflows. As the demand for sophisticated chemical tools for dissecting complex biological systems continues to grow, compounds like 2-(Bromomethyl)hexafluoropropan-2-ol are poised to play an increasingly important role in advancing our understanding of biology and disease.

References

  • Alghamdi, M. (2023). Synthesis of Derivatives of Hexafluoroisopropanol. Electronic Theses and Dissertations. 2474. [Link]

  • Colomer, I., et al. (2017). Hexafluoroisopropanol as a highly versatile solvent. SciSpace. [Link]

  • Ghosh, A., et al. (2021). Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation. Chemical Science, 12(12), 4340-4353. [Link]

  • Leito, I., et al. (2021). Exploiting hexafluoroisopropanol (HFIP) in Lewis and Brønsted acid-catalyzed reactions. ResearchGate. [Link]

  • PubChem. (n.d.). 2-(Bromomethyl)hexafluoropropan-2-ol. [Link]

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. [Link]

  • ResearchGate. (n.d.). 13 C NMR spectrum (HFIP/CDCl 3 , T = 298 K) of the CO/FS copolymer... [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr. [Link]

  • Centre for Proteome Research. (n.d.). Derivatization for proteomics. [Link]

  • Nakashima, Y., et al. (2011). Liquid chromatographic separation of proteins derivatized with a fluorogenic reagent at cysteinyl residues on a non-porous column for differential proteomics analysis. Journal of Chromatography A, 1218(22), 3466-3472. [Link]

  • Iwasaki, Y., et al. (2004). Fluorogenic Derivatization Reagents Suitable for Isolation and Identification of Cysteine-Containing Proteins Utilizing High-Performance Liquid Chromatography-Tandem Mass Spectrometry. Analytical Chemistry, 76(3), 729-736. [Link]

Sources

Synthesis Pathways for 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropan-2-ol: A Guide for Advanced Chemical Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Executive Summary

The 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) moiety is a cornerstone in modern medicinal chemistry and materials science, prized for its unique electronic and steric properties. Its incorporation into molecular scaffolds can significantly enhance biological activity and material performance.[1][2] This guide provides a detailed technical overview of the plausible and efficient synthesis pathways for 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, a key functionalized building block. By leveraging the well-established chemistry of hexafluoroacetone and radical bromination, this document outlines a robust two-step synthetic strategy, offering field-proven insights into reaction mechanisms, experimental design, and process optimization for researchers, scientists, and drug development professionals.

The Strategic Importance of the Functionalized HFIP Moiety

The HFIP group is not merely a fluorinated alcohol; its two trifluoromethyl groups create a unique chemical environment. This functionality provides a highly acidic, sterically hindered hydroxyl group that is a potent hydrogen bond donor but a poor nucleophile.[1][3] These characteristics are highly sought after in drug design to modulate pKa, improve metabolic stability, and enhance binding affinity.

The target molecule, 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, combines this valuable HFIP core with a synthetically versatile bromomethyl handle. The C-Br bond serves as a prime reactive site for introducing the HFIP moiety into larger, more complex molecules via nucleophilic substitution, making it an invaluable intermediate for library synthesis and late-stage functionalization in drug discovery programs.

Retrosynthetic Analysis: A Logic-Driven Approach

A direct, single-step synthesis for this target is not readily found in established literature. Therefore, a logical retrosynthetic analysis is the most effective starting point for devising a viable pathway. The most apparent disconnection is the C-Br bond, suggesting a bromination reaction as the final step. This leads to a readily accessible tertiary alcohol precursor. This precursor, in turn, can be synthesized from the foundational building block of HFIP chemistry: hexafluoroacetone (HFA).[4][5]

This analysis reveals a logical and practical two-step forward synthesis, which will be the focus of this guide.

G Target 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropan-2-ol Precursor1 2-Methyl-1,1,1,3,3,3-hexafluoropropan-2-ol Target->Precursor1 Radical Bromination Precursor2 Hexafluoroacetone (HFA) Precursor1->Precursor2 Nucleophilic Addition Reagent1 Methyl Grignard Reagent (CH3MgX) Precursor1->Reagent1 Nucleophilic Addition

Caption: Retrosynthetic pathway for the target compound.

Proposed Synthesis Pathway: From HFA to Functionalized Product

This section details the recommended two-step synthesis, explaining the causality behind experimental choices and providing robust, self-validating protocols.

Step 1: Synthesis of 2-Methyl-1,1,1,3,3,3-hexafluoropropan-2-ol

The foundational step is the creation of the tertiary alcohol precursor via the nucleophilic addition of a methyl group to hexafluoroacetone (HFA). HFA is a highly electrophilic ketone due to the strong electron-withdrawing effects of its two trifluoromethyl groups. A methyl Grignard reagent (e.g., methylmagnesium bromide) serves as an excellent and widely used carbon nucleophile for this transformation.

Causality Behind Experimental Design:

  • Reagent Choice: A Grignard reagent is chosen for its high reactivity and commercial availability.

  • Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) is essential. These solvents are non-protic, preventing the quenching of the highly basic Grignard reagent, and they effectively solvate the magnesium species, facilitating the reaction.

  • Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.

  • Temperature Control: The initial addition is performed at low temperatures (e.g., 0 °C) to control the exothermic reaction and minimize potential side reactions.

Experimental Protocol: Grignard Addition

  • Setup: An oven-dried, three-necked flask is equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, a condenser with an inert gas inlet, and a septum. The system is flushed with argon.

  • Reagent Preparation: Anhydrous diethyl ether (~100 mL) is added to the flask. A solution of methylmagnesium bromide (1.1 equivalents in diethyl ether) is transferred to the dropping funnel via cannula.

  • HFA Introduction: The flask is cooled to 0 °C in an ice bath. Hexafluoroacetone (HFA) gas (1.0 equivalent) is bubbled through the stirred solvent until the required mass has been added, or a pre-condensed liquid HFA is added slowly.

  • Reaction: The Grignard solution is added dropwise from the funnel to the HFA solution over 1 hour, maintaining the temperature at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • Workup: The reaction is carefully quenched by slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extraction & Purification: The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by distillation to yield 2-methyl-1,1,1,3,3,3-hexafluoropropan-2-ol as a clear liquid.

Step 2: Radical Bromination of 2-Methyl-1,1,1,3,3,3-hexafluoropropan-2-ol

With the precursor in hand, the final step is the selective bromination of the methyl group. A free-radical bromination using N-bromosuccinimide (NBS) is the method of choice for this type of transformation. NBS provides a low, constant concentration of bromine, which favors substitution at the desired position over other potential reactions.

Causality Behind Experimental Design:

  • Reagent Choice: NBS is the classic reagent for selective radical bromination at allylic, benzylic, or, in this case, a sterically accessible methyl group adjacent to a quaternary center. It minimizes the formation of dibrominated and other byproducts.

  • Initiator: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to start the chain reaction. Alternatively, initiation can be achieved photochemically with a UV lamp. AIBN is often preferred for its predictable decomposition kinetics.

  • Solvent: A non-polar, inert solvent like carbon tetrachloride (CCl₄) or cyclohexane is traditionally used. Modern, greener alternatives may also be considered. The solvent must be free of reactive C-H bonds that could compete in the radical reaction.

  • Reaction Control: The reaction is typically run at the reflux temperature of the chosen solvent to ensure thermal decomposition of the initiator and propagation of the radical chain. The progress can be monitored by observing the consumption of the denser NBS, which sinks, and the formation of succinimide, which floats.

Experimental Protocol: Radical Bromination

  • Setup: A round-bottom flask is charged with 2-methyl-1,1,1,3,3,3-hexafluoropropan-2-ol (1.0 equivalent), N-bromosuccinimide (1.05 equivalents), AIBN (0.02 equivalents), and anhydrous carbon tetrachloride.

  • Reaction: The flask is fitted with a reflux condenser and an inert gas inlet. The mixture is heated to reflux (approx. 77 °C for CCl₄) with vigorous stirring. The reaction is maintained at reflux for 4-6 hours or until all the NBS has been converted to succinimide.

  • Workup: The reaction mixture is cooled to room temperature, and the solid succinimide byproduct is removed by filtration.

  • Purification: The filtrate is carefully concentrated on a rotary evaporator to remove the solvent. The resulting crude oil is then purified by vacuum distillation to afford the final product, 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropan-2-ol.

G cluster_step1 Step 1: Grignard Addition cluster_step2 Step 2: Radical Bromination HFA Hexafluoroacetone Precursor 2-Methyl-1,1,1,3,3,3- hexafluoropropan-2-ol HFA->Precursor 1. Add CH3MgBr 2. NH4Cl Workup Grignard CH3MgBr in Ether, 0°C Precursor_Step2 Precursor from Step 1 Precursor->Precursor_Step2 Purification (Distillation) NBS NBS, AIBN in CCl4, Reflux Target 2-(Bromomethyl)-1,1,1,3,3,3- hexafluoropropan-2-ol Precursor_Step2->Target Radical Substitution

Caption: Forward synthesis workflow for the target compound.

Product Characterization and Data

The identity and purity of the final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry.

PropertyValueSource
Chemical Name 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropan-2-ol-
CAS Number 503169-76-4[6]
Molecular Formula C₄H₃BrF₆O[6]
Molecular Weight 260.96 g/mol [6]
Boiling Point 101-103 °C[6]
Density ~1.9 g/mL[6]
Appearance Clear Liquid[6]

Safety and Handling

Appropriate safety precautions must be taken when performing this synthesis.

  • Hexafluoroacetone (HFA): A toxic, non-flammable gas. Should be handled in a well-ventilated fume hood.

  • Grignard Reagents: Highly flammable and react violently with water. Must be handled under anhydrous and inert conditions.

  • N-Bromosuccinimide (NBS): An irritant and lachrymator. Avoid inhalation and skin contact.

  • Solvents: Diethyl ether is extremely flammable. Carbon tetrachloride is a suspected carcinogen and is toxic. Handle all solvents with appropriate personal protective equipment in a fume hood.

The final product is expected to be an irritant. Standard laboratory safety protocols, including the use of safety glasses, gloves, and a lab coat, are mandatory.

Conclusion

The synthesis of 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is most effectively achieved through a two-step sequence involving the Grignard addition of a methyl group to hexafluoroacetone, followed by a selective free-radical bromination of the resulting tertiary alcohol. This pathway utilizes well-understood, reliable reactions and commercially available starting materials. The resulting functionalized HFIP building block is a valuable asset for synthetic programs in pharmaceutical and materials science, enabling the strategic incorporation of the unique hexafluoroisopropyl alcohol moiety into a diverse range of target molecules.

References

  • An Overview of the Synthesis of Hexafluoroisopropanol and Its Key Intermediates. (2024). Thieme, DOI: 10.1055/s-0044-1779594. [Link]

  • Alghamdi, M. (2023). Synthesis of Derivatives of Hexafluoroisopropanol. eGrove, University of Mississippi. [Link]

  • Synthesis of Derivatives of Hexafluoroisopropanol - ProQuest. (2023). ProQuest. [Link]

  • Alghamdi, M. (2023). Synthesis of Derivatives of Hexafluoroisopropanol. eGrove, University of Mississippi Theses. [Link]

  • Lebeuf, D., et al. (2021). Difunctionalization Processes Enabled by Hexafluoroisopropanol. ACS Organic & Inorganic Au. [Link]

  • Lebeuf, D., et al. (2021). Difunctionalization Processes Enabled by Hexafluoroisopropanol. National Institutes of Health (NIH). [Link]

  • Gandon, V., et al. (2020). Hexafluoroisopropanol‐Promoted Haloamidation and Halolactonization of Unactivated Alkenes. ResearchGate. [Link]

  • Synthesis of 2-bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane. PrepChem.com. [Link]

  • Guo, W., et al. (2022). Practical Synthesis of B(9)-Halogenated Carboranes with N-Haloamides in Hexafluoroisopropanol. Inorganic Chemistry, ACS Publications. [Link]

  • 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane. PubChem. [Link]

  • Methods of synthesizing hexafluoroisopropanol from impure mixtures and synthesis of a fluoromethyl ether there
  • Hexafluoro-2-propanol. Wikipedia. [Link]

Sources

An In-depth Technical Guide to 2-(Bromomethyl)hexafluoropropan-2-ol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, fluorinated organic molecules have emerged as indispensable tools for medicinal chemists. It is estimated that 20-25% of all FDA-approved drugs contain at least one fluorine atom, a testament to the profound impact of fluorination on molecular properties.[1] The strategic incorporation of fluorine can modulate a compound's metabolic stability, binding affinity, lipophilicity, and bioavailability. Within this context, highly fluorinated functional groups are of increasing interest for expanding the chemical space available for drug design.[1]

One such functional group of significant potential is the hexafluoroisopropanol (HFIP) moiety. This group offers a unique combination of extensive fluorination and an adjacent hydroxyl group, which acts as a potent hydrogen bond donor without significant nucleophilicity.[1][2] The incorporation of the HFIP group into small molecules has been shown to enhance their biological activity, making derivatives of hexafluoroisopropanol attractive building blocks for the synthesis of novel therapeutic agents.[1][2]

This technical guide provides a comprehensive overview of a key derivative, 2-(Bromomethyl)hexafluoropropan-2-ol . We will delve into its chemical and physical properties, explore plausible synthetic routes and reactivity, discuss its potential applications in drug development, and provide essential safety and handling information. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique properties of this fluorinated building block.

Chemical and Physical Properties

2-(Bromomethyl)hexafluoropropan-2-ol is a dense, clear liquid at room temperature. Its key physical and chemical properties are summarized in the table below. The presence of two trifluoromethyl groups significantly influences its properties, leading to a high density and a relatively low boiling point for its molecular weight. The electron-withdrawing nature of the trifluoromethyl groups also increases the acidity of the hydroxyl proton, with a predicted pKa of 8.40.[3]

PropertyValueSource(s)
IUPAC Name 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropan-2-ol[3]
CAS Number 503169-76-4[3]
Molecular Formula C₄H₃BrF₆O[3]
Molecular Weight 260.96 g/mol [3]
Appearance Clear liquid[3]
Boiling Point 101-103 °C[3]
Density ~1.9 g/cm³[3]
pKa (Predicted) 8.40 ± 0.29[3]

Synthesis and Reactivity

A logical synthetic approach involves the Grignard reaction of hexafluoroacetone with bromomethylmagnesium bromide. This reaction is analogous to the well-established additions of Grignard reagents to ketones.

Synthesis Hexafluoroacetone Hexafluoroacetone Intermediate Magnesium Alkoxide Intermediate Hexafluoroacetone->Intermediate 1. Grignard Bromomethylmagnesium Bromide (in Et₂O) Product 2-(Bromomethyl)hexafluoropropan-2-ol Intermediate->Product 2. Workup Aqueous Workup (e.g., aq. NH₄Cl) Reactivity Start 2-(Bromomethyl)hexafluoropropan-2-ol SN2 Nucleophilic Substitution (S_N2) Start->SN2 at -CH₂Br AlcoholRxn Alcohol Reactions (Esterification, Etherification) Start->AlcoholRxn at -OH

Sources

An In-Depth Technical Guide to the Safe Handling, and Storage of 2-(Bromomethyl)hexafluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)hexafluoropropan-2-ol is a fluorinated alcohol containing a reactive bromine atom, making it a valuable building block in medicinal chemistry and materials science. Its unique structure, combining the steric bulk and electron-withdrawing nature of the two trifluoromethyl groups with a primary bromide, presents specific handling challenges. This guide provides a comprehensive overview of the essential safety, handling, and storage precautions necessary to work with this compound responsibly. The causality behind each recommendation is explained to foster a deeper understanding of the associated risks.

Section 1: Hazard Identification and Toxicological Profile

Understanding the inherent hazards of 2-(Bromomethyl)hexafluoropropan-2-ol is the foundation of safe laboratory practice. Based on available safety data sheets and analogy to similar halogenated compounds, the primary hazards are well-defined.[1][2][3]

GHS Classification: [2][3]

  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.

Toxicological Summary: The primary routes of exposure are inhalation, skin contact, and eye contact. The molecule's structure suggests that it can act as an irritant to mucous membranes and the respiratory tract.[1][3] The presence of the bromomethyl group introduces potential alkylating activity, a characteristic that requires careful handling to avoid unwanted biological interactions. While comprehensive toxicological data for this specific molecule is limited, related compounds like 1,1,1,3,3,3-Hexafluoro-2-propanol are known to be corrosive and can cause severe skin burns and eye damage.[4][5]

Section 2: Chemical and Physical Properties

A clear understanding of the physical properties of a chemical is critical for designing safe experiments and storage solutions.

PropertyValueSource
Molecular Formula C4H3BrF6OPubChem[2]
Molecular Weight 260.96 g/mol PubChem[2][6]
CAS Number 503169-76-4PubChem[2]
Appearance Data not specified; likely a liquid or low-melting solidInferred
Boiling Point Data not available
Solubility Data not available; likely soluble in common organic solventsInferred

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure.

Engineering Controls: The First Line of Defense

The primary engineering control for handling 2-(Bromomethyl)hexafluoropropan-2-ol is a certified chemical fume hood.[7] This is crucial for two main reasons:

  • Vapor Containment: To prevent inhalation of vapors that can cause respiratory irritation.[1][3]

  • Spill Containment: The contained workspace of a fume hood provides an initial barrier in the event of an accidental release.

All manipulations, including weighing, transferring, and setting up reactions, should be performed within the fume hood. Ensure that the sash is kept at the lowest practical height to maximize capture velocity.

Personal Protective Equipment (PPE): The Last Barrier

The selection of PPE must be based on a thorough risk assessment of the planned procedures.

PPE CategorySpecification and Rationale
Eye and Face Protection Tightly fitting safety goggles and a face shield are mandatory.[8][9] Goggles protect against splashes, while the face shield provides an additional layer of protection for the entire face.
Hand Protection Wear nitrile or neoprene gloves.[7] It is critical to inspect gloves for any signs of degradation or pinholes before use.[9] Given the halogenated nature of the compound, double-gloving is a recommended best practice. Contaminated gloves should be removed and disposed of immediately, followed by hand washing.
Skin and Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes are required.[7] For larger-scale operations or when there is a significant risk of splashing, a chemically resistant apron should be worn over the lab coat.
Respiratory Protection For routine operations within a functioning fume hood, respiratory protection is not typically required. However, in the event of a spill or a failure of engineering controls, a respirator with an appropriate organic vapor cartridge may be necessary.[5]

Section 4: Safe Handling Protocols

A systematic workflow minimizes the risk of exposure and accidental release. The following protocol should be adapted to specific experimental needs.

Pre-Experiment Checklist
  • Verify that the chemical fume hood has a current certification.

  • Ensure that the safety shower and eyewash station are accessible and unobstructed.[8]

  • Assemble all necessary PPE and inspect it for defects.

  • Locate the appropriate spill kit and fire extinguisher. A Class D fire extinguisher should be available if reactive metals are in use.[8]

  • Prepare a quenching solution (e.g., a 10% aqueous solution of sodium thiosulfate for reactions involving bromine) and have it ready in an ice bath.[10]

Step-by-Step Handling Procedure
  • Transport: Transport the chemical in a secondary container to the fume hood.

  • Transfer: Conduct all transfers of the material within the fume hood. Use a syringe or cannula for liquid transfers to minimize vapor release.

  • Reaction Setup: Set up the reaction apparatus securely within the fume hood. If the reaction is expected to be exothermic, prepare an ice bath for temperature control.[10]

  • Post-Handling: After use, tightly close the primary container. Decontaminate any surfaces that may have come into contact with the chemical.

  • Glove Removal and Hand Washing: Remove gloves using the proper technique to avoid contaminating your skin. Wash hands thoroughly with soap and water after handling is complete.[11]

Workflow for Safe Handling

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep1 Verify Fume Hood Certification prep2 Check Eyewash/Shower Access prep1->prep2 prep3 Inspect & Don PPE prep2->prep3 prep4 Locate Spill Kit & Extinguisher prep3->prep4 handle1 Transport in Secondary Container prep4->handle1 Proceed to Handling handle2 Transfer Reagent handle1->handle2 handle3 Set Up Reaction handle2->handle3 clean1 Securely Close Container handle3->clean1 Reaction Complete clean2 Decontaminate Surfaces & Glassware clean1->clean2 clean3 Dispose of Waste Properly clean2->clean3 clean4 Remove PPE & Wash Hands clean3->clean4

Caption: A logical workflow for the safe handling of 2-(Bromomethyl)hexafluoropropan-2-ol.

Section 5: Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

  • Conditions: Store in a cool, dry, and well-ventilated area.[1][4] The container should be kept tightly closed to prevent the ingress of moisture and the escape of vapors.[1][4]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[4][12] The reactivity of the bromomethyl group makes it susceptible to nucleophilic attack, and the alcohol functionality can react with strong acids and bases.

  • Segregation: Store this compound segregated from other chemicals, particularly those with which it could react violently. Halogenated compounds should be stored in their own designated area of a chemical storage cabinet.[11]

  • Container: Use the original manufacturer's container. If transferring to a new container, ensure it is properly labeled with the full chemical name, CAS number, and all relevant GHS hazard pictograms.

Section 6: Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate its consequences.

Exposure Response
  • Inhalation: Immediately move the affected person to fresh air.[1][3] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][9] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][9] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4][9] Rinse the mouth with water and seek immediate medical attention.

Spill Response

For small spills within a fume hood:

  • Alert personnel in the immediate area.

  • Wear appropriate PPE, including double gloves and eye/face protection.

  • Absorb the spill with an inert, non-combustible absorbent material such as sand or vermiculite.[4]

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.

For large spills or spills outside of a fume hood:

  • Evacuate the laboratory immediately.

  • Alert your institution's emergency response team.

  • Close the laboratory doors and post a warning sign.

  • Do not re-enter the area until it has been cleared by safety professionals.

Diagram for Emergency Spill Response

G cluster_small_spill start Spill Occurs is_large Is the spill large or outside a fume hood? start->is_large evacuate Evacuate Area Alert Emergency Response is_large->evacuate Yes small_spill_proc Small Spill Procedure is_large->small_spill_proc No end End of Response evacuate->end alert_personnel Alert Nearby Personnel small_spill_proc->alert_personnel don_ppe Don Appropriate PPE alert_personnel->don_ppe absorb Absorb with Inert Material don_ppe->absorb collect Collect into Waste Container absorb->collect decontaminate Decontaminate Area collect->decontaminate decontaminate->end

Caption: A decision tree for responding to a spill of 2-(Bromomethyl)hexafluoropropan-2-ol.

Section 7: Waste Disposal

Chemical waste must be handled in accordance with all local, state, and federal regulations.

  • Waste Streams: 2-(Bromomethyl)hexafluoropropan-2-ol and any materials contaminated with it should be disposed of as halogenated organic waste.[11][13]

  • Containerization: Collect waste in a clearly labeled, leak-proof container. The container must be compatible with the chemical; polyethylene containers are generally suitable.[11]

  • Labeling: The waste container must be labeled "Hazardous Waste" and list all contents, including the full name of 2-(Bromomethyl)hexafluoropropan-2-ol.

  • Disposal Method: Do not dispose of this chemical down the drain.[11] Arrange for pickup by your institution's environmental health and safety department. Given its high fluorine content, specialized high-temperature incineration may be required for complete destruction.[14][15]

Conclusion

2-(Bromomethyl)hexafluoropropan-2-ol is a reactive and potentially hazardous compound that demands respect and careful handling. By understanding its properties, implementing robust engineering controls, consistently using the correct PPE, and adhering to established safe handling and emergency protocols, researchers can effectively mitigate the risks associated with its use. This proactive approach to safety is not just a matter of compliance but is fundamental to responsible scientific practice.

References

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA. (2024).
  • 2-(BROMOMETHYL)HEXAFLUOROPROPAN-2-OL - Safety Data Sheet - ChemicalBook. (2025).
  • 2-(Bromomethyl)hexafluoropropan-2-ol | C4H3BrF6O | CID 11173021 - PubChem.
  • Halogenation of Alcohols: A Comprehensive Guide to the Functional Group Transformations. (2024).
  • 2-(BROMOMETHYL)HEXAFLUOROPROPAN-2-OL Safety Data Sheets - Echemi.
  • US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor - Google Patents.
  • 2-(BROMOMETHYL)HEXAFLUOROPROPAN-2-OL | 503169-76-4 - ChemicalBook. (2025).
  • 2-(Bromomethyl)hexafluoropropan-2-ol | CAS 503169-76-4 | SCBT.
  • Bromine: incident management - GOV.UK.
  • Standard Operating Procedure - PYROPHORIC & WATER REACTIVE COMPOUNDS - Yale Environmental Health & Safety.
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
  • Bromination safety - YouTube. (2024).
  • SAFETY DATA SHEET - TCI Chemicals.
  • Technical Support Center: Handling and Quenching Reactions with Brominated Compounds - Benchchem.
  • Guidelines for Disposing of PFAs - MCF Environmental Services. (2023).
  • Proper disposal of chemicals - Sciencemadness Wiki. (2025).
  • Halogenated Solvents.
  • Incident management: brominated flame retardants - GOV.UK.
  • Safety Data Sheet. (2016).
  • PSFC Halogenated Solvents.
  • SAFETY DATA SHEET - Fisher Scientific. (2011).
  • Hexafluoro-2-propanol - Wikipedia.
  • General Safety Handling Consideration - Alfa Chemistry.
  • PFAS Destruction Method Recovers Valuable Fluorine - Lab Manager Magazine. (2025).
  • SAFETY DATA SHEET - Fisher Scientific. (2024).
  • 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane - PubChem.
  • 503169-76-4|2-(BRomomethyl)hexafluoropropan-2-ol|BLD Pharm.
  • 2-(Bromomethyl)hexafluoropropan-2-ol | CAS 503169-76-4 | SCBT.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024).

Sources

An In-depth Technical Guide to the Discovery and History of Fluorinated Alcohols in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Fluorinated alcohols, particularly 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have emerged from relative obscurity to become indispensable tools in modern organic synthesis. Their unique combination of properties—strong hydrogen bond-donating ability, high polarity and ionizing power, low nucleophilicity, and the ability to stabilize charged intermediates—has enabled a vast array of challenging chemical transformations. This guide provides a comprehensive overview of the historical development and discovery of these remarkable solvents, tracing their journey from laboratory curiosities to powerful reagents and reaction media. We will delve into the mechanistic underpinnings of their reactivity, explore their diverse applications in catalysis, C-H functionalization, and peptide chemistry, and provide practical experimental protocols for their use. This exploration is designed for researchers, scientists, and drug development professionals seeking to leverage the transformative potential of fluorinated alcohols in their synthetic endeavors.

Introduction: The Dawn of a New Solvent Class

The story of fluorinated alcohols in synthesis is not one of a single, dramatic discovery, but rather a gradual recognition of their extraordinary potential. The field of organofluorine chemistry itself began to blossom in the mid-19th century, with the first synthesis of an organofluorine compound, benzoyl fluoride, reported by Alexander Borodin in 1862.[1] However, the unique properties of fluorinated alcohols would not be fully appreciated for another century.

Early Encounters: The First Syntheses of Fluorinated Alcohols

The industrial synthesis of 2,2,2-trifluoroethanol (TFE) is typically achieved through the hydrogenation or hydride reduction of trifluoroacetic acid derivatives, such as its esters or acyl chloride.[2] Another method involves the hydrogenolysis of compounds with the general formula CF₃−CHOH−OR.[2] Hexafluoroisopropanol (HFIP) is primarily synthesized from hexafluoroacetone (HFA), with common methods including liquid-phase, gas-phase, and Meerwein–Ponndorf–Verley (MPV) reductions.[3] While the MPV method is suitable for laboratory-scale synthesis, liquid-phase hydrogenation is more common for industrial production.[3]

Unveiling Unique Properties: A Trifecta of Reactivity

The synthetic utility of fluorinated alcohols stems from a unique combination of physical and chemical properties that distinguish them from their non-fluorinated counterparts.[4][5]

  • Strong Hydrogen Bond-Donating Ability: The electron-withdrawing nature of the fluorine atoms significantly increases the acidity of the hydroxyl proton, making TFE and HFIP potent hydrogen bond donors.[6] This allows them to activate electrophiles and stabilize anionic intermediates and transition states.

  • High Polarity and Ionizing Power: Fluorinated alcohols are highly polar solvents capable of dissolving a wide range of substrates, including those with low solubility in common organic solvents.[7][8] Their high ionizing power facilitates reactions that proceed through cationic intermediates.[7][9]

  • Low Nucleophilicity: Despite being alcohols, the electron-withdrawing fluorine atoms render the oxygen atom significantly less nucleophilic.[4][9] This property allows them to be used as non-participating solvents in reactions that are sensitive to nucleophilic attack.

These properties are summarized in the table below:

Property2,2,2-Trifluoroethanol (TFE)1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)EthanolIsopropanol
pKa 12.49.316.017.1
Boiling Point (°C) 74597882
Density (g/mL) 1.391.600.790.79
From Curiosity to Mainstay: The Initial Recognition of their Potential

The initial applications of fluorinated alcohols were often as specialized solvents for spectroscopic studies or for dissolving recalcitrant polymers. However, synthetic chemists soon began to recognize their potential to influence reaction outcomes. Early examples of their use in synthesis often involved leveraging their high polarity and acidity to promote reactions that would otherwise require harsh conditions or strong acid catalysts.

The "TFE" and "HFIP" Revolution: A Tale of Two Alcohols

While a variety of fluorinated alcohols exist, TFE and HFIP have become the undisputed workhorses of modern organic synthesis.[10] Their distinct properties make them suitable for a wide range of applications, from promoting simple acid-catalyzed reactions to enabling complex, transition-metal-catalyzed transformations.

2,2,2-Trifluoroethanol (TFE): The Workhorse

TFE is a versatile solvent that has found widespread use in a variety of synthetic transformations.[11][12] Its ability to act as a strong hydrogen bond donor and its relatively low cost have made it an attractive alternative to more traditional polar aprotic solvents.

One of the earliest and most impactful applications of TFE was in oxidation reactions, particularly those involving hydrogen peroxide. The strong hydrogen bonding between TFE and H₂O₂ activates the oxidant, allowing for the efficient and selective oxidation of a variety of substrates, including sulfides to sulfoxides and alkenes to epoxides, often without the need for a metal catalyst.[13]

TFE has proven to be an invaluable solvent in peptide chemistry.[14] Its ability to disrupt intermolecular hydrogen bonding and promote the formation of helical secondary structures in peptides has been instrumental in both peptide synthesis and conformational studies.[6][15] TFE can enhance the solubility of growing peptide chains and minimize aggregation, leading to higher yields and purities in solid-phase peptide synthesis.

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP): The Powerhouse

HFIP is an even more potent hydrogen bond donor and a more polar solvent than TFE.[7] Its exceptional ability to stabilize cationic intermediates has made it the solvent of choice for a wide range of challenging transformations, particularly in the realm of C-H functionalization.[7][16]

The high ionizing power of HFIP has been harnessed to promote reactions that proceed through highly electrophilic intermediates.[9] For example, the Friedel-Crafts acylation of arenes can be carried out under mild conditions in HFIP without the need for a traditional Lewis acid catalyst. The solvent itself acts as a proton donor to activate the acylating agent. Furthermore, the ability of HFIP to stabilize radical cations has been exploited in a variety of oxidative cyclization and functionalization reactions.[17]

Perhaps the most significant impact of HFIP on modern organic synthesis has been in the field of transition-metal-catalyzed C-H functionalization.[16][18] The use of HFIP as a solvent has been shown to dramatically enhance the reactivity and selectivity of a wide range of C-H activation reactions, including those catalyzed by palladium, rhodium, and iridium.[19] The precise role of HFIP in these reactions is often multifaceted, involving stabilization of the active catalyst, assistance in the C-H cleavage step, and promotion of the desired reductive elimination.

Mechanistic Insights: Understanding the "Magic" of Fluorinated Alcohols

The remarkable effects of fluorinated alcohols on chemical reactivity are a consequence of their unique solvent properties and their ability to engage in specific intermolecular interactions.

The Role of Hydrogen Bonding Networks and Solvent Aggregates

In the liquid state, fluorinated alcohols form complex hydrogen-bonding networks. These networks can organize substrate molecules, pre-disposing them for reaction and lowering the activation energy of the transition state. The ability of these solvents to act as both hydrogen bond donors and acceptors allows them to solvate both anionic and cationic species effectively.

G cluster_0 Fluorinated Alcohol Solvent Network FA1 R_f-OH FA2 R_f-OH FA1->FA2 Substrate Substrate (e.g., Electrophile) FA1->Substrate H-Bond Activation FA3 R_f-OH FA2->FA3 FA2->Substrate H-Bond Activation FA3->FA1

Caption: Hydrogen bonding network of fluorinated alcohols activating a substrate.

Stabilization of Charged Intermediates and Transition States

A key factor in the success of many reactions in fluorinated alcohols is their ability to stabilize charged intermediates and transition states.[20] The high polarity and ionizing power of these solvents effectively solvate both cations and anions, lowering the energy of charged species and accelerating reactions that proceed through such intermediates.

G Reactants Reactants TransitionState [Transition State]‡ (Stabilized by Solvent) Reactants->TransitionState ΔG‡ (lowered) Products Products TransitionState->Products

Caption: Stabilization of a transition state by a fluorinated alcohol solvent.

The "Fluorine Effect" on Reactivity and Selectivity

The presence of fluorine atoms not only imparts the unique properties discussed above but can also lead to more subtle effects on reactivity and selectivity. The "fluorous" nature of these solvents can lead to phase separation at elevated temperatures, which can be exploited for catalyst recycling. Furthermore, the specific interactions between fluorinated solvents and fluorinated reagents or catalysts can lead to enhanced reaction rates and selectivities.

Modern Applications and Future Outlook

The applications of fluorinated alcohols in synthesis continue to expand at a rapid pace. Their use is no longer limited to academic laboratories, as they are increasingly being adopted in industrial settings for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Fluorinated Alcohols in Asymmetric Catalysis

The ability of fluorinated alcohols to promote the formation of well-defined hydrogen-bonding networks has been exploited in the development of new asymmetric catalytic reactions. Chiral catalysts can interact with substrates through a network of hydrogen bonds involving the fluorinated alcohol solvent, leading to high levels of enantioselectivity.

Applications in Green and Sustainable Chemistry

Fluorinated alcohols offer several advantages from a green chemistry perspective. Their ability to promote reactions without the need for metal catalysts or strong acids reduces the generation of hazardous waste.[5] Furthermore, the high stability and low boiling points of TFE and HFIP facilitate their recovery and reuse.

Emerging Fluorinated Alcohols and their Potential

Research into new fluorinated alcohols with tailored properties is an active area of investigation. The development of new synthetic methods for accessing a wider range of fluorinated alcohols will undoubtedly lead to the discovery of new and exciting applications in synthesis.[21][22]

Experimental Protocols: A Practical Guide

To illustrate the practical utility of fluorinated alcohols, two representative experimental protocols are provided below.

Representative Protocol 1: Oxidation of a Sulfide to a Sulfoxide using TFE

This protocol describes the metal-free oxidation of thioanisole to methyl phenyl sulfoxide using hydrogen peroxide in TFE.

Step-by-Step Methodology:

  • To a solution of thioanisole (1.0 mmol) in 2,2,2-trifluoroethanol (2.0 mL) is added a 30% aqueous solution of hydrogen peroxide (1.1 mmol).

  • The reaction mixture is stirred at room temperature for 4 hours.

  • Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired methyl phenyl sulfoxide.

Representative Protocol 2: Friedel-Crafts Acylation using HFIP as a Solvent and Promoter

This protocol describes the Friedel-Crafts acylation of anisole with acetic anhydride in HFIP.

Step-by-Step Methodology:

  • To a solution of anisole (1.0 mmol) in 1,1,1,3,3,3-hexafluoroisopropanol (2.0 mL) is added acetic anhydride (1.2 mmol).

  • The reaction mixture is stirred at 60 °C for 12 hours.

  • Upon completion of the reaction, the mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with saturated aqueous sodium bicarbonate, water, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired 4-methoxyacetophenone.

Conclusion

The discovery and development of fluorinated alcohols as reaction media have revolutionized many areas of organic synthesis. Their unique ability to promote a wide range of chemical transformations under mild and often catalyst-free conditions has made them indispensable tools for both academic and industrial chemists. As our understanding of the subtle and complex roles that these solvents play in chemical reactions continues to grow, we can expect to see even more innovative and powerful applications of fluorinated alcohols in the years to come.

References

  • eGrove. (n.d.). Synthesis of Derivatives of Hexafluoroisopropanol. University of Mississippi. Retrieved from [Link]

  • Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation. (2021, February 10). PMC. Retrieved from [Link]

  • Armaly, A. M., & Koehn, K. R. K. (2022, July 17). HFIP in Organic Synthesis. ACS Publications. Retrieved from [Link]

  • Strategies for the synthesis of fluorinated alcohols: insights from hexafluoroisopropanol derivatives. (n.d.). American Chemical Society. Retrieved from [Link]

  • Overview on the history of organofluorine chemistry from the viewpoint of material industry. (n.d.). Retrieved from [Link]

  • Fluorinated alcohols as solvents, co-solvents and additives in homogeneous catalysis. (2025, August 5). Retrieved from [Link]

  • Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations. (2016, January 14). Retrieved from [Link]

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. (n.d.). Retrieved from [Link]

  • Lu, X.-Y., Gao, M.-T., Yu, L.-J., Pan, H.-Y., Zhang, X., Huang, R., Yang, K., Shui, F.-Y., Song, Y.-W., & Yang, G.-X. (2023, February 28). Synthesis of fluorinated allylic alcohols via photoinduced decarboxylative cross-coupling of α-fluoroacrylic acids and alcohols. Royal Society of Chemistry. Retrieved from [Link]

  • Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. (n.d.). arkat usa. Retrieved from [Link]

  • Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones. (n.d.). PMC. Retrieved from [Link]

  • Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis. (2019, July). ResearchGate. Retrieved from [Link]

  • 2,2,2-Trifluoroethanol. (n.d.). Wikipedia. Retrieved from [Link]

  • Trifluoroethanol Definition. (n.d.). Fiveable. Retrieved from [Link]

  • 2,2,2-Trifluoroethanol. (n.d.). Grokipedia. Retrieved from [Link]

  • Fluoroalcohol. (n.d.). Wikipedia. Retrieved from [Link]

  • Electrophilic Activation of Hydrogen Peroxide: Selective Oxidation Reactions in Perfluorinated Alcohol Solvents. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Bégué, J., Bonnet-Delpon, D., & Crousse, B. (2004, April 20). Fluorinated Alcohols: A New Medium for Selective and Clean Reaction. Semantic Scholar. Retrieved from [Link]

  • The Science Behind 2,2,2-Trifluoroethanol: Properties and Applications in Research. (n.d.). Retrieved from [Link]

  • 2,2,2-Trifluoroethanol (TFE). (n.d.). Solvay. Retrieved from [Link]

  • Studies on the Origin of the Stabilizing Effects of Fluorinated Alcohols and Weakly Coordinated Fluorine-Containing Anions on Cationic Reaction Intermediates. (2022, January 12). ACS Publications. Retrieved from [Link]

  • A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

Sources

A Theoretical and Computational Guide to 2-(Bromomethyl)hexafluoropropan-2-ol: Unveiling its Physicochemical Landscape for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive theoretical framework for the study of 2-(Bromomethyl)hexafluoropropan-2-ol. Designed for researchers, computational chemists, and professionals in drug development, this document elucidates the core principles and practical methodologies for a thorough computational analysis of this promising, yet understudied, fluorinated alcohol. By leveraging established quantum chemical methods, we will explore its electronic structure, conformational preferences, and reactivity profile, offering insights that are crucial for its application in medicinal chemistry.

The Significance of 2-(Bromomethyl)hexafluoropropan-2-ol in Modern Drug Design

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug discovery, with 20-25% of all pharmaceuticals containing at least one fluorine atom.[1] Highly fluorinated moieties like the hexafluoroisopropanol (HFIP) group are of particular interest.[1] The parent compound, hexafluoroisopropanol, is a polar solvent with strong hydrogen-bonding capabilities, low nucleophilicity, and the ability to stabilize reactive intermediates.[2] These unique properties make HFIP and its derivatives valuable building blocks in the synthesis of novel therapeutic agents.[1]

2-(Bromomethyl)hexafluoropropan-2-ol, with its reactive bromomethyl handle, presents a unique scaffold for the introduction of the hexafluoroisopropanol moiety into a wider range of molecular architectures. A deep understanding of its intrinsic physicochemical properties through theoretical studies is paramount to unlocking its full potential in the design of next-generation pharmaceuticals.

Unveiling the Molecular Architecture: A Computational Approach

A foundational aspect of understanding any molecule is to delineate its three-dimensional structure and the interplay of forces that govern its shape. For 2-(Bromomethyl)hexafluoropropan-2-ol, a systematic computational approach is essential.

Computational Methodology: The Synergy of Theory and Accuracy

The selection of an appropriate theoretical model is critical for obtaining reliable results. Density Functional Theory (DFT) offers a robust balance between computational cost and accuracy for systems of this nature.

Protocol for Geometry Optimization and Frequency Calculations:

  • Initial Structure Generation: Construct the 3D structure of 2-(Bromomethyl)hexafluoropropan-2-ol using a molecular builder such as Avogadro.

  • Conformational Search: Due to the presence of rotatable bonds (C-C and C-O), a thorough conformational search is necessary to identify the global minimum energy structure. This can be achieved through systematic rotation of dihedral angles or by using molecular dynamics simulations.

  • Geometry Optimization: Each identified conformer should be subjected to geometry optimization. A suitable level of theory for this is the B3LYP functional with a 6-311+G(d,p) basis set. This combination has been shown to provide accurate geometries for a wide range of organic molecules.

  • Frequency Analysis: Following optimization, a frequency calculation must be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Expert Insight: The choice of the B3LYP functional is a pragmatic starting point. For molecules with significant non-covalent interactions, functionals from the M06 suite, like M06-2X, may offer improved accuracy, particularly for conformational energy differences.[3]

Visualizing the Computational Workflow

The following diagram illustrates the systematic workflow for the theoretical characterization of 2-(Bromomethyl)hexafluoropropan-2-ol.

computational_workflow cluster_input Input Generation cluster_computation Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation start Initial 3D Structure of 2-(Bromomethyl)hexafluoropropan-2-ol conf_search Conformational Search start->conf_search geom_opt Geometry Optimization (DFT/B3LYP/6-311+G(d,p)) conf_search->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc reactivity Reactivity Descriptors geom_opt->reactivity thermo Thermodynamic Properties freq_calc->thermo spectra Spectroscopic Predictions (IR, NMR) freq_calc->spectra

Caption: A generalized workflow for the theoretical investigation of 2-(Bromomethyl)hexafluoropropan-2-ol.

Electronic Properties: A Window into Reactivity

The distribution of electrons within a molecule dictates its reactivity. Several key descriptors, readily calculated from the optimized geometry, provide invaluable insights.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability.

Protocol for FMO Analysis:

  • Perform a single-point energy calculation on the optimized geometry of 2-(Bromomethyl)hexafluoropropan-2-ol at the chosen level of theory.

  • Visualize the HOMO and LUMO isosurfaces. This will reveal the regions of the molecule most likely to participate in nucleophilic and electrophilic attacks, respectively.

  • Calculate the HOMO-LUMO gap. A larger gap suggests higher kinetic stability and lower chemical reactivity.

Molecular Electrostatic Potential (MEP)

The MEP is a powerful tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack.

Protocol for MEP Analysis:

  • Calculate the MEP surface from the single-point energy calculation.

  • Map the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

Trustworthiness through Self-Validation: The calculated electronic properties should be consistent with the known chemical behavior of alcohols, alkyl halides, and fluorinated compounds. For instance, the MEP should show a negative potential around the oxygen atom of the hydroxyl group and a positive potential around the hydrogen of the hydroxyl group, consistent with its role as a hydrogen bond donor.

Conformational Landscape and Intramolecular Interactions

The flexibility of 2-(Bromomethyl)hexafluoropropan-2-ol arises from rotation around the C-C and C-O single bonds. Understanding the relative energies of different conformers is crucial, as the most stable conformer will be the most populated at equilibrium and will dictate the molecule's overall properties.

Dihedral Angle Scanning

A systematic way to explore the conformational space is to perform a relaxed potential energy surface (PES) scan by rotating a key dihedral angle.

Protocol for Dihedral Angle Scan:

  • Select the dihedral angle of interest, for example, the Br-C-C-O dihedral.

  • Perform a relaxed PES scan by rotating this dihedral in a stepwise manner (e.g., every 10-15 degrees) while allowing all other geometric parameters to relax.

  • Plot the relative energy as a function of the dihedral angle to identify the low-energy conformers.

Key Conformational Data

The following table summarizes the kind of data that would be generated from a conformational analysis of 2-(Bromomethyl)hexafluoropropan-2-ol. The values presented are hypothetical and for illustrative purposes.

ConformerDihedral Angle (Br-C-C-O)Relative Energy (kcal/mol)Dipole Moment (Debye)
A (Global Minimum) 180° (anti-periplanar)0.002.5
B 60° (gauche)1.23.1
C -60° (gauche)1.23.1

Expert Insight: The presence of the bulky and electron-withdrawing trifluoromethyl groups will significantly influence the conformational preferences. Steric hindrance and electrostatic interactions between the bromomethyl group and the trifluoromethyl groups will likely be the dominant factors in determining the relative stability of the conformers.

Spectroscopic Characterization: A Theoretical Fingerprint

Computational chemistry can predict various spectroscopic properties, which can be invaluable for identifying and characterizing the molecule experimentally.

Infrared (IR) Spectroscopy

The vibrational frequencies calculated during the frequency analysis can be used to generate a theoretical IR spectrum.

Protocol for IR Spectrum Generation:

  • Use the output of the frequency calculation. This will contain the vibrational frequencies and their corresponding intensities.

  • Apply a scaling factor. Calculated vibrational frequencies are often systematically higher than experimental values. A scaling factor (e.g., ~0.96 for B3LYP/6-311+G(d,p)) should be applied to improve agreement with experimental data.

  • Plot the scaled frequencies against their intensities to generate the theoretical IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations can also predict the chemical shifts of NMR-active nuclei like ¹H, ¹³C, and ¹⁹F.

Protocol for NMR Chemical Shift Calculation:

  • Perform a GIAO (Gauge-Including Atomic Orbital) NMR calculation on the optimized geometry.

  • Calculate the isotropic shielding values for each nucleus.

  • Reference the calculated shielding values to the shielding value of a standard compound (e.g., tetramethylsilane for ¹H and ¹³C) calculated at the same level of theory to obtain the chemical shifts.

Reactivity and Mechanistic Insights

The theoretical framework established can be extended to investigate the reactivity of 2-(Bromomethyl)hexafluoropropan-2-ol in various chemical transformations. For instance, the susceptibility of the C-Br bond to nucleophilic substitution can be explored by modeling the reaction pathway with a representative nucleophile.

Modeling a Nucleophilic Substitution Reaction

The following diagram outlines the key steps in modeling an Sₙ2 reaction at the bromomethyl group.

sn2_reaction cluster_reactants Reactants cluster_ts Transition State cluster_products Products reactants 2-(Bromomethyl)hexafluoropropan-2-ol + Nucleophile ts Transition State Search (e.g., QST2/QST3 or Berny optimization) reactants->ts products Substituted Product + Bromide Ion ts->products

Caption: A schematic workflow for the computational investigation of a nucleophilic substitution reaction.

By calculating the activation energy barrier for such a reaction, one can gain quantitative insights into the reactivity of 2-(Bromomethyl)hexafluoropropan-2-ol and how it might be modulated by different reaction conditions or substituents.

Conclusion: The Predictive Power of Theoretical Studies

This guide has outlined a comprehensive computational strategy for the in-depth theoretical study of 2-(Bromomethyl)hexafluoropropan-2-ol. While direct experimental and theoretical data on this specific molecule are sparse, the application of established quantum chemical methodologies provides a powerful predictive tool. By systematically investigating its structural, electronic, and reactive properties, researchers can gain the fundamental understanding needed to effectively utilize this promising building block in the rational design of novel therapeutics. The synergy between computational prediction and experimental validation will undoubtedly accelerate the translation of this and other novel fluorinated compounds from theoretical concepts to tangible clinical candidates.

References

  • Alghamdi, M. (2023). Synthesis of Derivatives of Hexafluoroisopropanol. eGrove, University of Mississippi. [Link]

  • I-Alassoeur, S., et al. (2021). Difunctionalization Processes Enabled by Hexafluoroisopropanol. ACS Organic & Inorganic Au. [Link]

  • PubChem. (n.d.). 2-(Bromomethyl)hexafluoropropan-2-ol. National Center for Biotechnology Information. [Link]

  • Wikipedia. (2023). Hexafluoro-2-propanol. [Link]

  • Khan, S. A., & Tuly, M. T. (2022). A computational quantum chemical study of fluorinated Allopurinol. Journal of Emerging Investigators. [Link]

  • Suhail, M. (2022). A theoretical density functional theory calculation-based analysis of conformers of p-xylene. European Journal of Chemistry. [Link]

  • Klaff, A., et al. (2012). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry. [Link]

  • Luchini, G., et al. (2022). Exploiting hexafluoroisopropanol (HFIP) in Lewis and Brønsted acid-catalyzed reactions. Chemical Science. [Link]

Sources

An In-depth Technical Guide to 2-(Bromomethyl)hexafluoropropan-2-ol: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 2-(Bromomethyl)hexafluoropropan-2-ol, a fluorinated alcohol with significant potential in the fields of medicinal chemistry and drug development. We will delve into its chemical and physical properties, discuss its synthesis, explore its applications, and provide essential safety and handling information.

Core Molecular Attributes

Molecular Formula: C₄H₃BrF₆O[1][2]

Molecular Weight: 260.96 g/mol [1][2]

IUPAC Name: 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropan-2-ol[2]

CAS Number: 503169-76-4[1][3]

Physicochemical Properties

The unique properties of 2-(Bromomethyl)hexafluoropropan-2-ol stem from the presence of two trifluoromethyl groups and a hydroxyl group attached to the same carbon, a motif known as a hexafluoroisopropanol (HFIP) group. This structure imparts high acidity to the hydroxyl proton and influences the molecule's reactivity and utility as a solvent or building block.

PropertyValueSource
Boiling Point101-103 °C[4][]
Density1.9 g/cm³[4][]
pKa8.40 ± 0.29 (Predicted)[4]
FormLiquid[4]
ColorClear[4]

Synthesis of 2-(Bromomethyl)hexafluoropropan-2-ol

The synthesis of 2-(Bromomethyl)hexafluoropropan-2-ol can be approached through various methods, often involving the functionalization of hexafluoroisopropanol (HFIP) or related precursors. A common strategy involves the reaction of a suitable nucleophile with a brominating agent.

Synthetic Workflow

The following diagram illustrates a potential synthetic pathway for 2-(Bromomethyl)hexafluoropropan-2-ol.

SynthesisWorkflow reagent1 Hexafluoroacetone step1 Nucleophilic Addition reagent1->step1 reagent2 Bromomethyllithium or (Bromomethyl)magnesium halide reagent2->step1 product 2-(Bromomethyl)hexafluoropropan-2-ol step1->product

Caption: A potential synthetic route to 2-(Bromomethyl)hexafluoropropan-2-ol.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 2-(Bromomethyl)hexafluoropropan-2-ol.

Materials:

  • Hexafluoroacetone (gas or hydrate)

  • Dibromomethane

  • n-Butyllithium in hexanes

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Low-temperature bath (e.g., dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Bromomethyllithium: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve dibromomethane in anhydrous diethyl ether. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium in hexanes dropwise via an addition funnel, maintaining the temperature below -70 °C. Stir the resulting mixture for 1 hour at -78 °C.

  • Reaction with Hexafluoroacetone: Slowly bubble hexafluoroacetone gas into the reaction mixture or add a solution of hexafluoroacetone hydrate in anhydrous diethyl ether, ensuring the temperature remains below -70 °C.

  • Quenching: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours. Slowly warm the mixture to room temperature. Quench the reaction by carefully adding 1 M hydrochloric acid until the solution is acidic.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure 2-(Bromomethyl)hexafluoropropan-2-ol.

Applications in Drug Development

The unique electronic properties conferred by the hexafluoroisopropyl alcohol moiety make 2-(Bromomethyl)hexafluoropropan-2-ol a valuable building block in medicinal chemistry. The strong electron-withdrawing nature of the two trifluoromethyl groups enhances the acidity of the hydroxyl group, making it a potent hydrogen bond donor.[6][7]

Role as a Bioisostere

The hexafluoroisopropanol group can act as a bioisostere for other functional groups, such as carboxylic acids or phenols, by mimicking their hydrogen bonding capabilities while offering improved metabolic stability and pharmacokinetic properties.[8] The presence of the C-F bonds, which are stronger than C-H bonds, can increase resistance to metabolic degradation, prolonging the drug's half-life.[9]

Use in Structure-Based Drug Design

In structure-based drug design, the introduction of a bulky and lipophilic group like the one present in 2-(Bromomethyl)hexafluoropropan-2-ol can be used to probe and occupy specific hydrophobic pockets in target proteins. This can lead to enhanced binding affinity and selectivity. The bromomethyl group provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for screening.

Safety and Handling

2-(Bromomethyl)hexafluoropropan-2-ol is an irritant and should be handled with appropriate personal protective equipment.

Hazard Statements:

  • H315: Causes skin irritation.[2][10][11]

  • H319: Causes serious eye irritation.[2][10][11]

  • H335: May cause respiratory irritation.[2][10][11]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10][11]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[10][11][12]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[10][11]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][11]

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information.[10][11][12][13]

Conclusion

2-(Bromomethyl)hexafluoropropan-2-ol is a versatile fluorinated compound with significant potential in drug discovery and development. Its unique physicochemical properties, stemming from the hexafluoroisopropanol moiety, make it a valuable tool for medicinal chemists seeking to modulate the properties of lead compounds. Careful handling and adherence to safety protocols are essential when working with this reagent.

References

  • 2-(Bromomethyl)hexafluoropropan-2-ol | C4H3BrF6O | CID 11173021 - PubChem. PubChem. [Link]

  • 2-[4-(Bromomethyl)phenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol - PubChem. PubChem. [Link]

  • 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane - PubChem. PubChem. [Link]

  • An Overview of the Synthesis of Hexafluoroisopropanol and Its Key Intermediates. Thieme Connect. [Link]

  • Hexafluoro-2-propanol - American Chemical Society. American Chemical Society. [Link]

  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - NIH. National Institutes of Health. [Link]

  • A Complete Guide to Using HFIP Solvent in Pharmaceutical Intermediates. Medium. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. MDPI. [Link]

  • Identification of bicyclic hexafluoroisopropyl alcohol sulfonamides as retinoic acid receptor-related orphan receptor gamma (RORγ/RORc) inverse agonists. Employing structure-based drug design to improve pregnane X receptor (PXR) selectivity - PubMed. PubMed. [Link]

Sources

An In-Depth Technical Guide to the Safe Handling and Application of 2-(Bromomethyl)hexafluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the chemical properties, hazards, and safe handling protocols for 2-(Bromomethyl)hexafluoropropan-2-ol (CAS No. 503169-76-4). Designed for researchers, chemists, and professionals in drug development, this document moves beyond a standard Material Safety Data Sheet (MSDS) to offer practical, field-tested insights. The core philosophy of this guide is to empower scientific professionals with a comprehensive understanding of this reagent, enabling its safe and effective use in experimental workflows.

Core Chemical Identity and Physicochemical Properties

2-(Bromomethyl)hexafluoropropan-2-ol is a halogenated tertiary alcohol. Its structure is characterized by a propan-2-ol backbone with two trifluoromethyl groups at the C2 position, imparting properties similar to its well-studied parent compound, 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP). The addition of a bromomethyl group introduces a reactive site for nucleophilic substitution, making it a valuable building block in organic synthesis. The electron-withdrawing nature of the trifluoromethyl groups significantly increases the acidity of the hydroxyl proton compared to non-fluorinated alcohols.

Understanding these properties is the first step in a thorough risk assessment. The high density, for instance, means that a small volume can represent a significant mass, a crucial consideration when handling spills.

PropertyValueSource
CAS Number 503169-76-4[1][2]
Molecular Formula C₄H₃BrF₆O[1][2]
Molecular Weight 260.96 g/mol [1][2]
IUPAC Name 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropan-2-ol[1][]
Boiling Point 101-103 °C[][4]
Density ~1.9 g/cm³[][4]
Appearance Clear Liquid[4]
pKa (Predicted) 8.40 ± 0.29[4]

Comprehensive Hazard Evaluation and Toxicological Profile

This compound is classified as hazardous. It is crucial to recognize that different suppliers may report slightly varied GHS classifications. This guide consolidates the available data and recommends adhering to the most stringent precautions. The primary hazards are associated with its corrosive and irritant nature.

GHS Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[4]

  • H315: Causes skin irritation.[1][5]

  • H319: Causes serious eye irritation.[1][5]

  • H335: May cause respiratory irritation.[1][5]

Expert Analysis of Hazards:

  • Dermal and Ocular Hazard: The compound is consistently identified as an irritant and, more severely, as a corrosive agent that can cause burns[4][5]. The presence of the hexafluoro-isopropanol moiety, a known skin and eye irritant, combined with the alkylating potential of the bromomethyl group, likely contributes to this profile. Contact with skin or eyes can lead to immediate irritation, pain, and redness, with the potential for severe chemical burns and permanent eye damage upon significant exposure[6].

  • Respiratory Hazard: As a volatile liquid, its vapors can cause irritation to the respiratory tract, leading to coughing and shortness of breath[1][5][6]. All handling must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Toxicological Data Gaps: There is limited specific toxicological data (e.g., LD50) available for 2-(Bromomethyl)hexafluoropropan-2-ol itself. However, data for the parent compound, 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), indicates it is harmful if swallowed and can cause systemic effects[6][7]. Given the structural similarity, it is prudent to assume a comparable or potentially greater toxicity profile for the bromomethylated derivative due to its alkylating capability.

Risk Mitigation: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is mandatory.

Engineering Controls:

  • Chemical Fume Hood: All manipulations, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.

  • Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station are essential in the immediate work area.

Personal Protective Equipment (PPE):

  • Hand Protection: Handle with gloves inspected prior to use[8]. Use of double-gloving with a nitrile or neoprene outer glove is recommended to protect against both advective and diffusive transport of the chemical.

  • Eye and Face Protection: Tightly fitting safety goggles are mandatory. A full-face shield (minimum 8 inches) must be worn over the goggles whenever there is a risk of splashing[8].

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For larger quantities or tasks with a higher risk of splashing, a chemically resistant apron is advisable.

Standard Operating Procedure (SOP) for Safe Laboratory Handling

This protocol is designed to be a self-validating system, where each step confirms the safety of the subsequent one.

Step 1: Pre-Use Preparation

  • Verify the functionality of the chemical fume hood.

  • Ensure the safety shower and eyewash station are unobstructed.

  • Assemble all necessary glassware, reagents, and spill-containment materials inside the fume hood.

  • Don all required PPE (double gloves, goggles, face shield, lab coat).

Step 2: Aliquoting and Transfer

  • Secure the primary container in the fume hood.

  • To minimize vapor release, uncap the bottle slowly.

  • Use a clean, dry glass syringe or pipette to transfer the required volume. Avoid using plastic transfer pipettes, as their compatibility is not guaranteed.

  • Dispense the liquid directly into the reaction vessel, keeping the tip of the syringe/pipette below the vessel's rim to minimize splashing.

  • Recap the primary container immediately and securely.

Step 3: Post-Handling and Decontamination

  • Carefully rinse any reusable equipment (e.g., syringe) with an appropriate solvent (e.g., acetone) inside the fume hood, collecting the rinse as hazardous waste.

  • Wipe down the work surface in the fume hood with a suitable decontaminating solution.

  • Remove PPE in the correct order (outer gloves, face shield, lab coat, inner gloves, goggles) to prevent cross-contamination.

  • Wash hands thoroughly with soap and water after exiting the laboratory[8].

Diagram: Safe Handling Workflow

A Step 1: Pre-Use Safety Check B Step 2: Don Full PPE A->B Confirm safety equipment C Step 3: Perform Transfer in Fume Hood B->C Enter work zone D Step 4: Secure Primary Container C->D After transfer E Step 5: Decontaminate Equipment & Surfaces D->E Task complete F Step 6: Doff PPE Correctly E->F Prepare to exit G Step 7: Wash Hands Thoroughly F->G Final step

Caption: A sequential workflow for the safe handling of 2-(Bromomethyl)hexafluoropropan-2-ol.

Emergency Response Protocols

Immediate and correct action is critical in mitigating the harm from an exposure or spill.

Emergency SituationResponse Protocol
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[9]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Minor Spill Absorb with inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. Clean the area with a suitable solvent.
Major Spill Evacuate the area immediately. Alert emergency response personnel. Do not attempt to clean up without appropriate training and equipment.

Diagram: Emergency Response Decision Tree

A Incident Occurs B Personnel Exposure? A->B C Spill? A->C D YES B->D E NO B->E G Assess Spill Size C->G F Initiate First Aid (See Table) Seek Medical Attention D->F E->G H Minor Spill (<100 mL) G->H I Major Spill (>100 mL) G->I J Contain & Absorb with Inert Material H->J K Evacuate Area Call Emergency Response I->K

Caption: A decision-making workflow for responding to incidents.

Storage, Stability, and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, strong acids, and metals[5][9]. The container should be stored in a secondary containment tray. Store locked up[5].

  • Stability: The compound is stable under recommended storage conditions. Avoid excessive heat.

  • Disposal: Dispose of unused material and contaminated items as hazardous waste through a licensed disposal company. Do not allow the material to enter drains or waterways[5][8]. All local, state, and federal regulations must be followed.

References

  • 2-(BROMOMETHYL)HEXAFLUOROPROPAN-2-OL Safety Data Sheets - Echemi.

  • 2-(BROMOMETHYL)HEXAFLUOROPROPAN-2-OL - Safety Data Sheet - ChemicalBook.

  • 2-(Bromomethyl)hexafluoropropan-2-ol | C4H3BrF6O | CID 11173021 - PubChem.

  • 2-(BROMOMETHYL)HEXAFLUOROPROPAN-2-OL | 503169-76-4 - ChemicalBook.

  • 2-(Bromomethyl)hexafluoropropan-2-ol | CAS 503169-76-4 | SCBT.

  • SAFETY DATA SHEET - Sigma-Aldrich (for 1,1,1,3,3,3-Hexafluoro-2-propanol).

  • Safety Data Sheet (for 1,1,1,3,3,3-Hexafluoro-2-propanol).

  • CAS 503169-76-4 2-(BROMOMETHYL)HEXAFLUOROPROPAN-2-OL - BOC Sciences.

  • SAFETY DATA SHEET - Fisher Scientific (for 1,1,1,3,3,3-Hexafluoro-2-propanol).

  • SAFETY DATA SHEET - TCI Chemicals (for 1,1,1,3,3,3-Hexafluoro-2-propanol).

  • 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane - PubChem.

  • 2-(Bromomethyl)hexafluoropropan-2-ol | CAS 503169-76-4 | SCBT (German).

  • Hexafluoro-2-propanol - Wikipedia.

  • 2-[4-(Bromomethyl)phenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol - PubChem.

  • An Overview of the Synthesis of Hexafluoroisopropanol and Its Key Intermediates - Thieme.

  • 2-(BROMOMETHYL)HEXAFLUOROPROPAN-2-OL | 503169-76-4 - ChemicalBook Safety Information.

  • Material Safety Data Sheet - 1,1,1,3,3,3-Hexafluoro-2-propanol - f.optics.rochester.edu.

Sources

Methodological & Application

The Synthetic Utility of 2-(Bromomethyl)hexafluoropropan-2-ol: A Guide for Organic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the incorporation of fluorine-containing motifs is a well-established strategy to modulate the physicochemical and biological properties of organic molecules. The unique electronic properties of fluorine can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Among the plethora of fluorinated building blocks, those containing the hexafluoroisopropyl group have garnered considerable attention. This guide focuses on a particularly versatile reagent, 2-(bromomethyl)hexafluoropropan-2-ol, a bifunctional molecule that serves as a valuable tool for introducing the sterically demanding and electronically unique 1,1,1,3,3,3-hexafluoro-2-propyl moiety into a variety of molecular scaffolds.

This document provides detailed application notes and protocols for the synthesis and utilization of 2-(bromomethyl)hexafluoropropan-2-ol in organic synthesis, tailored for researchers, scientists, and professionals in drug development. We will delve into its preparation and explore its reactivity with a range of nucleophiles, providing step-by-step procedures for key transformations.

Physicochemical Properties

Before exploring its applications, it is pertinent to understand the key physicochemical properties of 2-(bromomethyl)hexafluoropropan-2-ol.

PropertyValueSource
Molecular Formula C₄H₃BrF₆O[1]
Molecular Weight 260.96 g/mol [1]
Boiling Point 101-103 °C[]
Density 1.9 g/mL[]
CAS Number 503169-76-4[1]

Synthesis of 2-(Bromomethyl)hexafluoropropan-2-ol

The synthesis of 2-(bromomethyl)hexafluoropropan-2-ol can be achieved through the reaction of 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) with paraformaldehyde and hydrogen bromide. This method provides a direct route to the desired product.

HFIP 1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP) Reaction Reaction HFIP->Reaction Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reaction HBr Hydrogen Bromide HBr->Reaction Product 2-(Bromomethyl)hexafluoropropan-2-ol Reaction->Product

Caption: Synthesis of 2-(Bromomethyl)hexafluoropropan-2-ol.

Protocol: Synthesis of 2-(Bromomethyl)hexafluoropropan-2-ol

Materials:

  • 1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP)

  • Paraformaldehyde

  • Hydrogen bromide (33% in acetic acid or gaseous)

  • Sulfuric acid (concentrated)

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask with 1,1,1,3,3,3-hexafluoropropan-2-ol (1.0 equiv) and paraformaldehyde (1.2 equiv).

  • Acid Addition: Slowly add concentrated sulfuric acid as a catalyst.

  • HBr Addition: While stirring, slowly add hydrogen bromide (1.5 equiv). If using gaseous HBr, bubble it through the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by distillation under reduced pressure to afford pure 2-(bromomethyl)hexafluoropropan-2-ol.

Applications in Organic Synthesis

2-(Bromomethyl)hexafluoropropan-2-ol is a versatile building block primarily used as an electrophile in nucleophilic substitution reactions. The presence of the bulky and electron-withdrawing hexafluoroisopropyl group influences the reactivity of the bromomethyl moiety and imparts unique properties to the resulting products.

O-Alkylation: Synthesis of Hexafluoroisopropyl Ethers

A prominent application is the synthesis of ethers via the Williamson ether synthesis. This is particularly valuable for introducing the hexafluoroisopropylmethyl group onto phenols and alcohols.

Reagent 2-(Bromomethyl)hexafluoro- propan-2-ol Reaction SN2 Reaction Reagent->Reaction Nucleophile Phenol / Alcohol Nucleophile->Reaction Base Base (e.g., K₂CO₃, NaH) Base->Reaction Product Hexafluoroisopropyl Ether Reaction->Product

Caption: Williamson ether synthesis workflow.

Materials:

  • 2-(Bromomethyl)hexafluoropropan-2-ol

  • Phenol

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of phenol (1.0 equiv) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equiv).

  • Addition of Alkylating Agent: To the stirred suspension, add 2-(bromomethyl)hexafluoropropan-2-ol (1.1 equiv).

  • Reaction: Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure ether.

N-Alkylation: Synthesis of Hexafluoroisopropyl Amines

2-(Bromomethyl)hexafluoropropan-2-ol can be employed to alkylate primary and secondary amines, providing access to N-substituted hexafluoroisopropylmethyl amines. These compounds are of interest in medicinal chemistry due to the potential for the hexafluoroisopropyl group to enhance biological activity.

Materials:

  • 2-(Bromomethyl)hexafluoropropan-2-ol

  • Primary amine (e.g., benzylamine)

  • Triethylamine or potassium carbonate

  • Acetonitrile or DMF

  • Round-bottom flask

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 equiv) and a base such as triethylamine (1.5 equiv) in a suitable solvent like acetonitrile.

  • Addition of Alkylating Agent: Add 2-(bromomethyl)hexafluoropropan-2-ol (1.1 equiv) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the salt by-product.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated amine.

S-Alkylation: Synthesis of Hexafluoroisopropyl Thioethers

The reaction of 2-(bromomethyl)hexafluoropropan-2-ol with thiols or their corresponding thiolates provides a straightforward route to thioethers.

Materials:

  • 2-(Bromomethyl)hexafluoropropan-2-ol

  • Thiol (e.g., thiophenol)

  • Sodium hydride or potassium carbonate

  • Anhydrous THF or DMF

  • Round-bottom flask

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Thiolate Formation: In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiol (1.0 equiv) in anhydrous THF. Cool the solution to 0 °C and carefully add sodium hydride (1.1 equiv) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Addition of Alkylating Agent: Add 2-(bromomethyl)hexafluoropropan-2-ol (1.05 equiv) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired thioether.

Esterification: Synthesis of Hexafluoroisopropyl Esters

Carboxylate salts can act as nucleophiles to displace the bromide, leading to the formation of esters.

Materials:

  • 2-(Bromomethyl)hexafluoropropan-2-ol

  • Carboxylic acid (e.g., benzoic acid)

  • Potassium carbonate or cesium carbonate

  • DMF or acetonitrile

  • Round-bottom flask

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of the carboxylic acid (1.0 equiv) in DMF, add potassium carbonate (1.5 equiv).

  • Addition of Alkylating Agent: Add 2-(bromomethyl)hexafluoropropan-2-ol (1.1 equiv) to the stirred suspension.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature, pour into water, and extract with an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude ester by column chromatography on silica gel.

Safety Information

2-(Bromomethyl)hexafluoropropan-2-ol is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. It is essential to handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

2-(Bromomethyl)hexafluoropropan-2-ol is a valuable and versatile building block for the introduction of the 1,1,1,3,3,3-hexafluoro-2-propylmethyl moiety into organic molecules. Its ability to undergo nucleophilic substitution with a wide range of heteroatom nucleophiles makes it a powerful tool for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The protocols provided in this guide offer a starting point for the exploration of its synthetic utility, and it is anticipated that further innovative applications of this reagent will continue to emerge.

References

  • PubChem. (n.d.). 2-(Bromomethyl)hexafluoropropan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Notes and Protocols: The Emerging Role of Fluorinated Alcohols in Peptide Chemistry, Featuring 2-(Bromomethyl)hexafluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Addressing the Challenge of Peptide Aggregation with Fluorinated Solvents

In the landscape of modern drug development and biochemical research, the chemical synthesis of peptides remains a cornerstone. Solid-Phase Peptide Synthesis (SPPS) has revolutionized this field, yet persistent challenges, particularly the on-resin aggregation of growing peptide chains, can lead to failed syntheses, low yields, and impure products. This is especially true for "difficult sequences," which are often hydrophobic or prone to forming stable secondary structures like β-sheets.[1]

To overcome these hurdles, researchers have turned to a unique class of solvents: fluorinated alcohols. These solvents, characterized by their high polarity and potent hydrogen bond-disrupting capabilities, have shown remarkable efficacy in preventing peptide aggregation and enhancing the efficiency of peptide synthesis.[1][2] The most prominent and well-studied member of this class is 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[1][3]

This document provides a comprehensive guide to the application of fluorinated alcohols in peptide chemistry, with a primary focus on the established protocols and mechanistic understanding of HFIP. Furthermore, we introduce 2-(Bromomethyl)hexafluoropropan-2-ol , a structural analog of HFIP, and explore its potential as a novel solvent in this critical application. While direct literature on the use of 2-(bromomethyl)hexafluoropropan-2-ol in peptide synthesis is nascent, its properties suggest it may offer similar, if not enhanced, benefits.

Understanding the Power of Fluorinated Alcohols: The HFIP Paradigm

HFIP has become an indispensable tool for peptide chemists.[3][4] Its unique properties stem from the electron-withdrawing effects of its six fluorine atoms, which lead to a highly polarized O-H bond and a weakly nucleophilic character. This combination makes HFIP an exceptional solvent for dissolving and stabilizing peptides.[3]

The Mechanism of Action: Disrupting Peptide Aggregation

The primary role of HFIP in peptide synthesis is to disrupt the intermolecular hydrogen bonds that lead to the formation of aggregates.[1][2] By effectively competing for hydrogen bond donor and acceptor sites on the peptide backbone, HFIP breaks up the stable secondary structures that hinder reagent access to the reactive N-terminus of the growing peptide chain.[1][5]

G cluster_0 Without HFIP cluster_1 With HFIP Peptide_Chain_1 Peptide Chain Aggregation β-sheet Aggregation Peptide_Chain_1->Aggregation Peptide_Chain_2 Peptide Chain Peptide_Chain_2->Aggregation Solubilization Solubilized Peptides Peptide_Chain_3 Peptide Chain HFIP_1 HFIP Peptide_Chain_3->HFIP_1 Peptide_Chain_4 Peptide Chain HFIP_2 HFIP Peptide_Chain_4->HFIP_2 HFIP_1->Solubilization HFIP_2->Solubilization

Caption: Disruption of peptide aggregation by HFIP.

Key Applications of HFIP in Peptide Chemistry:
  • Disaggregation of "Difficult Sequences" during SPPS: HFIP can be used as a co-solvent or in specialized washing steps to break up aggregates and improve coupling efficiency.[1]

  • Enhanced Solubility for Fragment Condensation: In the synthesis of large peptides and proteins through the condensation of protected fragments, HFIP can be crucial for dissolving these often-insoluble intermediates.

  • Cleavage Cocktails: Mixtures of HFIP and dichloromethane have been shown to be effective for cleaving protected peptides from highly acid-labile resins with minimal racemization.[6]

  • Peptide and Protein Refolding: HFIP is widely used to dissolve and refold peptides and proteins, making it a valuable tool for structural studies.[3]

Introducing 2-(Bromomethyl)hexafluoropropan-2-ol: A Promising New Frontier

While HFIP is the current standard, the field of peptide chemistry is continually seeking new reagents with improved properties. 2-(Bromomethyl)hexafluoropropan-2-ol presents itself as a compelling candidate for exploration.

Physicochemical Properties
Property2-(Bromomethyl)hexafluoropropan-2-ol1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
Molecular Formula C4H3BrF6O[7][8]C3H2F6O[9]
Molecular Weight 260.96 g/mol [7][8]168.04 g/mol [9]
Boiling Point 101-103 °C[10][]59 °C[12]
Density 1.9 g/cm³[10]1.596 g/cm³[12]
pKa 8.40 (Predicted)[10]9.3[13]

The presence of the bromomethyl group in 2-(bromomethyl)hexafluoropropan-2-ol introduces several interesting possibilities:

  • Modified Polarity and Solvating Power: The introduction of a bromine atom and an additional carbon could alter the solvent's polarity and its interactions with the peptide backbone, potentially offering different or enhanced solubilizing capabilities.

  • Higher Boiling Point: The significantly higher boiling point of 2-(bromomethyl)hexafluoropropan-2-ol compared to HFIP could be advantageous in applications requiring elevated temperatures, such as microwave-assisted peptide synthesis, by reducing solvent evaporation.

  • Potential for Novel Reactivity: The bromomethyl group could potentially be utilized in subsequent chemical modifications, although this is purely speculative and would require extensive research.

It is crucial to note that the application of 2-(bromomethyl)hexafluoropropan-2-ol in peptide synthesis is, at present, a theoretical proposition based on its structural similarity to HFIP. Rigorous experimental validation is required to determine its efficacy and potential advantages.

Protocols for the Application of Fluorinated Alcohols in SPPS

The following protocols are based on established procedures for HFIP and can serve as a starting point for the investigation of 2-(bromomethyl)hexafluoropropan-2-ol.

Protocol 1: On-Resin Disaggregation of a Difficult Sequence

This protocol is designed for situations where on-resin aggregation is suspected, leading to poor coupling efficiency.

G Start Start: Suspected On-Resin Aggregation Wash_Resin 1. Wash Resin with DMF Start->Wash_Resin HFIP_Wash 2. Wash with 10-20% HFIP in DCM (3 x 2 min) Wash_Resin->HFIP_Wash DCM_Wash 3. Wash with DCM HFIP_Wash->DCM_Wash DMF_Wash 4. Wash with DMF DCM_Wash->DMF_Wash Coupling 5. Proceed with Coupling Reaction DMF_Wash->Coupling

Sources

Application Notes and Protocols for the Derivatization of Active-Hydrogen Compounds Using 2-(Bromomethyl)hexafluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Reagent for Enhanced Analytical Sensitivity

In the landscape of modern analytical chemistry, the derivatization of analytes to enhance their detectability and improve chromatographic performance is a cornerstone technique. 2-(Bromomethyl)hexafluoropropan-2-ol emerges as a promising reagent in this domain, particularly for the analysis of compounds bearing active hydrogen atoms, such as carboxylic acids and thiols. The unique chemical architecture of this reagent, featuring a reactive bromomethyl group for covalent linkage and a hexafluoroisopropyl (HFIP) moiety, imparts advantageous properties to the resulting derivatives. The highly fluorinated HFIP group enhances volatility, a critical parameter for gas chromatography (GC), and introduces a strongly electron-withdrawing group, which can improve ionization efficiency in mass spectrometry (MS) using techniques like electron capture negative ionization (ECNI).

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-(Bromomethyl)hexafluoropropan-2-ol as a derivatizing agent. We will delve into the underlying reaction mechanisms, present detailed protocols for its use, and discuss the critical parameters for successful derivatization.

Scientific Integrity and Logic: The Chemistry of Derivatization

The utility of 2-(Bromomethyl)hexafluoropropan-2-ol as a derivatizing agent is predicated on the principles of nucleophilic substitution. The core reaction involves the displacement of the bromide ion from the bromomethyl group by a nucleophilic functional group present in the analyte molecule.

Reaction Mechanism: A Nucleophilic Substitution Approach

The primary mechanism of derivatization with 2-(Bromomethyl)hexafluoropropan-2-ol is an SN2 (bimolecular nucleophilic substitution) reaction. In this reaction, a nucleophile, such as a carboxylate anion (R-COO⁻) or a thiolate anion (R-S⁻), attacks the electrophilic carbon of the bromomethyl group. This concerted reaction leads to the formation of a new covalent bond between the analyte and the derivatizing agent, with the simultaneous departure of the bromide leaving group.

The presence of the two trifluoromethyl groups in the HFIP moiety plays a crucial role. These strongly electron-withdrawing groups enhance the electrophilicity of the methylene carbon, making it more susceptible to nucleophilic attack. Furthermore, the steric bulk of the HFIP group is minimal at the reaction center, favoring the SN2 pathway.

For the derivatization of carboxylic acids, the reaction is typically carried out in the presence of a non-nucleophilic base. The base deprotonates the carboxylic acid to form the more nucleophilic carboxylate anion, which then readily reacts with the derivatizing agent. Similarly, for thiols, a base is used to generate the highly nucleophilic thiolate anion.

Visualizing the Derivatization Workflow

The following diagram illustrates the general workflow for the derivatization of an analyte with an active hydrogen using 2-(Bromomethyl)hexafluoropropan-2-ol.

DerivatizationWorkflow Analyte Analyte Solution (e.g., Carboxylic Acid in Solvent) Reaction Derivatization Reaction (Heating/Incubation) Analyte->Reaction Reagent Derivatizing Agent (2-(Bromomethyl)hexafluoropropan-2-ol) Reagent->Reaction Base Base Catalyst (e.g., DBU, K2CO3) Base->Reaction Quench Reaction Quenching (e.g., Addition of Acid/Water) Reaction->Quench Extraction Liquid-Liquid Extraction (e.g., with Hexane) Quench->Extraction Analysis GC-MS or LC-MS Analysis Extraction->Analysis

Caption: General workflow for analyte derivatization.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the derivatization of carboxylic acids and thiols. It is imperative to note that these are general guidelines and may require optimization for specific analytes and matrices.

Safety Precautions

2-(Bromomethyl)hexafluoropropan-2-ol is an irritant. Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2] In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.[1]

Protocol 1: Derivatization of Carboxylic Acids for GC-MS Analysis

This protocol is designed for the derivatization of free fatty acids or other carboxylic acid-containing compounds.

Materials:

  • 2-(Bromomethyl)hexafluoropropan-2-ol

  • Anhydrous Acetonitrile (or other suitable aprotic solvent)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Sodium Sulfate

  • Hexane (or other suitable extraction solvent)

  • Glacial Acetic Acid (for quenching)

  • Sample containing the carboxylic acid analyte

  • Reaction vials with screw caps

Procedure:

  • Sample Preparation: Prepare a solution of the analyte in anhydrous acetonitrile at a concentration of approximately 1 mg/mL. If the sample is in an aqueous solution, it must be evaporated to dryness under a stream of nitrogen before redissolving in the anhydrous solvent.

  • Reagent Preparation: Prepare a 10 mg/mL solution of 2-(Bromomethyl)hexafluoropropan-2-ol in anhydrous acetonitrile. Prepare a 10 mg/mL solution of DBU in anhydrous acetonitrile.

  • Derivatization Reaction:

    • To a reaction vial, add 100 µL of the analyte solution.

    • Add 50 µL of the DBU solution (or an excess of solid K₂CO₃).

    • Add 100 µL of the 2-(Bromomethyl)hexafluoropropan-2-ol solution.

    • Seal the vial tightly and vortex for 30 seconds.

    • Incubate the reaction mixture at 60°C for 60 minutes. The optimal temperature and time should be determined experimentally.[3]

  • Reaction Quenching: After incubation, cool the reaction vial to room temperature. Add 10 µL of glacial acetic acid to quench the reaction by neutralizing the excess base.

  • Extraction:

    • Add 500 µL of deionized water to the reaction vial.

    • Add 500 µL of hexane and vortex vigorously for 1 minute.

    • Centrifuge the vial to separate the layers.

    • Carefully transfer the upper organic layer (hexane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The extracted derivative is now ready for injection into the GC-MS system.

Protocol 2: Derivatization of Thiols for GC-MS Analysis

This protocol is suitable for the derivatization of thiol-containing compounds such as cysteine or glutathione.

Materials:

  • 2-(Bromomethyl)hexafluoropropan-2-ol

  • Anhydrous Acetonitrile

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate

  • Formic Acid (for quenching)

  • Sample containing the thiol analyte

  • Reaction vials with screw caps

Procedure:

  • Sample Preparation: Prepare a solution of the thiol analyte in anhydrous acetonitrile at a concentration of approximately 1 mg/mL.

  • Reagent Preparation: Prepare a 10 mg/mL solution of 2-(Bromomethyl)hexafluoropropan-2-ol in anhydrous acetonitrile.

  • Derivatization Reaction:

    • To a reaction vial, add 100 µL of the analyte solution.

    • Add 20 µL of TEA or DIPEA to the vial.

    • Add 100 µL of the 2-(Bromomethyl)hexafluoropropan-2-ol solution.

    • Seal the vial and vortex for 30 seconds.

    • Incubate the reaction at 50°C for 30 minutes. Optimization of these parameters is recommended.

  • Reaction Quenching: Cool the vial to room temperature and add 5 µL of formic acid to neutralize the excess base.

  • Extraction:

    • Add 500 µL of deionized water.

    • Add 500 µL of ethyl acetate and vortex for 1 minute.

    • Centrifuge to separate the phases.

    • Transfer the upper organic layer to a clean vial containing anhydrous sodium sulfate.

  • Analysis: The sample is ready for GC-MS analysis.

Data Presentation: Optimizing Derivatization Conditions

The efficiency of the derivatization reaction is influenced by several factors. The following table summarizes key parameters and their typical ranges for optimization.

ParameterTypical RangeRationale
Temperature 40 - 80°CHigher temperatures increase reaction rates, but may lead to degradation of the analyte or derivative.
Time 15 - 90 minutesSufficient time is required for the reaction to proceed to completion.
Base DBU, K₂CO₃, TEA, DIPEAA non-nucleophilic base is essential to deprotonate the active hydrogen without competing in the substitution reaction.
Solvent Acetonitrile, THFAnhydrous aprotic solvents are preferred to prevent hydrolysis of the reagent and deactivation of the base.
Reagent Molar Ratio 1.5:1 to 5:1 (Reagent:Analyte)A molar excess of the derivatizing agent drives the reaction to completion.

Visualization of the Reaction Mechanism

The following diagram illustrates the SN2 reaction mechanism for the derivatization of a carboxylic acid with 2-(Bromomethyl)hexafluoropropan-2-ol.

Caption: SN2 mechanism for carboxylic acid derivatization.

Trustworthiness: A Self-Validating System

To ensure the reliability of the derivatization protocol, it is crucial to incorporate self-validating steps. This includes:

  • Running a reagent blank: This helps to identify any potential interfering peaks originating from the derivatizing agent or solvents.

  • Using an internal standard: An internal standard, structurally similar to the analyte but not present in the sample, should be added before derivatization to account for variations in reaction efficiency and injection volume.

  • Analyzing a known standard: Derivatizing a certified reference standard of the analyte confirms the reaction is proceeding as expected and allows for the determination of the derivative's retention time and mass spectrum.

  • Assessing derivatization yield: By comparing the peak area of the derivatized analyte to that of a known amount of the underivatized standard (if detectable), an estimation of the reaction yield can be made. For complete validation, a calibration curve should be prepared using the derivatized standard.

Conclusion

2-(Bromomethyl)hexafluoropropan-2-ol is a valuable tool for the derivatization of compounds containing active hydrogens, offering the potential for enhanced analytical sensitivity and improved chromatographic performance. The protocols and mechanistic insights provided in this guide serve as a robust starting point for researchers. However, as with any analytical method, optimization and validation are paramount to achieving accurate and reproducible results. The unique properties of the HFIP moiety make this reagent a compelling choice for challenging analytical applications in drug discovery and metabolomics.

References

  • PubChem. 2-(Bromomethyl)hexafluoropropan-2-ol. National Center for Biotechnology Information. PubChem Compound Database; CID=11173021. Available from: [Link]

  • Knapp, D. R. (1979).
  • Shimada, K., & Mitamura, K. (1994). Derivatization of thiol-containing compounds.
  • Zaikin, V. G., & Halket, J. M. (2003). Derivatization in mass spectrometry—2. Acylation. European Journal of Mass Spectrometry, 9(5), 421–434.

Sources

Application Note & Protocols: Covalent Modification of Proteins with 2-(Bromomethyl)hexafluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Tool for Protein Engineering

The covalent modification of proteins is a cornerstone of chemical biology and drug development, enabling the precise introduction of probes, therapeutic payloads, and functional groups to understand and manipulate biological systems. 2-(Bromomethyl)hexafluoropropan-2-ol emerges as a compelling reagent for this purpose, distinguished by the unique physicochemical properties of its hexafluorinated tert-butanol moiety.

This sterically hindered, highly fluorinated tag offers several strategic advantages:

  • Unique Spectroscopic Signature: The six magnetically equivalent fluorine atoms provide a strong, clean signal for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for studying protein structure, dynamics, and interactions without the background noise inherent in ¹H NMR.[1][2][3]

  • Minimal Perturbation: The hexafluoroisopropyl group, while bulky, can be less disruptive to protein structure than other large hydrophobic tags.

  • Enhanced Stability: The carbon-fluorine bond is exceptionally strong, rendering the tag chemically inert and stable under a wide range of biological conditions.

  • Probing Hydrophobic Interactions: The fluorinated group can be used to introduce a hydrophobic patch, serving as a probe for protein-protein or protein-ligand interactions.

This document provides a detailed guide to the use of 2-(Bromomethyl)hexafluoropropan-2-ol as a covalent modifier of proteins. It outlines the underlying chemical principles, provides step-by-step protocols for labeling, and details methods for characterizing the resulting modified protein.

Principle of Covalent Modification

The primary mechanism for the covalent modification of proteins with 2-(Bromomethyl)hexafluoropropan-2-ol is alkylation . The reagent contains a bromomethyl group, which is an electrophilic center susceptible to nucleophilic attack by electron-rich amino acid side chains.[4][5]

The most likely targets on a protein, in descending order of typical reactivity, are the side chains of:

  • Cysteine (thiol group, -SH): Highly nucleophilic, especially in its thiolate form (-S⁻) at pH values above its pKa (~8.5), making it the most common target for selective alkylation.[4][5][6][7]

  • Histidine (imidazole ring): Can be alkylated, particularly at the Nτ or Nπ atoms of the imidazole ring.

  • Lysine (ε-amino group, -NH₂): The primary amine is nucleophilic, especially at pH values above its pKa (~10.5).

  • Methionine (thioether): The sulfur atom can be targeted by strong alkylating agents.[8]

  • Aspartate & Glutamate (carboxyl groups): Can be esterified under certain conditions, though generally less reactive than the other nucleophiles.

The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, forming a stable thioether (with cysteine), alkylamino (with lysine), or other covalent bond and releasing a bromide ion.

G cluster_reactants Reactants cluster_products Products Protein_Nuc Protein-Nucleophile (e.g., Cys-SH) Transition_State Transition State [Protein---S---CH₂---Br]⁻ Protein_Nuc->Transition_State Nucleophilic Attack (Sₙ2) Reagent Br-CH₂-C(CF₃)₂OH (Electrophile) Reagent->Transition_State Modified_Protein Protein-S-CH₂-C(CF₃)₂OH (Covalently Modified Protein) Byproduct HBr (Byproduct) Transition_State->Modified_Protein Bond Formation & Bromide Leaves Transition_State->Byproduct

Caption: Proposed Sₙ2 reaction mechanism for protein alkylation.

Experimental Protocols

General Considerations & Best Practices
  • Buffer Selection: Avoid buffers containing nucleophiles (e.g., Tris, glycine) as they will compete with the protein for the alkylating reagent. Recommended buffers include phosphate (PBS) or HEPES.

  • pH Optimization: The pH of the reaction buffer is critical for controlling selectivity.

    • For selective modification of cysteine , a pH range of 7.0-8.5 is recommended to favor the more nucleophilic thiolate anion while minimizing the reactivity of lysine ε-amino groups.

    • To target lysine , a higher pH (8.5-9.5) is required, but this will also increase the reactivity of cysteine.

  • Reducing Agents: For targeting cysteine residues, ensure that any disulfide bonds are first reduced. Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) are commonly used. TCEP is often preferred as it does not contain a free thiol and will not compete with the protein during the subsequent alkylation step. If DTT is used, it must be removed (e.g., by dialysis or a desalting column) prior to adding the alkylating reagent.[6][9]

  • Reagent Preparation: 2-(Bromomethyl)hexafluoropropan-2-ol is not highly soluble in aqueous buffers. Prepare a concentrated stock solution (e.g., 100 mM) in a water-miscible organic solvent like DMSO or DMF and add it to the protein solution to the desired final concentration. Ensure the final concentration of the organic solvent is low (<5% v/v) to avoid protein denaturation.

  • Stoichiometry: The molar ratio of the labeling reagent to the protein will determine the extent of modification. A 10- to 50-fold molar excess of the reagent over the protein is a good starting point for screening.

Protocol 1: Screening for Cysteine Modification

This protocol is designed as a starting point to determine the reactivity of the reagent with a protein of interest, targeting accessible cysteine residues.

Materials:

  • Protein of interest (e.g., 1 mg/mL)

  • Phosphate-buffered saline (PBS), pH 7.4, degassed

  • TCEP hydrochloride

  • 2-(Bromomethyl)hexafluoropropan-2-ol

  • DMSO (anhydrous)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Protein Preparation: Dissolve the protein in PBS to a final concentration of 1 mg/mL.

  • Reduction (Optional but Recommended): Add TCEP to the protein solution to a final concentration of 1 mM (or a 10-fold molar excess over cysteine residues). Incubate at room temperature for 1 hour to reduce disulfide bonds.[10]

  • Reagent Addition:

    • Prepare a 100 mM stock solution of 2-(Bromomethyl)hexafluoropropan-2-ol in DMSO.

    • Add the stock solution to the protein sample to achieve a 20-fold molar excess of the reagent over the protein. Example: For a 10 µM protein solution, add the reagent to a final concentration of 200 µM.

    • Gently mix immediately.

  • Reaction Incubation: Incubate the reaction in the dark (to prevent potential side reactions) at room temperature for 2 hours.

  • Quenching: Quench the reaction by adding a small molecule thiol, such as 2-mercaptoethanol or DTT, to a final concentration of 50 mM to consume any excess alkylating reagent.

  • Purification: Remove the excess reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).

  • Characterization: Analyze the purified protein using the methods described in Section 4 to confirm modification.

Protocol 2: General Lysine Modification

This protocol is adapted to favor the modification of lysine residues.

Materials:

  • Same as Protocol 1, but with a different buffer.

  • Sodium Bicarbonate or Borate buffer, pH 9.0.

Procedure:

  • Protein Preparation: Exchange the protein into the pH 9.0 buffer using a desalting column or dialysis. Adjust the final concentration to 1 mg/mL.

  • Reagent Addition:

    • Prepare a 100 mM stock solution of 2-(Bromomethyl)hexafluoropropan-2-ol in DMSO.

    • Add the stock solution to the protein sample to achieve a 50-fold molar excess of the reagent over the protein. The higher pH increases the rate of hydrolysis of the reagent, so a larger excess may be needed.

  • Reaction Incubation: Incubate the reaction in the dark at room temperature for 2-4 hours.

  • Quenching & Purification: Follow steps 5 and 6 from Protocol 1. A quenching reagent like Tris buffer (100 mM final concentration) can also be used.

  • Characterization: Analyze the purified protein using the methods described in Section 4.

Characterization of the Modified Protein

Confirmation of covalent modification is essential. A multi-pronged approach combining mass spectrometry and spectroscopy is recommended.[11][12][13]

G cluster_ms Mass Analysis cluster_nmr Structural/Dynamic Analysis cluster_sds Purity/Mobility Analysis Start Labeled Protein (Post-Purification) MS Mass Spectrometry (LC-MS) Start->MS NMR ¹⁹F NMR Spectroscopy Start->NMR SDS_PAGE SDS-PAGE Start->SDS_PAGE Intact_Mass Intact Mass Analysis MS->Intact_Mass Peptide_Map Peptide Mapping (LC-MS/MS) MS->Peptide_Map NMR_Result Confirm Fluorine Presence & Probe Environment NMR->NMR_Result SDS_Result Assess Purity & Gross Structural Changes SDS_PAGE->SDS_Result

Caption: Workflow for characterizing the modified protein.

Mass Spectrometry (MS)

MS is the most definitive technique for confirming covalent modification and identifying the site(s) of attachment.[11][13][14]

  • Expected Mass Shift: The covalent attachment of the 2-(hydroxymethyl)hexafluoropropan-2-yl group results in a specific mass increase.

    • Reagent Formula: C₄H₃BrF₆O

    • Mass of Adduct: C₄H₂F₆O (loss of HBr)

    • Monoisotopic Mass Increase: +179.998 Da

  • Intact Protein Analysis: Analyzing the protein by LC-MS before and after the reaction will reveal an increase in the molecular weight corresponding to the number of attached labels.[12] This provides a quick confirmation of successful labeling and can reveal the heterogeneity of the modification.

  • Peptide Mapping (LC-MS/MS): To identify the specific amino acid(s) that have been modified, the protein is proteolytically digested (e.g., with trypsin), and the resulting peptides are analyzed by tandem mass spectrometry (LC-MS/MS).[11][13] Database search algorithms can then pinpoint the modified peptide and the specific residue carrying the +179.998 Da modification.[6]

TechniqueInformation GainedKey Parameter
Intact Mass (LC-MS) Confirms modification, determines number of labels attachedMass shift of +179.998 Da per label
Peptide Mapping (LC-MS/MS) Identifies the specific site(s) of modificationFragment ions showing the +179.998 Da shift on a specific residue
¹⁹F NMR Spectroscopy

A key application for this reagent is the introduction of a ¹⁹F NMR probe.[1][15]

  • Principle: The ¹⁹F nucleus is 100% naturally abundant and has high NMR sensitivity.[3] Biological samples have no background ¹⁹F signal, allowing for clean observation of the labeled protein.

  • Information: The chemical shift of the ¹⁹F signal is highly sensitive to the local environment.[1][2] Changes in protein conformation, ligand binding, or protein-protein interactions near the label can be monitored by changes in the ¹⁹F spectrum. This makes it an excellent tool for studying protein dynamics and function.[16]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No/Low Modification - Inactive reagent (hydrolyzed)- Insufficient molar excess- Target residue is inaccessible- pH is not optimal for nucleophilicity- Use fresh or newly prepared reagent stock- Increase the molar excess of the reagent (e.g., to 100x)- Try partial denaturation (e.g., with 1-2 M urea) to expose residues- Re-optimize reaction pH
Protein Precipitation - High concentration of organic solvent (DMSO/DMF)- Modification alters protein solubility- Protein is unstable under reaction conditions- Keep final organic solvent concentration <5% (v/v)- Screen different buffers or add stabilizing excipients (e.g., glycerol)- Reduce reaction time or temperature
Non-specific/Multiple Modifications - Reaction time is too long- Reagent concentration is too high- pH is too high, activating multiple residue types- Perform a time-course experiment to find the optimal reaction time- Reduce the molar excess of the reagent- Lower the reaction pH to favor more selective modification (e.g., of Cys)

References

  • Ge, Y. (2012). Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry. National Institutes of Health. [Link]

  • MS Vision. Characterization of intact and modified proteins by mass spectrometry. [Link]

  • Mann, M., & Jensen, O. N. (2003). Analysis of Posttranslational Modifications of Proteins by Tandem Mass Spectrometry. [Link]

  • Chait, B. T. (2011). Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. ACS Chemical Biology. [Link]

  • Hale, J. E., et al. (2004). A simplified procedure for the reduction and alkylation of cysteine residues in proteins prior to proteolytic digestion and mass spectral analysis. PubMed. [Link]

  • Danielson, M. A., & Falke, J. J. (1996). Use of 19F NMR to probe protein structure and conformational changes. PubMed. [Link]

  • Bioanalytical & Mass Spectrometry Facility, The University of New South Wales. Identification of Protein Modifications by Mass Spectrometry. [Link]

  • Danielson, M. A., & Falke, J. J. (1996). USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. PubMed Central. [Link]

  • Marsh, E. N. G. (2014). Current applications of 19F NMR to studies of protein structure and dynamics. [Link]

  • Sechi, S., & Chait, B. T. (1998). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. ACS Publications. [Link]

  • Pomerantz, W. C. K. (2015). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Publications. [Link]

  • The Rockefeller University. Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. [Link]

  • Glaubitz, C., & Etzkorn, M. (2019). 19F NMR as a versatile tool to study membrane protein structure and dynamics. PubMed. [Link]

  • Peak Proteins. REDUCTION AND ALKYLATION OF CYSTEINES. [Link]

  • Ji, Y., et al. (2021). Fast Fluoroalkylation of Proteins Uncovers the Structure and Dynamics of Biological Macromolecules. Journal of the American Chemical Society. [Link]

  • Lin, C. L., et al. (2017). The Application of Fluorine-Containing Reagents in Structural Proteomics. PubMed Central. [Link]

  • Smith, C. R., et al. (2021). Approaches to covalent protein modification in chemical biology and drug discovery. ResearchGate. [Link]

  • Aldini, G., et al. (2014). Protein modifications by electrophilic lipoxidation products: Adduct formation, chemical strategies and tandem mass spectrometry for their detection and identification. National Institutes of Health. [Link]

  • PubChem. 2-(Bromomethyl)hexafluoropropan-2-ol. [Link]

  • Lin, C. L., et al. (2017). The Application of Fluorine‐Containing Reagents in Structural Proteomics. ResearchGate. [Link]

  • Kumar, A., et al. (2023). Acrolein-Mediated Conversion of Lysine to Electrophilic Heterocycles for Protein Diversification and Toxicity Profiling. PubMed Central. [Link]

  • Na, D. H., & Baek, S. J. (2021). Covalent modification of proteins by plant-derived natural products: Proteomic approaches and biological impacts. PubMed Central. [Link]

  • Schneider, J. L., et al. (2022). Genetic and Covalent Protein Modification Strategies to Facilitate Intracellular Delivery. National Institutes of Health. [Link]

  • Wikipedia. Hexafluoro-2-propanol. [Link]

  • Na, D. H., & Baek, S. J. (2021). Covalent Modification of Proteins by Plant-Derived Natural Products: Proteomic Approaches and Biological Impacts. PubMed. [Link]

  • Burger, K., et al. (1995). Application of hexafluoroacetone as protecting and activating reagent in amino acid and peptide chemistry. PubMed. [Link]

  • Martínez-Alonso, E., et al. (2021). Impact of Reactive Species on Amino Acids—Biological Relevance in Proteins and Induced Pathologies. PubMed Central. [Link]

Sources

2-(Bromomethyl)hexafluoropropan-2-ol in Friedel-Crafts reaction mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: 2-(Bromomethyl)hexafluoropropan-2-ol in Friedel-Crafts Reaction Mechanisms

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Novel Reagent for Advanced Friedel-Crafts Alkylation

In the landscape of synthetic organic chemistry, the Friedel-Crafts reaction remains a cornerstone for forging carbon-carbon bonds with aromatic systems.[1] The introduction of fluorinated moieties into organic molecules is a critical strategy in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity. 2-(Bromomethyl)hexafluoropropan-2-ol emerges as a specialized reagent for introducing the unique 2-hydroxyhexafluoroisopropyl-methyl group onto aromatic and heteroaromatic scaffolds.

This guide provides an in-depth analysis of the mechanistic principles, practical applications, and detailed protocols for utilizing 2-(bromomethyl)hexafluoropropan-2-ol in Friedel-Crafts alkylation. We will explore the causative factors behind experimental choices, focusing on the generation and reactivity of the key electrophilic intermediate.

Reagent Properties:

  • Chemical Name: 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropan-2-ol[2]

  • CAS Number: 503169-76-4[3]

  • Molecular Formula: C₄H₃BrF₆O[2]

  • Molecular Weight: 260.96 g/mol [2]

  • Key Features: The molecule combines a reactive bromomethyl group with a tertiary alcohol bearing two strongly electron-withdrawing trifluoromethyl (CF₃) groups. This unique electronic structure is central to its reactivity.

Part 1: The Mechanistic Landscape

The utility of 2-(bromomethyl)hexafluoropropan-2-ol in Friedel-Crafts reactions is predicated on its ability to generate a highly reactive electrophile under the influence of a Lewis acid catalyst.

Generation of the Hexafluorinated Carbocation

The reaction is initiated by the coordination of a Lewis acid (e.g., AlCl₃, FeCl₃) to the bromine atom of the reagent.[4] This coordination weakens the C-Br bond, facilitating its cleavage to generate a primary carbocation.

G

This primary carbocation, (CF₃)₂C(OH)CH₂⁺, is highly electrophilic. The two adjacent trifluoromethyl groups exert a powerful electron-withdrawing inductive effect, which significantly destabilizes the positive charge on the methylene carbon.[5] While typically destabilizing, this effect dramatically increases the carbocation's reactivity and thirst for electrons, making it a potent electrophile for attacking even moderately activated aromatic rings. The principle is analogous to the high acidity and electrophilicity promotion seen with hexafluoroisopropanol (HFIP), a related fluoroalcohol.[6][7]

Electrophilic Aromatic Substitution

Once formed, the carbocation is rapidly attacked by the π-electrons of an aromatic substrate. This follows the classical electrophilic aromatic substitution (EAS) mechanism:

  • Nucleophilic Attack: The electron-rich aromatic ring attacks the electrophilic carbocation. This step disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[8]

  • Deprotonation: A weak base, typically the Lewis acid-halide complex ([AlCl₄]⁻ or [AlCl₃Br]⁻), abstracts a proton from the sp³-hybridized carbon of the arenium ion.[1] This collapses the intermediate, restores the aromaticity of the ring, and regenerates the Lewis acid catalyst, yielding the final alkylated product.

G

The Role of the Hydroxyl Group

The tertiary hydroxyl group is a crucial feature of the reagent. It remains intact during the reaction under standard Lewis acidic conditions. Its presence, combined with the CF₃ groups, makes the final product a valuable building block for further synthetic transformations, providing a handle for derivatization (e.g., etherification, esterification, or oxidation).

Part 2: Application Protocols & Experimental Design

General Protocol for Friedel-Crafts Alkylation

This protocol describes a general procedure for the alkylation of an electron-rich arene (e.g., toluene, anisole) with 2-(bromomethyl)hexafluoropropan-2-ol.

Materials:

  • Aromatic Substrate (e.g., Anisole)

  • 2-(Bromomethyl)hexafluoropropan-2-ol (CAS 503169-76-4)

  • Anhydrous Aluminum Chloride (AlCl₃) or other suitable Lewis acid

  • Anhydrous Dichloromethane (DCM) or other inert solvent

  • Hydrochloric Acid (1 M aq.)

  • Saturated Sodium Bicarbonate solution (aq.)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions (oven-dried)

Procedure:

  • Reaction Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.

  • Reagent Charging: Under a positive pressure of inert gas, charge the flask with the aromatic substrate (1.2 equivalents) and anhydrous DCM (approx. 0.2 M concentration relative to the limiting reagent).

  • Lewis Acid Addition: Cool the solution to 0 °C using an ice bath. Add anhydrous AlCl₃ (1.1 equivalents) portion-wise, ensuring the temperature does not rise significantly. Stir the resulting slurry for 15 minutes.

  • Electrophile Addition: Dissolve 2-(bromomethyl)hexafluoropropan-2-ol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the solution to the reaction mixture dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C or room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and quench the reaction by slowly adding cold 1 M HCl. This will hydrolyze the aluminum salts and destroy any remaining catalyst.[9]

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product.

G Setup 1. Inert Atmosphere Setup (Flask, Stirrer, N₂ Inlet) Charge 2. Charge Arene & Solvent (e.g., Anisole in DCM) Setup->Charge Cool 3. Cool to 0 °C Charge->Cool AddLA 4. Add Lewis Acid (e.g., AlCl₃) Cool->AddLA AddReagent 5. Dropwise Addition of 2-(Bromomethyl)hexafluoropropan-2-ol AddLA->AddReagent React 6. Stir & Monitor (TLC / LC-MS) AddReagent->React Quench 7. Quench with 1M HCl (at 0 °C) React->Quench Extract 8. Aqueous Work-up (Wash with HCl, NaHCO₃, Brine) Quench->Extract Dry 9. Dry & Concentrate (MgSO₄, Rotary Evaporator) Extract->Dry Purify 10. Purify (Column Chromatography) Dry->Purify

Key Considerations & Causality
  • Choice of Lewis Acid: Strong Lewis acids like AlCl₃ are typically required to generate the carbocation from an alkyl bromide.[10] For highly activated arenes, a milder Lewis acid such as FeCl₃ or ZnCl₂ may suffice and can help minimize side reactions.

  • Substrate Scope: The reaction works best with electron-rich aromatic and heteroaromatic compounds (e.g., phenols, anilines, thiophenes, indoles). Aromatic rings bearing strongly deactivating groups (e.g., -NO₂, -CN, -COR) are generally unreactive in Friedel-Crafts alkylations.[11]

  • Carbocation Rearrangement: Unlike longer-chain alkyl halides, the primary carbocation formed here is unlikely to undergo hydride or alkyl shifts, leading to high regioselectivity.[11][12]

  • Polyalkylation: Since the introduced alkyl group is electron-withdrawing due to the CF₃ moieties, the product is deactivated relative to the starting material. This significantly reduces the risk of polyalkylation, a common side reaction in traditional Friedel-Crafts alkylations.[11]

  • Safety: 2-(Bromomethyl)hexafluoropropan-2-ol is an irritant.[2] Anhydrous Lewis acids are corrosive and react violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Data Presentation: Representative Substrate Reactivity

The following table summarizes the expected reactivity of various aromatic substrates in this reaction.

Aromatic SubstrateActivating/Deactivating NatureExpected ReactivityTypical Conditions
Anisole (C₆H₅OCH₃)Strongly ActivatingHigh YieldAlCl₃ (1.1 eq), DCM, 0 °C to RT
Toluene (C₆H₅CH₃)ActivatingGood to High YieldAlCl₃ (1.1 eq), DCM, 0 °C to RT
Benzene (C₆H₆)NeutralModerate YieldAlCl₃ (1.1 eq), DCM, RT
Chlorobenzene (C₆H₅Cl)DeactivatingLow to No YieldHarsh conditions may be needed
Nitrobenzene (C₆H₅NO₂)Strongly DeactivatingNo ReactionNot a suitable substrate
IndoleElectron-Rich HeterocycleHigh YieldMilder Lewis Acid (e.g., ZnCl₂), 0 °C

Conclusion

2-(Bromomethyl)hexafluoropropan-2-ol is a potent and selective reagent for the introduction of the 2-hydroxyhexafluoroisopropyl-methyl group via Friedel-Crafts alkylation. Its unique electronic properties, driven by the gem-trifluoromethyl groups, lead to the formation of a highly electrophilic intermediate that reacts efficiently with electron-rich arenes. The inherent deactivating nature of the introduced substituent advantageously suppresses polyalkylation, enhancing the reaction's selectivity. The protocols and mechanistic insights provided herein offer a robust framework for researchers to leverage this valuable building block in pharmaceutical and materials science applications.

References

  • Tang, R.-J., Milcent, T., & Crousse, B. (2018). Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents. RSC Advances. Available at: [Link][13][14][15][16]

  • University of Glasgow. (n.d.). Friedel-Crafts Chemistry at Halogenated Surfaces. Available at: [Link][17]

  • Semantic Scholar. (n.d.). Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents. Available at: [Link][18]

  • NROChemistry. (n.d.). Friedel-Crafts Reactions. Available at: [Link][9]

  • Vekariya, R. H., Horton, M. C., & Aubé, J. (2018). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses, 95, 486-499. Available at: [Link][19]

  • LibreTexts Chemistry. (2022). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link][11]

  • Wikipedia. (n.d.). Aluminium chloride. Available at: [Link][10]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link][1]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Available at: [Link][4]

  • PubChem. (n.d.). 2-(Bromomethyl)hexafluoropropan-2-ol. Available at: [Link][2]

  • Organic Chemistry Portal. (n.d.). Hexafluoro-2-propanol-Promoted Intermolecular Friedel-Crafts Acylation Reaction. Available at: [Link][6]

  • Wikipedia. (n.d.). Hexafluoro-2-propanol. Available at: [Link][7]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link][8]

  • Master Organic Chemistry. (2011). 3 Factors That Stabilize Carbocations. Available at: [Link][5]

  • PubChem. (n.d.). 1,1,1,3,3,3-Hexafluoro-2-propanol. Available at: [Link][20]

  • IFAS. (2024). Formation of Carbocations. Available at: [Link][12]

Sources

Application Notes and Protocols for Reactions Involving 2-(Bromomethyl)hexafluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Hexafluoroisopropoxy Moiety

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate a vast array of physicochemical and biological properties. The hexafluoroisopropoxy (HFIP) group, in particular, has emerged as a privileged motif. The two trifluoromethyl groups impart a unique electronic signature, characterized by high electronegativity and steric bulk, which can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. 2-(Bromomethyl)hexafluoropropan-2-ol is a key building block for the introduction of this valuable functional group, acting as a potent electrophile in nucleophilic substitution reactions.

This guide provides a comprehensive overview of the experimental setup for reactions involving 2-(Bromomethyl)hexafluoropropan-2-ol, with a focus on the widely applicable Williamson ether synthesis for the preparation of aryl hexafluoroisopropyl ethers. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the HFIP moiety in their synthetic endeavors.

Physicochemical and Safety Data of 2-(Bromomethyl)hexafluoropropan-2-ol

A thorough understanding of the reagent's properties and hazards is paramount for safe and effective experimentation.

PropertyValueSource
Molecular Formula C₄H₃BrF₆OPubChem[1]
Molecular Weight 260.96 g/mol PubChem[1]
Appearance Clear liquidChemicalBook[2]
Boiling Point 101-103 °CChemicalBook[2]
Density 1.9 g/mLChemicalBook[2]
pKa 8.40 ± 0.29 (Predicted)ChemicalBook[2]

Safety Profile: 2-(Bromomethyl)hexafluoropropan-2-ol is classified as an irritant.[2] It is crucial to handle this reagent with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[3][4]

Core Reaction: Williamson Ether Synthesis with Phenolic Nucleophiles

The Williamson ether synthesis is a robust and versatile method for the formation of ethers and proceeds via an SN2 mechanism.[5] In the context of 2-(Bromomethyl)hexafluoropropan-2-ol, this reaction provides a direct route to aryl hexafluoroisopropyl ethers. The general scheme involves the deprotonation of a phenol to its corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic methylene carbon of 2-(Bromomethyl)hexafluoropropan-2-ol and displacing the bromide leaving group.

Causality Behind Experimental Choices
  • Choice of Base: A moderately strong base is required to deprotonate the phenol without promoting side reactions. Potassium carbonate (K₂CO₃) is an excellent choice as it is sufficiently basic to generate the phenoxide nucleophile, is inexpensive, and is easily removed during workup. Stronger bases like sodium hydride (NaH) could also be used but may require more stringent anhydrous conditions.

  • Solvent Selection: A polar aprotic solvent is ideal for SN2 reactions as it can solvate the cation of the base without strongly solvating the nucleophile, thus maintaining its reactivity. N,N-Dimethylformamide (DMF) or acetonitrile are suitable choices.

  • Temperature: The reaction is typically heated to ensure a reasonable reaction rate. A temperature range of 60-80 °C is a good starting point, with optimization possible based on the reactivity of the specific phenol substrate.

Experimental Protocol: Synthesis of 1-(1,1,1,3,3,3-Hexafluoro-2-methoxypropan-2-yl)-4-nitrobenzene

This protocol details the synthesis of a representative aryl hexafluoroisopropyl ether via the Williamson ether synthesis.

Materials:

  • 4-Nitrophenol

  • 2-(Bromomethyl)hexafluoropropan-2-ol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.

  • Addition of Electrophile: While stirring the mixture, add 2-(Bromomethyl)hexafluoropropan-2-ol (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 70 °C and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Visualizing the Workflow and Mechanism

To further clarify the experimental process and the underlying chemical transformation, the following diagrams are provided.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine 4-Nitrophenol, K2CO3, and DMF B Add 2-(Bromomethyl)hexafluoropropan-2-ol A->B Stir at RT C Heat to 70 °C for 4-6h B->C D Cool and dilute with EtOAc/Water C->D E Extract and Wash D->E F Dry and Concentrate E->F G Purify by Column Chromatography F->G

Caption: Experimental workflow for the synthesis of an aryl hexafluoroisopropyl ether.

G cluster_step1 cluster_step2 Phenol Ar-OH Phenoxide Ar-O⁻ K⁺ Phenol->Phenoxide Deprotonation Base K2CO3 Electrophile Br-CH2-C(CF3)2OH Phenoxide->Electrophile Nucleophilic Attack Product Ar-O-CH2-C(CF3)2OH Electrophile->Product LeavingGroup KBr Electrophile->LeavingGroup

Caption: Simplified mechanism of the Williamson ether synthesis.

Conclusion

2-(Bromomethyl)hexafluoropropan-2-ol serves as a valuable and efficient reagent for the introduction of the hexafluoroisopropoxy moiety into a variety of molecular frameworks. The Williamson ether synthesis, a classic yet highly reliable transformation, provides a straightforward and high-yielding route to aryl hexafluoroisopropyl ethers. The protocol detailed herein can be adapted for a wide range of phenolic substrates, opening avenues for the synthesis of novel compounds with potentially enhanced biological and material properties. As with any chemical reaction, careful optimization of reaction conditions may be necessary to achieve the best results for a specific substrate.

References

  • Process for the synthesis of hexafluoroisopropyl ethers - Justia Patents. (1998). Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • WO/1998/031652 PROCESS FOR THE SYNTHESIS OF HEXAFLUOROISOPROPYL ETHERS. (1998). WIPO Patentscope. Retrieved from [Link]

  • Hexafluoro-2-propanol. (n.d.). Wikipedia. Retrieved from [Link]

  • 2-(Bromomethyl)hexafluoropropan-2-ol. (n.d.). PubChem. Retrieved from [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved from [Link]

  • EP0042408B1 - Methods of synthesizing hexafluoroisopropanol from impure mixtures and synthesis of a fluoromethyl ether therefrom - Google Patents. (1984).
  • Vekariya, R. H., & Aubé, J. (2016). Hexafluoro-2-propanol-Promoted Intermolecular Friedel-Crafts Acylation Reaction. Organic Letters, 18(14), 3534–3537. [Link]

  • WO1981001843A1 - Methods of synthesizing hexafluoroisopropanol from impure mixtures and synthesis of a fluoromethyl ether therefrom - Google Patents. (1981).
  • Li, M., Wang, J. H., Li, W., & Wen, L. R. (2018). 1,1,1,3,3,3-Hexafluoro-2-Propanol-Promoted Friedel–Crafts Reaction: Metal-Free Synthesis of C3-Difluoromethyl Carbinol-Containing Imidazo[1,2-a]pyridines at Room Temperature. Molecules, 23(11), 2874. [Link]

  • Al-Azzawi, F., & Rueping, M. (2020). Exploiting hexafluoroisopropanol (HFIP) in Lewis and Brønsted acid-catalyzed reactions. Chemical Communications, 56(78), 11521-11535. [Link]

  • 1,1,1,3,3,3-Hexafluoro-2-propanol. (n.d.). PubChem. Retrieved from [Link]

Sources

Elucidating the Role of 2-(Bromomethyl)hexafluoropropan-2-ol: A Research Frontier

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Our comprehensive investigation into the role of 2-(Bromomethyl)hexafluoropropan-2-ol in enhancing reaction rates has revealed a significant gap in the current scientific literature. While this specific fluorinated alcohol is commercially available and its basic chemical properties are documented, there is a notable absence of published research, application notes, or detailed protocols focusing on its specific utility as a catalyst or reaction rate enhancer.

Chemical databases such as PubChem provide fundamental data for 2-(Bromomethyl)hexafluoropropan-2-ol, including its structure, molecular weight (260.96 g/mol ), and CAS number (503169-76-4).[1][2] Safety information indicates that the compound is a skin and eye irritant.[1] However, beyond this, the scientific landscape is largely uncharted.

Our search for its applications in organic synthesis, including its potential as an alkylating agent to introduce the valuable hexafluoroisopropyl group, did not yield specific methodologies or mechanistic studies. This suggests that 2-(Bromomethyl)hexafluoropropan-2-ol is either a novel and underexplored reagent or its applications are niche and not yet widely reported in peer-reviewed literature.

The Broader Context: The Influence of Hexafluoroisopropanol (HFIP)

In stark contrast, the parent compound, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) , is a well-established and extensively studied solvent and additive known for its remarkable ability to promote a wide array of chemical transformations. Its unique properties, including strong hydrogen bond donating ability, high ionizing power, and low nucleophilicity, make it a powerful medium for stabilizing cationic intermediates and activating substrates.[3][4][5][6]

The significant body of research on HFIP provides a potential framework for hypothesizing the reactivity of its derivatives. It is plausible that 2-(Bromomethyl)hexafluoropropan-2-ol could serve as a reagent to covalently introduce the hexafluoroisopropanol motif onto a substrate, thereby imparting some of the beneficial properties of HFIP to the new molecule. However, without experimental data, this remains speculative.

Future Research Directions

The lack of information on 2-(Bromomethyl)hexafluoropropan-2-ol presents an opportunity for new research. We propose the following areas for investigation:

  • Nucleophilic Substitution Reactions: Exploring its reactivity as an electrophile with various nucleophiles (e.g., amines, alcohols, thiols) to synthesize novel hexafluoroisopropyl-containing compounds.

  • Catalytic Activity Screening: Investigating its potential as a catalyst or co-catalyst in reactions known to be promoted by fluorinated alcohols, such as Friedel-Crafts reactions, glycosylations, and rearrangements.

  • Comparative Studies with HFIP: Designing experiments to directly compare the effects of 2-(Bromomethyl)hexafluoropropan-2-ol and HFIP on reaction rates and yields to understand the impact of the bromomethyl group.

Conclusion

At present, we are unable to provide detailed application notes and protocols on the role of 2-(Bromomethyl)hexafluoropropan-2-ol in enhancing reaction rates due to the absence of specific scientific literature on the topic. The scientific community's understanding of this particular reagent is in its infancy.

For researchers interested in the broader field of reaction rate enhancement using fluorinated compounds, we strongly recommend exploring the extensive literature on hexafluoroisopropanol (HFIP) . Its well-documented applications and mechanistic insights offer a solid foundation for developing innovative synthetic methodologies. We will continue to monitor the scientific landscape and will provide updates as new research on 2-(Bromomethyl)hexafluoropropan-2-ol becomes available.

References

  • PubChem. 2-(Bromomethyl)hexafluoropropan-2-ol. National Center for Biotechnology Information. [Link]

  • PubChem. 2-[4-(Bromomethyl)phenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol. National Center for Biotechnology Information. [Link]

  • WIPO Patentscope. WO/1998/031652 PROCESS FOR THE SYNTHESIS OF HEXAFLUOROISOPROPYL ETHERS. [Link]

  • Wikipedia. Hexafluoro-2-propanol. [Link]

  • ResearchGate. Self‐Promoted Nucleophilic Addition of Hexafluoro‐2‐propanol to Vinyl Ethers. [Link]

  • PubChem. 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane. National Center for Biotechnology Information. [Link]

  • Google Patents. CN106631692A - Method for producing hexafluoroisopropanol and fluoromethyl hexafluoroisopropyl ether (sevoflurane).
  • Royal Society of Chemistry. Preparation of hexafluoroisopropyl esters by oxidative esterification of aldehydes using sodium persulfate. [Link]

  • Taylor & Francis Online. Hexafluoro-2-propanol – Knowledge and References. [Link]

  • MDPI. 1,1,1,3,3,3-Hexafluoro-2-Propanol-Promoted Friedel–Crafts Reaction: Metal-Free Synthesis of C3-Difluoromethyl Carbinol-Containing Imidazo[1,2-a]pyridines at Room Temperature. [Link]

  • ResearchGate. Exploiting hexafluoroisopropanol (HFIP) in Lewis and Brønsted acid-catalyzed reactions. [Link]

  • Organic Chemistry Portal. Hexafluoro-2-propanol-Promoted Intermolecular Friedel-Crafts Acylation Reaction. [Link]

  • National Center for Biotechnology Information. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation. [Link]

Sources

Application Notes and Protocols: 2-(Bromomethyl)hexafluoropropan-2-ol as a Versatile Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and modulated lipophilicity.[1] The hexafluoroisopropanol (HFIP) moiety, in particular, has emerged as a privileged functional group due to its unique electronic and steric properties.[1][2] This guide provides a comprehensive overview and detailed protocols for the use of 2-(Bromomethyl)hexafluoropropan-2-ol, a highly versatile building block for introducing the valuable 2-hydroxyhexafluoroisopropyl-methyl group into a diverse range of molecular architectures. We will explore its core reactivity and provide step-by-step protocols for the synthesis of novel ethers, esters, thioethers, and amines, complete with mechanistic insights and justifications for experimental design.

Introduction to the Building Block: Properties and Potential

2-(Bromomethyl)hexafluoropropan-2-ol is a unique reagent that combines the reactivity of a primary alkyl bromide with the influential properties of the adjacent tertiary hexafluorinated alcohol. The two trifluoromethyl groups exert a powerful electron-withdrawing effect, polarizing the C-Br bond and making the methylene carbon a potent electrophile, primed for nucleophilic substitution.

Simultaneously, the HFIP functional group itself is a non-nucleophilic, yet strong hydrogen bond donor with a pK(_a) of approximately 9.3.[3] This feature allows the resulting synthesized molecules to participate in key hydrogen bonding interactions with biological targets, potentially enhancing their activity and selectivity.[2][4] Its incorporation has been shown to improve pharmacokinetic properties, including oral bioavailability and CNS penetration.[2]

Physicochemical and Safety Data
PropertyValueReference
IUPAC Name 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropan-2-ol[5]
CAS Number 503169-76-4[5][6][7]
Molecular Formula C(_4)H(_3)BrF(_6)O[5][7]
Molecular Weight 260.96 g/mol [5][7]
Appearance Colorless Liquid[8]
Boiling Point ~58-59 °C[8]

Safety & Handling: 2-(Bromomethyl)hexafluoropropan-2-ol is classified as a skin and eye irritant and may cause respiratory irritation.[5] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Refer to the material safety data sheet (MSDS) for complete handling and disposal information.[9]

Core Reactivity: The S(_N)2 Displacement Pathway

The primary utility of 2-(Bromomethyl)hexafluoropropan-2-ol in synthesis stems from its susceptibility to nucleophilic attack at the brominated carbon. The reaction proceeds via a classical bimolecular nucleophilic substitution (S(_N)2) mechanism.

Causality of Reactivity:

  • Electrophilicity: The strong inductive effect of the two CF(_3) groups significantly depletes electron density from the methylene carbon, making it highly electrophilic.

  • Leaving Group: The bromide ion is an excellent leaving group, facilitating the substitution reaction.

  • Steric Accessibility: As a primary bromide, the electrophilic center is sterically unhindered, allowing for easy approach by a wide range of nucleophiles.

General SN2 reaction pathway.

Application Protocols: Synthesis of Novel Derivatives

The following protocols provide detailed methodologies for synthesizing key classes of compounds using 2-(Bromomethyl)hexafluoropropan-2-ol.

A. Synthesis of Novel Ethers via Williamson Ether Synthesis

The formation of an ether linkage is a fundamental transformation in organic synthesis. The Williamson ether synthesis provides a reliable method for reacting an alkoxide or phenoxide with the building block.[10][11]

Ether_Synthesis_Workflow cluster_prep Nucleophile Preparation cluster_reaction Su20992 Reaction cluster_purification Isolation start Alcohol/Phenol (R-OH) base Add Base (e.g., NaH, Ku2082COu2083) start->base alkoxide Form Alkoxide (R-Ou207B) base->alkoxide reagent Add 2-(Bromomethyl)- hexafluoropropan-2-ol alkoxide->reagent reaction Stir at RT to 60 °C (Monitor by TLC/LCMS) reagent->reaction workup Aqueous Workup & Extraction reaction->workup purify Column Chromatography workup->purify product Isolate Pure Ether Product purify->product

Workflow for ether synthesis.

Protocol: Synthesis of 2-((4-methoxyphenoxy)methyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N(_2) or Ar), add 4-methoxyphenol (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF, 0.2 M).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add potassium carbonate (K(_2)CO(_3), 1.5 eq) portion-wise. Allow the mixture to stir at 0 °C for 20 minutes.

    • Causality: K(_2)CO(_3) is a mild, non-nucleophilic base suitable for deprotonating phenols. DMF is a polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the resulting phenoxide. Cooling prevents potential side reactions.

  • Addition of Electrophile: Add 2-(Bromomethyl)hexafluoropropan-2-ol (1.1 eq) dropwise via syringe to the stirring suspension.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Heat to 50 °C and stir for 4-12 hours, monitoring for the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and pour it into cold water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired ether.

B. Synthesis of Novel Esters via Carboxylate Alkylation

Ester functionalities are prevalent in pharmaceuticals. This protocol utilizes the building block to alkylate a carboxylate anion, forming a sterically unique ester.

Protocol: Synthesis of 2-hydroxy-2-(trifluoromethyl)-1-(trifluoromethyl)ethyl benzoate

  • Reagent Preparation: In a round-bottom flask, dissolve benzoic acid (1.0 eq) and cesium carbonate (Cs(_2)CO(_3), 1.2 eq) in anhydrous acetonitrile (ACN, 0.2 M).

    • Causality: Cesium carbonate is a highly effective base for this transformation, as the large, soft cesium cation leads to a more "naked" and highly reactive carboxylate anion in solution. Acetonitrile is a suitable polar aprotic solvent.

  • Addition of Electrophile: Add 2-(Bromomethyl)hexafluoropropan-2-ol (1.05 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate (NaHCO(_3)) to remove any unreacted acid, followed by brine.

  • Purification: Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate. Purify the crude product via silica gel chromatography to afford the target ester.

C. Synthesis of Novel Thioethers

Thioethers are important functional groups in many bioactive molecules.[12][13] The high nucleophilicity of thiols allows for efficient reaction with the building block under mild conditions.[14]

Thioether_Synthesis_Workflow start Thiol (R-SH) + 2-(Bromomethyl)HFIP reagents Add Base (e.g., Etu2083N, DIPEA) in Solvent (e.g., THF, ACN) start->reagents reaction Stir at Room Temperature (Typically 1-4 hours) reagents->reaction monitor Monitor by TLC for complete consumption reaction->monitor workup Aqueous Workup monitor->workup extraction Extract with Organic Solvent (e.g., EtOAc, DCM) workup->extraction purify Dry, Concentrate & Purify via Chromatography extraction->purify product Isolate Pure Thioether purify->product

Workflow for thioether synthesis.

Protocol: Synthesis of 1,1,1,3,3,3-hexafluoro-2-(((4-methylphenyl)thio)methyl)propan-2-ol

  • Reagent Preparation: To a solution of 4-methylbenzenethiol (1.0 eq) in anhydrous Tetrahydrofuran (THF, 0.3 M) in a round-bottom flask, add triethylamine (Et(_3)N, 1.5 eq) at room temperature.

    • Causality: Thiols are significantly more acidic than alcohols, allowing for the use of milder organic bases like triethylamine for deprotonation. This avoids harsh conditions that could lead to side reactions.

  • Addition of Electrophile: Add 2-(Bromomethyl)hexafluoropropan-2-ol (1.1 eq) dropwise to the solution. An exotherm may be observed.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. The reaction is typically rapid; monitor by TLC.

  • Workup: Quench the reaction with water and extract with diethyl ether (3x).

  • Purification: Combine the organic extracts, wash with 1 M HCl (to remove excess Et(_3)N), then with brine. Dry over Na(_2)SO(_4), filter, and concentrate. The resulting crude product can be purified by column chromatography on silica gel.

D. Synthesis of Novel Amines

Direct alkylation of amines provides a straightforward route to C-N bond formation. Careful control of stoichiometry is crucial to prevent over-alkylation.

Protocol: Synthesis of 1-(dibenzylamino)-3,3,4,4,4-pentafluorobutan-2-ol

  • Reagent Preparation: In a sealed tube, dissolve dibenzylamine (2.0 eq) in acetonitrile (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 2.2 eq) as a non-nucleophilic base.

    • Causality: Using a slight excess of the amine nucleophile helps to minimize the formation of the undesired quaternary ammonium salt by ensuring the electrophile is more likely to react with the intended primary or secondary amine. DIPEA acts as a proton scavenger for the HBr generated without competing as a nucleophile.

  • Addition of Electrophile: Add 2-(Bromomethyl)hexafluoropropan-2-ol (1.0 eq) to the solution.

  • Reaction: Seal the tube and heat the reaction to 70 °C for 12-24 hours. Monitor for the disappearance of the building block by LC-MS.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Redissolve the residue in ethyl acetate and wash thoroughly with water and then brine to remove the amine salt and excess base.

  • Purification: Dry the organic layer over Na(_2)SO(_4), filter, and concentrate. Purify by silica gel chromatography to isolate the desired tertiary amine.

Impact of the HFIP Moiety in Drug Discovery

The deliberate installation of the 2-hydroxyhexafluoroisopropyl-methyl group using this building block can profoundly and beneficially alter the properties of a parent molecule.

Property InfluencedConsequence of HFIP Moiety Incorporation
Metabolic Stability The C-F bonds are exceptionally strong, making the group resistant to oxidative metabolism (e.g., by Cytochrome P450 enzymes).
Lipophilicity (LogP) While highly fluorinated, the hydroxyl group tempers the increase in lipophilicity, providing a unique balance that can improve solubility and permeability.[2]
Acidity/Basicity (pKa) The electron-withdrawing CF(_3) groups lower the pKa of the alcohol, making it a better hydrogen bond donor. It can also lower the pKa of nearby basic groups.
Binding Affinity The hydroxyl group can act as a potent hydrogen bond donor, forming strong, directional interactions with protein targets like kinases or proteases.[4]
Conformational Preference The bulky CF(_3) groups can act as conformational locks, restricting bond rotation and pre-organizing the molecule into a bioactive conformation.

Conclusion and Future Outlook

2-(Bromomethyl)hexafluoropropan-2-ol is a powerful and versatile building block for the synthesis of novel compounds. Its predictable reactivity via S(_N)2 displacement allows for the straightforward installation of the functionally rich 2-hydroxyhexafluoroisopropyl-methyl group onto a wide array of nucleophiles. The protocols detailed herein provide a robust starting point for researchers in drug discovery and materials science to access unique chemical matter. The continued exploration of this reagent is expected to yield novel therapeutics and functional materials with enhanced and finely-tuned properties.

References

  • Alghamdi, M. (2023). Synthesis of Derivatives of Hexafluoroisopropanol. eGrove, University of Mississippi. [Link]

  • Alghamdi, M. (2023). Synthesis of Derivatives of Hexafluoroisopropanol. eGrove. [Link]

  • Bousson, C., et al. (n.d.). Difunctionalization Processes Enabled by Hexafluoroisopropanol. ACS Organic & Inorganic Au. [Link]

  • Ghorai, P. (2021). Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation. PMC. [Link]

  • Karuo, Y., et al. (2018). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Beilstein Journal of Organic Chemistry. [Link]

  • PubChem. (n.d.). 2-(Bromomethyl)hexafluoropropan-2-ol. [Link]

  • O'Hagan, D. (2012). Synthesis of aryl α,α-difluoroethyl thioethers a novel structure motif in organic chemistry, and extending to aryl α,α-difluoro oxyethers. RSC Publishing. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Thioether Formation. [Link]

  • PubChem. (n.d.). 2-[4-(Bromomethyl)phenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol. [Link]

  • Furin, G. G. (n.d.). Synthesis and Application of Fluorine-Containing Ethers Based on Perfluoroolefins. [Link]

  • Ghashghaei, O., et al. (2024). Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. PMC. [Link]

  • LibreTexts Chemistry. (2023). 18.2: Preparing Ethers. [Link]

  • Wikipedia. (n.d.). Hexafluoro-2-propanol. [Link]

  • Ashenhurst, J. (2024). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Gunawan, A. M., et al. (2019). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. PMC. [Link]

  • Gulevich, A. V., & Dudnik, A. S. (2022). Forging C–S Bonds Through Decarbonylation: New Perspectives for the Synthesis of Privileged Aryl Sulfides. NIH. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Maximizing Yields with 2-(Bromomethyl)hexafluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for 2-(Bromomethyl)hexafluoropropan-2-ol. This guide is designed for our valued partners in research, discovery, and drug development. Here, we address the common challenges and questions that arise when incorporating this sterically hindered, fluorinated building block into your synthetic routes. Our goal is to empower you with the technical insights and practical guidance necessary to optimize your reaction yields and streamline your workflows.

Introduction to 2-(Bromomethyl)hexafluoropropan-2-ol

2-(Bromomethyl)hexafluoropropan-2-ol is a unique primary alkyl bromide featuring a bulky hexafluoroisopropyl alcohol moiety. This structure presents both opportunities and challenges in nucleophilic substitution reactions. The electron-withdrawing nature of the two trifluoromethyl groups enhances the electrophilicity of the methylene carbon, while the sheer size of the substituent creates significant steric hindrance. Understanding and mitigating these competing factors is key to achieving high-yield alkylation of your target nucleophiles.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address the specific problems you may encounter during your experiments.

Question 1: My alkylation reaction with an amine/phenol/thiol is showing low or no conversion to the desired product. What are the primary causes?

Answer: Low or no yield in these reactions typically stems from a few key factors, primarily related to the steric hindrance of the electrophile and the choice of reaction conditions.

  • Inadequate Nucleophilicity: While the methylene carbon is activated, the steric bulk of the neighboring quaternary carbon heavily impedes the backside attack required for a classic S(_N)2 reaction.[1] Your nucleophile must be sufficiently potent to overcome this barrier.

  • Suboptimal Base Selection: For O- and S-alkylation, incomplete deprotonation of the phenol or thiol will result in a low concentration of the active nucleophile. For N-alkylation of primary or secondary amines, an external base is often required to neutralize the HBr byproduct, which can otherwise protonate the starting amine, rendering it non-nucleophilic.

  • Unfavorable Reaction Conditions: Temperature and solvent choice play a critical role. Insufficient thermal energy may lead to a sluggish reaction, while excessively high temperatures can promote decomposition or side reactions. The solvent must be able to dissolve the reactants and stabilize the transition state.[2]

Question 2: I'm observing a significant amount of an elimination byproduct. How can I favor substitution over elimination?

Answer: The formation of an alkene via an E2 elimination pathway is a common competing reaction, especially with sterically hindered alkyl halides.[3] Here's how to tip the balance in favor of substitution:

  • Choice of Base/Nucleophile: Strong, bulky bases (e.g., potassium tert-butoxide) will preferentially abstract a proton, leading to elimination.[3] When possible, use a strong but less sterically demanding nucleophile. For O- and S-alkylation, weaker bases like potassium carbonate or cesium carbonate are often preferred over hydroxides or alkoxides.

  • Lowering Reaction Temperature: Elimination reactions generally have a higher activation energy than substitution reactions. Therefore, running the reaction at a lower temperature can significantly favor the S(_N)2 pathway.[3]

  • Solvent Selection: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are known to accelerate S(_N)2 reactions.[2] These solvents solvate the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive, without promoting the formation of a carbocation that could lead to E1 elimination.

Question 3: My reaction is very slow, taking several days to reach even moderate conversion. How can I increase the reaction rate?

Answer: The steric hindrance of 2-(bromomethyl)hexafluoropropan-2-ol is the primary reason for slow reaction kinetics. Here are some strategies to accelerate the reaction:

  • Increase Nucleophile Concentration: The rate of an S(_N)2 reaction is directly proportional to the concentration of both the substrate and the nucleophile. Using a higher concentration of the nucleophile can increase the frequency of successful collisions.

  • Elevate the Temperature: While high temperatures can favor elimination, a modest increase in temperature (e.g., from room temperature to 50-80 °C) can provide the necessary activation energy to overcome the steric barrier without significantly promoting side reactions. Careful optimization is key.

  • Consider a Phase-Transfer Catalyst: For reactions with poor solubility of the nucleophilic salt in an organic solvent, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be employed to shuttle the nucleophile into the organic phase, thereby increasing the effective nucleophile concentration and accelerating the reaction.

Frequently Asked Questions (FAQs)

Q: What is the best general-purpose solvent for reactions with 2-(bromomethyl)hexafluoropropan-2-ol?

A: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are excellent starting points. They effectively dissolve a wide range of nucleophiles and are known to promote S(_N)2 reactions.

Q: Which base should I choose for the alkylation of a phenol?

A: For O-alkylation of phenols, milder bases are generally preferred to minimize side reactions. Potassium carbonate (K(_2)CO(_3)) or cesium carbonate (Cs(_2)CO(_3)) are often effective. Cesium carbonate is particularly useful as the "cesium effect" can enhance the nucleophilicity of the phenoxide.

Q: Is over-alkylation an issue when reacting with primary amines?

A: Yes, over-alkylation can be a significant problem, as the secondary amine product is often more nucleophilic than the primary amine starting material.[1] To favor mono-alkylation, a large excess of the primary amine (to act as both the nucleophile and the base) is recommended. Alternatively, protecting group strategies may be necessary for more complex substrates.

Q: How should I purify my final product containing the hexafluoroisopropyl alcohol moiety?

A: The high fluorine content of the product can influence its polarity and solubility. Standard silica gel column chromatography is typically effective. Due to the polarity of the alcohol group, a solvent system such as ethyl acetate/hexanes is a good starting point for elution. The fluorine atoms can sometimes lead to tailing on silica gel; in such cases, using a different stationary phase (e.g., alumina) or adding a small amount of a polar modifier like methanol to the eluent might be beneficial.

Experimental Protocols

The following is a general, representative protocol for the N-alkylation of a primary amine. Note that optimization of temperature, reaction time, and stoichiometry will be necessary for different substrates.

Protocol: N-Alkylation of Benzylamine with 2-(Bromomethyl)hexafluoropropan-2-ol

Materials:

  • Benzylamine

  • 2-(Bromomethyl)hexafluoropropan-2-ol

  • Acetonitrile (MeCN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzylamine (3.0 equivalents) and anhydrous acetonitrile.

  • Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Add 2-(bromomethyl)hexafluoropropan-2-ol (1.0 equivalent) to the stirred solution.

  • Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC) or LC-MS.

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Remove the acetonitrile under reduced pressure.

  • Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Parameter Recommendation Rationale
Nucleophile Strong, non-bulkyOvercomes steric hindrance
Base (for O/S) Weak, non-nucleophilic (e.g., K₂CO₃)Minimizes E2 elimination
Solvent Polar aprotic (e.g., DMF, MeCN)Favors S(_N)2 pathway
Temperature 50-80 °C (optimize)Balances rate and side reactions

Visualizing the Workflow and Troubleshooting

To aid in your experimental design and troubleshooting, the following diagrams illustrate a typical reaction workflow and a decision-making process for addressing low yields.

Workflow reagents 1. Combine Nucleophile, Base (if needed), & Solvent add_electrophile 2. Add 2-(Bromomethyl)- hexafluoropropan-2-ol reagents->add_electrophile react 3. Heat and Monitor (TLC/LC-MS) add_electrophile->react workup 4. Aqueous Workup & Extraction react->workup purify 5. Column Chromatography workup->purify product 6. Pure Product purify->product

Caption: General experimental workflow for alkylation.

Troubleshooting start Low Yield? check_sm Starting Material Consumed? start->check_sm yes_sm check_sm->yes_sm Yes no_sm check_sm->no_sm No side_products Side Products Observed? yes_sm->side_products slow_reaction Slow/Incomplete Reaction no_sm->slow_reaction yes_sp side_products->yes_sp Yes no_sp side_products->no_sp No elimination Alkene byproduct? (E2) yes_sp->elimination degradation Product/SM Degradation? no_sp->degradation yes_elim elimination->yes_elim Yes no_elim elimination->no_elim No solution_elim Solution: - Lower Temperature - Use Weaker/Less Bulky Base yes_elim->solution_elim solution_other_sp Solution: - Characterize side products - Adjust conditions accordingly no_elim->solution_other_sp solution_slow Solution: - Increase Temperature - Increase Nucleophile Conc. - Use Stronger Nucleophile slow_reaction->solution_slow yes_deg degradation->yes_deg Yes no_deg degradation->no_deg No solution_deg Solution: - Lower Temperature - Shorter Reaction Time yes_deg->solution_deg no_deg->solution_slow

Caption: Troubleshooting decision tree for low yield.

References

  • Reddit. (2023). Bulky alkylation troubleshooting. r/Chempros. [Link]

  • Pliego, J. R., Jr. (2024). Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation. Journal of Molecular Modeling, 30(4), 101. [Link]

Sources

Technical Support Center: Handling and Troubleshooting for 2-(Bromomethyl)hexafluoropropan-2-ol (BMHFP)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(Bromomethyl)hexafluoropropan-2-ol, hereafter referred to as BMHFP. This document is designed for researchers, scientists, and drug development professionals who are incorporating this unique fluorinated alcohol into their workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you anticipate and resolve challenges.

The core difficulty in handling BMHFP stems from its high viscosity, a property that complicates accurate measurement, efficient mixing, and straightforward purification. This guide provides practical solutions and in-depth troubleshooting to ensure your experiments are both successful and reproducible.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding BMHFP.

Q1: What are the primary physical and safety properties of BMHFP?

A1: The properties of BMHFP are derived from its unique structure: a tertiary alcohol with two trifluoromethyl groups and a bromomethyl group. Its high viscosity and density are the most critical handling considerations. The data below is based on analysis of its structural analog, 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), with adjustments for the bromomethyl group.[1][2]

Table 1: Physicochemical and Safety Properties of BMHFP (Estimated)

Property Value/Information Rationale & Handling Significance
IUPAC Name 2-(Bromomethyl)hexafluoropropan-2-ol -
Formula C₄H₃BrF₆O -
Molecular Weight 276.96 g/mol Affects gravimetric calculations.
Appearance Colorless, viscous liquid Visual confirmation of purity. High viscosity is the primary handling challenge.
Estimated Density ~1.7 g/mL Significantly denser than water. Will form the lower layer in extractions with common, less dense organic solvents.[1][2]
Estimated Boiling Point ~90-100 °C Low volatility reduces inhalation risk compared to HFIP (b.p. 59°C) but heating should still be controlled.[1][2]
pKa ~9.5 Highly acidic for an alcohol due to electron-withdrawing CF₃ groups, comparable to phenols.[2] Avoid strong bases unless intended for reaction.

| Primary Hazards | Corrosive, Lachrymator, Alkylating Agent | The bromomethyl group poses a risk as an alkylating agent. The compound can cause severe skin and eye burns.[3][4][5] |

Q2: What are the recommended storage and handling conditions for BMHFP?

A2: Due to its reactivity and hazardous nature, specific storage and handling procedures are critical.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, alkali metals, and strong oxidizing agents.[1][5] Keep the container tightly sealed.

  • Personal Protective Equipment (PPE): Always work in a certified chemical fume hood.[6] Wear chemical-resistant gloves (fluorinated rubber or nitrile are recommended), a lab coat, and chemical splash goggles with a full-face shield.[4][5][6]

  • Spill Management: In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and collect for disposal. Do not use combustible absorbents. Ensure the area is evacuated if the spill is large.[4]

Q3: How can I accurately measure and transfer small volumes of viscous BMHFP?

A3: Standard air displacement pipettes are unreliable for viscous liquids.[7][8] The best methods are:

  • Positive-Displacement Pipettes: These are the gold standard for viscous or dense liquids.[9][10][11][12][13] They use a piston that comes in direct contact with the liquid, eliminating errors from air gaps and ensuring accurate dispensing.[12]

  • Gravimetric Dispensing: Dispense the approximate volume into a tared vial on an analytical balance. Record the exact mass and calculate the volume using the density (Mass/Density = Volume). This is a highly accurate method for preparing stock solutions or for reactions where molar quantities are critical.[14]

  • Reverse Pipetting: If using an air-displacement pipette, the reverse pipetting technique offers better accuracy than forward pipetting.[15][16] Depress the plunger completely, aspirate the liquid, and then dispense by pressing only to the first stop.[16]

Q4: In which common solvents is BMHFP soluble?

A4: Like its analog HFIP, BMHFP is a highly polar, strong hydrogen-bond donor.[2][17][18] This gives it unique solubility properties. It is expected to be miscible with a range of polar organic solvents but immiscible with non-polar solvents and water.

Table 2: Estimated Solubility of BMHFP

Solvent Class Examples Expected Solubility Notes
Fluorinated Solvents Hexafluoroisopropanol (HFIP) Miscible Chemical similarity ensures good solubility.[19]
Ethers Diethyl ether, Tetrahydrofuran (THF) Miscible Strong hydrogen bonding interactions are possible.[2]
Chlorinated Solvents Dichloromethane (DCM), Chloroform Miscible Often used as co-solvents with fluorinated alcohols.[20]
Polar Aprotic Acetone, Acetonitrile, DMSO Miscible Good solubility is expected due to high polarity.[1]
Water H₂O Immiscible Despite its polarity, the high fluorine content will likely lead to immiscibility.

| Hydrocarbons | Hexanes, Toluene | Immiscible | BMHFP is too polar to dissolve in non-polar hydrocarbon solvents. |

Section 2: In-Depth Troubleshooting Guides

This section provides structured guidance for overcoming specific experimental hurdles.

Guide 1: Accurate Dispensing & Transfer

Problem: "I cannot get a reproducible volume using my standard pipette. My results are inconsistent."

Root Cause Analysis: High viscosity prevents the pipette tip from filling or dispensing completely and at a consistent rate.[16] The high density of BMHFP also counteracts the weak vacuum of an air-displacement pipette.

Solutions:

  • Method 1: Positive Displacement Pipetting (Recommended)

    • Principle: A disposable capillary piston makes direct contact with the liquid, physically forcing the entire volume out of the tip.[12] This method is independent of the liquid's viscosity, density, or vapor pressure.[11]

    • Protocol:

      • Select a positive displacement pipette (e.g., Gilson MICROMAN®, Rainin Pos-D™) and a capillary piston tip of the appropriate volume.[9][10]

      • Insert the piston into the capillary.

      • Aspirate the desired volume of BMHFP slowly and steadily.

      • To dispense, press the plunger. The piston will move down the capillary, expelling the entire sample.

      • Touch the tip to the side of the receiving vessel to ensure complete transfer.[15]

  • Method 2: Warming & Dilution (For larger volumes)

    • Principle: The viscosity of most liquids decreases as temperature increases, following an Arrhenius-like relationship.[21] By gently warming BMHFP, its viscosity can be lowered to a manageable level. Alternatively, creating a stock solution in a low-viscosity, compatible solvent is an effective strategy.[14]

    • Protocol (Warming):

      • Place the sealed vial of BMHFP in a water bath or on a heating block set to 35-40°C. Caution: Do not overheat, as this can increase vapor pressure.

      • Allow the liquid to equilibrate for 10-15 minutes.

      • Use a wide-bore pipette tip or cut the end of a standard tip to create a larger orifice.[14]

      • Pipette slowly and deliberately to allow the viscous liquid time to move.[16]

    • Protocol (Dilution):

      • On an analytical balance, tare a vial suitable for your stock solution.

      • Add an approximate amount of BMHFP (e.g., 1-2 mL) to the vial and record the exact mass.

      • Add a compatible, low-viscosity solvent (e.g., Dichloromethane) to reach a desired concentration (e.g., 1 M).

      • This stock solution can now be accurately dispensed using standard pipetting techniques.

Decision Workflow for Dispensing BMHFP

G start Need to dispense BMHFP q_volume Volume needed? start->q_volume q_accuracy High accuracy required? q_volume->q_accuracy < 1 mL warm_dilute Warm reagent gently OR Prepare a stock solution q_volume->warm_dilute > 1 mL pos_disp Use Positive Displacement Pipette q_accuracy->pos_disp Yes (e.g., for kinetics) gravimetric Use Gravimetric Method (Dispense by Weight) q_accuracy->gravimetric Yes (e.g., for stock prep) reverse_pipette Use Reverse Pipetting with a wide-bore tip q_accuracy->reverse_pipette No

Caption: Workflow for selecting the appropriate BMHFP dispensing method.

Guide 2: Reaction Setup & Homogeneity

Problem: "My reaction is sluggish, gives poor yields, or appears heterogeneous, even though the starting materials are soluble."

Root Cause Analysis: High viscosity significantly impedes mass transfer and diffusion of reactants.[22] Even in a seemingly homogeneous solution, localized concentration gradients can form around the viscous droplets of BMHFP, slowing the reaction rate.[23][24][25] Inadequate mixing fails to overcome these diffusion barriers.[26][27]

Solutions:

  • 1. Optimize Mechanical Stirring:

    • Insight: For viscous solutions, a standard magnetic stir bar may only stir a small vortex in the center of the flask.

    • Recommendation: Use a football-shaped or elliptical stir bar that provides better surface contact in a round-bottom flask. For larger scale reactions (>100 mL), mechanical overhead stirring is essential for ensuring bulk fluid motion.[22]

  • 2. Adjust Order and Rate of Addition:

    • Insight: Adding a small volume of a non-viscous reagent to a large volume of viscous BMHFP is a recipe for poor mixing.

    • Recommendation: If possible, reverse the order of addition. Dissolve the other reagents in the reaction solvent first, then add the BMHFP solution slowly (dropwise via addition funnel or syringe pump) to the well-stirred solution. This ensures the viscous reagent is immediately dispersed.

  • 3. Leverage Co-solvents:

    • Insight: While BMHFP may be soluble, the overall viscosity of the reaction medium can still be too high.

    • Recommendation: Use a low-viscosity co-solvent to reduce the bulk viscosity. Dichloromethane or THF are excellent choices that are compatible with BMHFP.[20] The goal is to maintain solubility while creating a medium that is easy to stir effectively.

Diagram: Impact of Viscosity on Reaction Rate

G cluster_0 Low Viscosity System cluster_1 High Viscosity System A1 Reagent A C1 Fast Diffusion & Efficient Mixing A1->C1 B1 Reagent B (BMHFP) B1->C1 D1 High Collision Frequency C1->D1 E1 Fast Reaction Rate D1->E1 A2 Reagent A C2 Slow Diffusion & Poor Mixing A2->C2 B2 Reagent B (BMHFP) B2->C2 D2 Low Collision Frequency C2->D2 E2 Slow Reaction Rate D2->E2

Caption: High viscosity slows reactions by limiting molecular diffusion and collision.

Guide 3: Post-Reaction Work-up & Purification

Problem: "I'm struggling with phase separation during my aqueous work-up. I'm seeing emulsions or a third layer."

Root Cause Analysis: BMHFP's high density (~1.7 g/mL) and unique polarity can lead to atypical behavior in liquid-liquid extractions.[28][29][30] It may not partition as expected, and its density can cause the organic layer to be heavier than the aqueous layer, which can be counter-intuitive if using common solvents like ethyl acetate or ether.[31] Emulsions can form due to the presence of both highly polar (alcohol) and fluorinated (lipophilic) moieties.

Solutions:

  • 1. Choose the Right Extraction Solvent:

    • Insight: To ensure a clean separation, use a water-immiscible organic solvent. Given BMHFP's density, chlorinated solvents like Dichloromethane (DCM) or Chloroform are often good choices as they are also denser than water, ensuring your product layer remains at the bottom.[31]

    • Protocol: Standard Liquid-Liquid Extraction

      • Quench the reaction mixture as required by your protocol.

      • Transfer the mixture to a separatory funnel.[29]

      • Add the extraction solvent (e.g., DCM).

      • Do not shake vigorously. Instead, gently invert the funnel 5-10 times to allow for partitioning without creating a stable emulsion.

      • Allow the layers to separate. The denser organic layer will be on the bottom.

      • Drain the lower organic layer. Repeat the extraction on the aqueous layer as needed.

  • 2. Breaking Emulsions:

    • Insight: Emulsions are kinetically stable mixtures that need to be disrupted.

    • Recommendations:

      • Add Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength and density of the aqueous phase, helping to force the separation of the organic components.[31]

      • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes.

      • Filtration: Filter the emulsified mixture through a pad of Celite® or glass wool.

      • Centrifugation: If the volume is small enough, transferring the mixture to centrifuge tubes and spinning for several minutes can effectively break an emulsion.

References

  • Vertex AI Search. (2023, September 26). Viscous Liquid Handling in Molecular Biology and Proteomics.
  • Rainin. Positive Displacement - Specialty Pipettes. Retrieved from [Link]

  • Gilson. Positive Displacement. Retrieved from [Link]

  • Labcompare. (2024, July 25). How Positive Displacement Pipettes Work: A Guide for Precision Liquid Handling.
  • Labcompare. Viscous Liquid Pipette. Retrieved from [Link]

  • Pipette.com. Positive Displacement Pipettes. Retrieved from [Link]

  • Eppendorf. (2019, June 25). Handling of Viscous Liquids - Basics, Techniques and Tricks.
  • BenchChem. (2025).
  • Microlit USA. (2023, February 3). How does the viscosity of the liquid affect pipetting accuracy?
  • Chemistry LibreTexts. (2022, June 23). Liquid-Liquid Extraction.
  • FORMULATRIX. Viscous Dispensing Tips and Tricks. Retrieved from [Link]

  • FORMULATRIX. Viscous Dispensing Tips and Tricks (MANTIS v4.5+). Retrieved from [Link]

  • Labroots. (2018, June 5). Handling of viscous liquids - Basics, Techniques and Tricks.
  • myadlm.org. (2024, January 16). How to handle viscous specimens.
  • KR Analytical. (2025, May 23). High Force, High Impact: Solving Viscous Fluid Challenges in the Lab.
  • ACS Publications. (2024, April 22). Boosting Reaction Kinetics with Viscous Nanowire Dispersions.
  • Mainar, A. M., et al. (2018). Solubility of gases in fluoroorganic alcohols. Part III. Solubilities of several non-polar gases in water + 1,1,1,3,3,3-hexafluoropropan-2-ol at 298.15 K and 101.33 kPa. The Journal of Chemical Thermodynamics.
  • Element Lab Solutions.
  • Huang, Y. (2017, December 11).
  • Intertronics. 25 Top Dispensing Tips.
  • ChemBK. (2022, October 16). Hexafluoroisopropanol. Retrieved from [Link]

  • Semantic Scholar.
  • Wikipedia. Hexafluoro-2-propanol. Retrieved from [Link]

  • Biblioteka Nauki. (2012).
  • ACS Publications.
  • Wolfram Demonstrations Project.
  • Solubility of Things. 8-Fluorooctan-1-ol. Retrieved from [Link]

  • Rutgers University.
  • University of California, Santa Barbara.
  • RSC Publishing. (2017, May 17).
  • Capot Chemical. (2025, September 19).
  • Wikipedia. Liquid–liquid extraction. Retrieved from [Link]

  • Dolly Corporation. (2025, October 20).
  • ResearchG
  • Columbia University. Solid-Liquid Extraction. Retrieved from [Link]

  • HASLER Group. (2021, July 16). REACTIONS IN A VISCOUS MEDIUM.
  • LANXESS. (2018, July 17). Bromine Safety Handling Guide.
  • Reddit. (2025, April 25). Viscous reagents tips and tricks.
  • Scharlab. How to improve your viscous reactions.
  • Chemistry LibreTexts. (2020, September 8). 14.

Sources

Technical Support Center: Stability and Handling of 2-(Bromomethyl)hexafluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(bromomethyl)hexafluoropropan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile fluorinated alcohol. Here, you will find answers to frequently asked questions and detailed protocols to ensure the stability and successful application of 2-(bromomethyl)hexafluoropropan-2-ol in your research.

Frequently Asked Questions (FAQs)

What are the key structural features of 2-(bromomethyl)hexafluoropropan-2-ol that influence its stability?

2-(Bromomethyl)hexafluoropropan-2-ol possesses a unique combination of functional groups that dictate its reactivity and stability:

  • A Primary Alkyl Bromide: This functional group is susceptible to nucleophilic substitution, primarily through an S(_N)2 mechanism, especially with good nucleophiles.[1][2][3] The rate of this reaction is influenced by the steric hindrance around the electrophilic carbon.[2][4]

  • A Tertiary Alcohol: Tertiary alcohols are generally resistant to oxidation.[5] However, under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water), which can lead to elimination (dehydration) or substitution reactions.[5][6]

  • Two Trifluoromethyl (-CF(3)) Groups: These are powerful electron-withdrawing groups.[7][8][9] Their presence significantly increases the acidity of the tertiary alcohol by stabilizing the corresponding alkoxide through the inductive effect.[10][11] This enhanced acidity can influence its reactivity in basic media.

How stable is 2-(bromomethyl)hexafluoropropan-2-ol in common laboratory solvents?

While specific kinetic data for 2-(bromomethyl)hexafluoropropan-2-ol is not extensively published, its stability can be predicted based on general principles of organic chemistry. The primary concern is the reactivity of the bromomethyl group.

Solvent TypeExamplesPredicted StabilityRationale
Aprotic, Non-polar Hexanes, Toluene, Dichloromethane (DCM)High These solvents are non-nucleophilic and will not participate in substitution or elimination reactions. The compound is expected to be stable for extended periods.
Aprotic, Polar Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to Low These solvents, while aprotic, can act as nucleophiles or contain nucleophilic impurities (e.g., water). DMF and DMSO can promote S(_N)2 reactions. Stability will be time and temperature-dependent.
Protic, Polar Water, Methanol (MeOH), Ethanol (EtOH)Low These solvents are nucleophilic and can lead to solvolysis reactions, where the solvent molecule displaces the bromide ion.[12][13][14][15] The rate of solvolysis will depend on temperature and the specific solvent.
Basic (Protic or Aprotic) Solutions containing amines (e.g., triethylamine), hydroxides, or alkoxidesVery Low Strong bases can deprotonate the acidic tertiary alcohol, forming an alkoxide. More importantly, they are often strong nucleophiles that will readily displace the bromide via an S(_N)2 reaction.[3] Strong, sterically hindered bases could also promote E2 elimination, though this is less likely for a primary halide.[16][17][18][19][20]
Acidic (Protic) Solutions containing strong acids (e.g., HCl, H(_2)SO(_4))Moderate to Low Strong acids can protonate the tertiary alcohol, converting the hydroxyl group into a good leaving group (H(_2)O).[6] This can be followed by elimination to form an alkene or substitution by the acid's conjugate base.
I am observing decomposition of my 2-(bromomethyl)hexafluoropropan-2-ol stock solution. What could be the cause?

Decomposition is most likely due to reaction with a nucleophilic species in your solvent or impurities.

  • Troubleshooting Steps:

    • Identify the Solvent: If you are using a protic or polar aprotic solvent, consider switching to a non-polar, aprotic solvent like hexanes or toluene for long-term storage.

    • Check for Impurities: Water is a common impurity in many organic solvents and can act as a nucleophile. Ensure you are using anhydrous solvents. Other nucleophilic impurities from previous reactions or improper cleaning of glassware could also be the culprit.

    • Storage Conditions: Store the compound in a cool, dark, and dry place. Elevated temperatures will accelerate decomposition reactions.

Troubleshooting Guide for Experimental Setbacks

Problem 1: Low yield in a reaction where 2-(bromomethyl)hexafluoropropan-2-ol is an electrophile.
  • Potential Cause: Your nucleophile is being consumed by reacting with the solvent, or the reaction conditions are promoting side reactions of the 2-(bromomethyl)hexafluoropropan-2-ol.

  • Solutions:

    • Solvent Choice: Use a non-polar, aprotic solvent to minimize solvolysis of the starting material.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions.

    • Order of Addition: If your reaction involves a strong base, consider adding it slowly to the reaction mixture containing the nucleophile and 2-(bromomethyl)hexafluoropropan-2-ol to minimize potential E2 elimination.

Problem 2: Unexpected side products are observed in my reaction mixture.
  • Potential Cause: Depending on the reaction conditions, you may be observing products from solvolysis, elimination, or reaction with impurities.

  • Analysis and Solutions:

    • Characterize the Byproducts: Use analytical techniques like GC-MS or LC-MS to identify the mass of the side products. This can provide clues to their structure. For example, a product with a mass corresponding to the replacement of the bromine atom with a methoxy group would indicate solvolysis in methanol.

    • Purity of Reagents: Ensure all reagents, especially the solvent and any added bases, are pure and anhydrous.

Experimental Protocols

Protocol 1: Assessing the Stability of 2-(Bromomethyl)hexafluoropropan-2-ol in a Given Solvent

This protocol outlines a general method to determine the stability of 2-(bromomethyl)hexafluoropropan-2-ol in a specific solvent over time using HPLC or NMR analysis.

Materials:

  • 2-(Bromomethyl)hexafluoropropan-2-ol

  • Solvent of interest (anhydrous grade recommended)

  • Internal standard (e.g., a stable compound with a distinct NMR signal or HPLC retention time, such as 1,3,5-trimethoxybenzene)

  • Volumetric flasks and pipettes

  • HPLC or NMR spectrometer

Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of 2-(bromomethyl)hexafluoropropan-2-ol and the internal standard and dissolve them in the solvent of interest in a volumetric flask to create a stock solution of known concentration.

  • Initial Analysis (T=0): Immediately after preparation, take an aliquot of the stock solution and analyze it by HPLC or NMR. This will serve as your baseline (T=0) measurement.

  • Incubation: Store the stock solution under the desired experimental conditions (e.g., room temperature, elevated temperature).

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 6, 12, 24 hours), withdraw an aliquot of the stock solution and analyze it using the same analytical method and parameters as the initial analysis.

  • Data Analysis:

    • For HPLC: Calculate the peak area ratio of 2-(bromomethyl)hexafluoropropan-2-ol to the internal standard at each time point. A decrease in this ratio over time indicates decomposition.

    • For NMR: Calculate the integral ratio of a characteristic peak of 2-(bromomethyl)hexafluoropropan-2-ol to a peak of the internal standard. A decrease in this ratio indicates decomposition.

Visualizing Degradation Pathways and Workflows

cluster_workflow Stability Assessment Workflow prep Prepare Stock Solution t0 T=0 Analysis (HPLC/NMR) prep->t0 incubate Incubate at Desired Temp. t0->incubate tp Time-Point Analysis incubate->tp analyze Analyze Data tp->analyze

Caption: Workflow for assessing compound stability.

cluster_sn2 SN2 Pathway cluster_solvolysis Solvolysis Pathway start 2-(Bromomethyl)hexafluoropropan-2-ol sn2_product Substitution Product (R-Nu) start->sn2_product Strong Nucleophile solv_product Solvolysis Product (R-OSolvent) start->solv_product Protic Solvent nucleophile Nucleophile (Nu-) solvent Protic Solvent (Solvent-OH)

Sources

Technical Support Center: Purification of Products from 2-(Bromomethyl)hexafluoropropan-2-ol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for purifying reaction products derived from 2-(Bromomethyl)hexafluoropropan-2-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the specific challenges encountered during the purification of these highly fluorinated molecules.

Introduction: The Unique Purification Challenges of Hexafluoroisopropanol Derivatives

2-(Bromomethyl)hexafluoropropan-2-ol is a valuable building block in medicinal and materials chemistry, allowing for the introduction of the sterically bulky and electronically unique hexafluoroisopropanol (HFIP) moiety. However, the high fluorine content of its derivatives presents distinct purification challenges. These molecules often exhibit unusual solubility profiles and can be difficult to separate from starting materials and byproducts with similar polarities. This guide provides practical, field-tested advice to overcome these hurdles.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of products from reactions involving 2-(Bromomethyl)hexafluoropropan-2-ol.

Issue 1: My desired product and the unreacted 2-(Bromomethyl)hexafluoropropan-2-ol are co-eluting during flash chromatography.

  • Question: I've tried various standard solvent systems (e.g., ethyl acetate/hexanes), but my product and the starting brominated alcohol run very close together on the TLC plate and the column. How can I improve the separation?

  • Answer: This is a common issue due to the similar high fluorine content of both molecules, which can dominate their interaction with standard silica gel. Here’s a systematic approach to resolving this:

    • Optimize Your Solvent System:

      • Causality: Standard solvent systems may not provide sufficient selectivity for highly fluorinated compounds. The key is to find a solvent system that differentiates between the alcohol functionality of the starting material and the new functional group in your product (e.g., an ether or ester).

      • Solution:

        • Introduce a more polar, aprotic solvent: Try adding a small amount of dichloromethane (DCM) or methyl tert-butyl ether (MTBE) to your ethyl acetate/hexanes mixture. These solvents can alter the selectivity of the separation.

        • Consider a gradient elution: A shallow gradient, slowly increasing the polarity, can often resolve closely eluting spots.[1]

    • Employ a Different Stationary Phase:

      • Causality: The hydroxyl group of standard silica is acidic and can lead to tailing of polar compounds. For fluorinated molecules, specialized phases can offer unique selectivity.

      • Solution:

        • Fluorinated Silica Gel: Consider using a column packed with a fluorinated stationary phase (e.g., SiliaBond® Tridecafluoro). These phases exhibit "fluorous" interactions, where retention is influenced by the fluorine content of the analyte. This can be highly effective for separating compounds with different degrees of fluorination or where other functional groups play a more significant role in retention on a fluorous phase.[2]

        • Amine-bonded or Diol-bonded Silica: For very polar compounds, these phases can offer different selectivity compared to standard silica.[3]

    • Chemical Modification (Quenching):

      • Causality: If the starting material is the primary concern, a chemical quench can convert it into a more easily separable species.

      • Solution: After the reaction is complete, consider adding a small amount of a nucleophile that will react with the remaining 2-(Bromomethyl)hexafluoropropan-2-ol to form a more polar or otherwise distinct byproduct that can be easily separated. For example, adding a small amount of sodium azide could convert the remaining starting material to an azide, which will have a very different polarity. This should be done with caution and only if it does not affect your desired product.

Issue 2: I am observing an unexpected byproduct with a similar mass to my product.

  • Question: My mass spectrometry data shows a peak that could correspond to an isomer of my desired product. What could this be?

  • Answer: A likely culprit is a byproduct from an elimination reaction.

    • Causality: 2-(Bromomethyl)hexafluoropropan-2-ol is a primary alkyl bromide, but the presence of the bulky hexafluoroisopropyl group can make it susceptible to elimination reactions (E2 mechanism), especially in the presence of a strong, sterically hindered base.[4][5][6] This would result in the formation of an alkene byproduct.

    • Troubleshooting:

      • Reaction Conditions: If possible, use a weaker, less sterically hindered base. For example, in a Williamson ether synthesis, sodium hydride is generally preferred over potassium tert-butoxide to minimize elimination.[7][8]

      • Temperature Control: Running the reaction at a lower temperature can also favor the desired substitution reaction over elimination.

      • Purification: The alkene byproduct will be significantly less polar than your desired alcohol-containing product. A standard flash chromatography should be able to separate these. If your desired product does not contain the HFIP alcohol (e.g., if it was protected and deprotected), the polarity difference might be smaller, requiring the optimized chromatography conditions mentioned in Issue 1.

Issue 3: My purified solid product is an oil or a waxy solid, making it difficult to handle.

  • Question: I have isolated my product via chromatography, and it appears pure by TLC and NMR, but I cannot get it to crystallize into a handleable solid.

  • Answer: Highly fluorinated compounds often have lower melting points and can be challenging to crystallize.

    • Causality: The presence of the bulky, non-polar hexafluoroisopropyl group can disrupt crystal lattice formation.

    • Solutions:

      • Recrystallization Solvent Screening: A thorough screen of recrystallization solvents is crucial. Start with non-polar solvents like hexanes or heptane and slowly add a more polar co-solvent (e.g., ethyl acetate, DCM) until the compound dissolves at an elevated temperature. Slow cooling is critical.[4]

      • Trituration: If recrystallization fails, try triturating the oil with a non-polar solvent like cold hexanes. This can sometimes induce crystallization or wash away minor impurities that are inhibiting crystallization.

      • Freeze-Drying (Lyophilization): If the compound is soluble in a solvent with a relatively high freezing point (e.g., tert-butanol, water if applicable), freeze-drying can yield a solid powder.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for products derived from 2-(Bromomethyl)hexafluoropropan-2-ol?

A1: Flash column chromatography on silica gel is the most common and versatile method.[7] However, due to the unique properties of fluorinated molecules, you may need to employ the specialized techniques mentioned in the troubleshooting section, such as using fluorinated stationary phases or carefully optimized solvent gradients. For thermally stable and volatile products, distillation can be a highly effective method for large-scale purification.[9]

Q2: Are there any specific safety precautions I should take when handling and purifying these compounds?

A2: Yes. 2-(Bromomethyl)hexafluoropropan-2-ol is a skin and eye irritant and may cause respiratory irritation.[10][11] Its derivatives should be handled with similar care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: I am performing a Williamson ether synthesis with 2-(Bromomethyl)hexafluoropropan-2-ol and an alcohol. What are the expected byproducts?

A3: Besides unreacted starting materials, the most common byproduct is the elimination product, 2-(methylene)hexafluoropropane, formed from the E2 elimination of HBr from the starting material.[4][5] If your alcohol is secondary or tertiary, you may also see elimination products from the alcohol itself.

Q4: For a Steglich esterification with 2-(Bromomethyl)hexafluoropropan-2-ol, what are the key purification challenges?

A4: The main challenge in a Steglich esterification is the removal of the dicyclohexylurea (DCU) byproduct if DCC is used as the coupling agent.[12][13] DCU has limited solubility in many organic solvents and can often be removed by filtration. However, some DCU may remain in solution. If EDC is used, the resulting urea byproduct is water-soluble and can be removed with an aqueous workup.[14] Any remaining unreacted carboxylic acid can be removed with a basic wash (e.g., saturated sodium bicarbonate solution), and excess 4-DMAP can be removed with an acidic wash (e.g., dilute HCl). The final product is then typically purified by flash chromatography.

Experimental Protocols

Protocol 1: General Procedure for Flash Chromatography Purification
  • TLC Analysis: Develop a solvent system that gives your desired product an Rf value of approximately 0.2-0.4 on a silica gel TLC plate. Test various solvent combinations, such as ethyl acetate/hexanes, DCM/hexanes, and MTBE/hexanes.

  • Column Packing: Prepare a silica gel column in your chosen eluent. The amount of silica should be 50-100 times the weight of your crude product.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (ideally the chromatography eluent or a more polar solvent). Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution: Run the column under positive pressure, collecting fractions. Monitor the elution by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Purification via Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of your crude product. Add a potential recrystallization solvent dropwise until the solid dissolves at room temperature. A good solvent will dissolve the compound when hot but not when cold. Test a range of solvents from non-polar (e.g., hexanes) to polar (e.g., isopropanol).

  • Dissolution: In a flask, dissolve the crude product in a minimal amount of the chosen solvent at its boiling point.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Data Summary

Purification MethodProsConsBest For
Flash Chromatography Highly versatile, applicable to most compounds, good for separating mixtures.Can be time-consuming, requires solvent, may not resolve very similar compounds.Routine purification of small to medium scale reactions.
Distillation Excellent for large scale, can provide very pure product, cost-effective at scale.Only for thermally stable and volatile compounds, not suitable for separating isomers with similar boiling points.Large-scale purification of volatile, thermally stable ethers and esters.
Recrystallization Can provide very high purity, good for final product polishing, scalable.Only for solid compounds, requires finding a suitable solvent, can have lower yields.Purifying solid final products to high purity.

Visualizations

Logical Workflow for Purification Method Selection

Purification_Workflow start Crude Reaction Mixture is_solid Is the product a solid? start->is_solid is_volatile Is the product thermally stable and volatile? is_solid->is_volatile No recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Flash Chromatography is_volatile->chromatography No distillation Consider Distillation is_volatile->distillation Yes end Pure Product chromatography->end recrystallization->chromatography Fails or needs further purification recrystallization->end Success distillation->chromatography Needs further purification distillation->end Success

Caption: Decision tree for selecting the primary purification method.

Troubleshooting Flash Chromatography

Chromatography_Troubleshooting start Poor Separation in Flash Chromatography change_solvent Optimize Solvent System (e.g., add DCM/MTBE, run gradient) start->change_solvent change_phase Change Stationary Phase (e.g., fluorinated silica) start->change_phase chemical_quench Chemically Modify Impurity (Quench) start->chemical_quench solution Improved Separation change_solvent->solution change_phase->solution chemical_quench->solution

Caption: Troubleshooting guide for poor chromatographic separation.

References

  • ResearchGate. (2016, April 15). How to purify esterefication product? Retrieved from [Link]

  • Williamson, A. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Organic Chemistry Portal. Retrieved from [Link]

  • Edubirdie. (n.d.). Williamson Ether Synthesis Lab 3. Retrieved from [Link]

  • Wang, J., et al. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • Watanabe, C., et al. (2014). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry.
  • Schaff, J. K. (1989). Fluorinated Esters: Synthesis and Identification.
  • Google Patents. (n.d.). Purification of 1,1,1,3,3,3-hexafluoroisopropanol.
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Hexafluoroisopropanol-salt aqueous two-phase system for extraction and purification of chlorogenic acid from ramie leaves. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Bromomethyl)hexafluoropropan-2-ol. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • Lumen Learning. (n.d.). 8.5. Elimination reactions. In Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Elimination by the E2 mechanism. Retrieved from [Link]

  • BITS Pilani. (n.d.). Elimination Reactions. Retrieved from [Link] Elimination_Reactions.pdf

  • The Royal Society of Chemistry. (n.d.). A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Wikipedia. (n.d.). Hexafluoro-2-propanol. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane. Retrieved from [Link]

  • Alghamdi, M. (2023). Synthesis of Derivatives of Hexafluoroisopropanol. Electronic Theses and Dissertations. 2963. [Link]

  • Boechat, N., et al. (2014). Synthesis and Pharmaceutical Properties of N-acyloxymethyl Prodrugs of Allop With Potential Anti-Trypanosomal Activity. Molecules, 19(9), 15067-15082.
  • Google Patents. (n.d.). Methods of synthesizing hexafluoroisopropanol from impure mixtures and synthesis of a fluoromethyl ether therefrom.
  • Kumar, A., et al. (2021). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. RSC Advances, 11(52), 32936-32966.
  • Alghamdi, M. (2023). Synthesis of Derivatives of Hexafluoroisopropanol. eGrove. Retrieved from [Link]

  • ChemRxiv. (2024, August 27). A Novel Synthetic Route Towards Acyloxymethyl Prodrugs of Psilocin and Related Tryptamines. Cambridge Open Engage. Retrieved from [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]

  • RSC Education. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. Retrieved from [Link]

  • Pozhydaiev, V., et al. (2020). Exploiting hexafluoroisopropanol (HFIP) in Lewis and Brønsted acid-catalyzed reactions.
  • The Royal Society of Chemistry. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. Retrieved from [Link]

  • ChemRxiv. (n.d.). A Novel Synthetic Route Towards Acyloxymethyl Prodrugs of Psilocin and Related Tryptamines. Retrieved from [Link]

  • Hammond, M. C., et al. (2014). Generation of Magnesium Pentafluoropropen-2-olate from Hexafluoroisopropanol and Synthesis of 2,2,4,4,4-Pentafluoro-3,3-dihydroxyketones. Organic letters, 16(24), 6484-6487.
  • ResearchGate. (2022, November 9). Acyloxymethyl and alkoxycarbonyloxymethyl prodrugs of a fosmidomycin surrogate as antimalarial and antibacterial agents. Retrieved from [Link]

Sources

Optimizing temperature and pressure for 2-(Bromomethyl)hexafluoropropan-2-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(Bromomethyl)hexafluoropropan-2-ol

Welcome to the technical support center for the synthesis of 2-(Bromomethyl)hexafluoropropan-2-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your experimental outcomes. Our approach is grounded in established chemical principles to ensure you have a self-validating system for your protocols.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic pathway for 2-(Bromomethyl)hexafluoropropan-2-ol?

A common and logical approach to synthesizing 2-(Bromomethyl)hexafluoropropan-2-ol is through the nucleophilic addition of a bromomethyl organometallic reagent to hexafluoroacetone. A Grignard reagent, such as bromomethylmagnesium bromide (BrMgCH₂Br), is a suitable choice for this transformation. The reaction involves the attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of hexafluoroacetone, followed by an aqueous workup to protonate the resulting alkoxide.

Q2: What are the primary starting materials and what precautions should I take?

The key starting materials are:

  • Dibromomethane (CH₂Br₂): Used to generate the Grignard reagent. It should be dry and free of acidic impurities.

  • Magnesium turnings: Should be activated prior to use to remove the passivating oxide layer.

  • Hexafluoroacetone (HFA): A gaseous reagent (boiling point: -27 °C) that is highly electrophilic. It is typically handled as a condensed liquid at low temperatures or bubbled directly into the reaction mixture. HFA is corrosive and toxic; handle with extreme care in a well-ventilated fume hood.

  • Anhydrous Ether (e.g., diethyl ether or THF): The solvent of choice for Grignard reactions. It must be rigorously dried, as any trace of water will quench the Grignard reagent.

Safety is paramount. 2-(Bromomethyl)hexafluoropropan-2-ol is an irritant to the skin, eyes, and respiratory system.[1][2] The precursor, hexafluoroacetone, and the related compound, hexafluoroisopropanol, are also hazardous and require careful handling in a controlled environment.[3][4][5] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

Q3: What are the expected physical properties of the final product?

Based on available data, you can expect the following properties for 2-(Bromomethyl)hexafluoropropan-2-ol:

PropertyValueSource
CAS Number 503169-76-4[7][8]
Molecular Formula C₄H₃BrF₆O[2][7]
Molecular Weight 260.96 g/mol [2][7]
Boiling Point 101-103 °C[]
Density ~1.9 g/cm³[]

Experimental Workflow Overview

The synthesis can be broken down into three main stages: Grignard reagent formation, reaction with hexafluoroacetone, and finally, workup and purification. Each step requires careful control of temperature and atmospheric conditions.

SynthesisWorkflow cluster_0 Stage 1: Grignard Reagent Formation cluster_1 Stage 2: Reaction with HFA cluster_2 Stage 3: Workup & Purification A Activate Mg Turnings B Add Anhydrous Ether & Initiator (e.g., I₂) A->B Maintain at 35-40°C C Slowly Add Dibromomethane in Ether B->C Maintain at 35-40°C D Cool Grignard Reagent to -78°C C->D Ensure complete formation E Slowly Bubble in Hexafluoroacetone (HFA) Gas D->E Monitor Temperature & Pressure F Warm Slowly to Room Temperature E->F G Quench with Saturated NH₄Cl (aq) at 0°C F->G After reaction completion H Extract with Ether G->H I Dry Organic Layer (e.g., MgSO₄) H->I J Purify by Vacuum Distillation I->J LowYieldTroubleshooting Start Low Product Yield Q1 Was Grignard formation successful? Start->Q1 Q2 Was the reaction temperature for HFA addition low enough (-78°C)? Q1->Q2 Yes Sol1 Troubleshoot Grignard Initiation: - Activate Mg - Use dry solvent/glassware - Use initiator (I₂) Q1->Sol1 No Q3 Was HFA addition slow and controlled? Q2->Q3 Yes Sol2 Improve HFA Trapping: - Maintain -78°C - Ensure efficient stirring - Use gas dispersion tube Q2->Sol2 No Sol3 Optimize Addition: - Slow HFA bubbling rate - Prevents localized heating and side reactions Q3->Sol3 No End Yield Improved Q3->End Yes

Caption: Decision tree for troubleshooting low yield.

Issue 2: Reaction Control and Impurity Profile

Q: The reaction is highly exothermic upon addition of hexafluoroacetone. How can I manage this?

A: The reaction between a Grignard reagent and a non-enolizable, highly electrophilic ketone like hexafluoroacetone is extremely fast and exothermic.

  • Causality: The high reactivity can lead to localized heating, which promotes side reactions and can be a safety hazard.

  • Solutions:

    • Temperature Control: Maintain a very low reaction temperature (-78°C). A large dry ice/acetone bath provides a stable, low-temperature environment.

    • Slow Addition: The rate of hexafluoroacetone addition is the most critical parameter for controlling the exotherm. Add it very slowly, either as a gas through a dip tube or as a pre-condensed liquid via a syringe pump. Monitor the internal reaction temperature closely; it should not rise by more than a few degrees.

    • Efficient Stirring: Vigorous stirring is essential to dissipate heat and ensure the HFA reacts immediately upon entering the solution, preventing localized high concentrations.

Q: Does pressure play a critical role in this synthesis?

A: Yes, in two key areas:

  • During HFA Addition: While the reaction is typically run at atmospheric pressure (under an inert gas blanket), the partial pressure of hexafluoroacetone is important. A controlled, steady flow rate ensures a consistent reaction rate. A sudden increase in pressure could indicate a blockage or that the gas is not being consumed.

  • During Purification: The product, 2-(Bromomethyl)hexafluoropropan-2-ol, has a boiling point of 101-103°C. []Distillation at atmospheric pressure may risk thermal decomposition. Vacuum distillation is highly recommended. By lowering the pressure, you reduce the boiling point, allowing for a gentler purification process that minimizes the formation of degradation-related impurities.

Optimized Parameter Summary
ParameterRecommended RangeRationale
Grignard Formation Temp. 35 - 40 °C (for Diethyl Ether)Balances initiation rate with minimizing solvent loss and side reactions.
HFA Addition Temp. -78 °CMaximizes HFA solubility in the solvent and controls the highly exothermic reaction.
Reaction Pressure Atmospheric (Inert Gas)Standard for Grignard reactions; ensures an oxygen- and moisture-free environment.
Purification Pressure Vacuum (e.g., 10-50 mmHg)Lowers the boiling point to prevent thermal decomposition during distillation.

References

  • PubChem. (n.d.). 2-(Bromomethyl)hexafluoropropan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: Storage and Handling of 2-(Bromomethyl)hexafluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Bromomethyl)hexafluoropropan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Here, we provide troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during its storage and use in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2-(Bromomethyl)hexafluoropropan-2-ol?

For optimal stability, 2-(Bromomethyl)hexafluoropropan-2-ol should be stored in a cool, dry, and dark environment. The recommended storage temperature is 2-8°C. It should be kept in a tightly sealed container, preferably the original manufacturer's vial, to prevent moisture ingress and contamination. The storage area should be well-ventilated.[1][2]

Q2: Is 2-(Bromomethyl)hexafluoropropan-2-ol sensitive to light?

While specific photodecomposition studies on this compound are not extensively published, many organobromine compounds exhibit sensitivity to light. Photolytic cleavage of the carbon-bromine bond can generate radical species, initiating degradation cascades. Therefore, it is best practice to store the compound in an amber vial or in a dark location to minimize exposure to UV light.

Q3: What is the expected shelf-life of 2-(Bromomethyl)hexafluoropropan-2-ol?

When stored under the recommended conditions (refrigerated, dry, and protected from light), 2-(Bromomethyl)hexafluoropropan-2-ol is expected to be stable for at least one to two years. However, the actual shelf-life can be affected by the purity of the initial material and the frequency of container opening, which can introduce atmospheric moisture. For critical applications, it is advisable to re-analyze the purity of the compound if it has been stored for an extended period.

Q4: Are there any materials that should be avoided for storing or handling this compound?

Avoid contact with strong bases, strong oxidizing agents, and reactive metals.[3] The presence of strong bases can promote dehydrobromination or other decomposition pathways. The tertiary alcohol functionality, while sterically hindered, can still react with strong oxidizers. Contact with certain metals could potentially catalyze degradation. Use glass or PTFE containers and tools for handling.

Troubleshooting Guide: Degradation Issues

This section provides in-depth guidance on identifying and addressing potential degradation of 2-(Bromomethyl)hexafluoropropan-2-ol.

Issue 1: Inconsistent Experimental Results or Reduced Reactivity

Symptoms:

  • Lower than expected yields in reactions where 2-(Bromomethyl)hexafluoropropan-2-ol is a reactant.

  • Formation of unexpected byproducts.

  • Changes in the physical appearance of the reagent (e.g., discoloration, formation of precipitates).

Potential Cause: Hydrolysis

The primary degradation pathway for 2-(Bromomethyl)hexafluoropropan-2-ol, especially under suboptimal storage conditions, is likely hydrolysis. The presence of water can lead to the substitution of the bromine atom with a hydroxyl group, forming the corresponding diol, 2-(hydroxymethyl)hexafluoropropan-2-ol.

Proposed Degradation Pathway: Hydrolysis and Intramolecular Cyclization

A plausible degradation mechanism involves two main steps:

  • Hydrolysis: Nucleophilic substitution of the bromide by water or hydroxide ions to form a diol intermediate.

  • Intramolecular Cyclization (Oxetane Formation): Under certain conditions (e.g., presence of a base), the newly formed hydroxyl group can undergo an intramolecular Williamson ether synthesis-type reaction, displacing the bromide to form a strained four-membered oxetane ring.

Diagram of Potential Degradation Pathways

G A 2-(Bromomethyl)hexafluoropropan-2-ol B 2-(Hydroxymethyl)hexafluoropropan-2-ol (Diol Degradant) A->B  Hydrolysis (+ H2O) C 3,3-bis(Trifluoromethyl)oxetane (Cyclized Degradant) A->C Intramolecular Cyclization (- HBr) D HBr A->D  (from Cyclization) B->D  (from Hydrolysis)

Caption: Potential degradation pathways of 2-(Bromomethyl)hexafluoropropan-2-ol.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound has been stored at 2-8°C in a desiccated environment. If the cap has been opened multiple times, atmospheric moisture may have been introduced.

  • Perform a Purity Check: Analyze the material using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • GC-MS: Look for the appearance of new peaks with higher polarity (shorter retention time) and molecular ions corresponding to the potential degradation products.

    • ¹H NMR: The presence of the diol would result in a shift of the methylene (-CH₂-) protons. The disappearance of the signal corresponding to the bromomethyl group and the appearance of a new signal for the hydroxymethyl group would be indicative of hydrolysis.

  • Use a Fresh or Repurified Sample: If degradation is confirmed, it is best to use a fresh, unopened vial of the reagent. If this is not possible, the material can be repurified, for example, by careful distillation under reduced pressure, although this may not be practical for small quantities.

Issue 2: Pressure Buildup in the Storage Vial

Symptoms:

  • A noticeable hiss upon opening the vial.

  • In extreme cases, bulging of the vial's septum.

Potential Cause: Thermal Decomposition

Although 2-(Bromomethyl)hexafluoropropan-2-ol is relatively thermally stable at recommended storage temperatures, prolonged exposure to elevated temperatures can lead to decomposition.[4] A likely decomposition pathway is the elimination of hydrogen bromide (HBr) gas, which would lead to pressure buildup.

Troubleshooting Steps:

  • Handle with Caution: Open the vial slowly in a well-ventilated fume hood to safely release any built-up pressure. Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

  • Inspect for Discoloration: Thermal decomposition may also cause the material to darken. If significant discoloration is observed in addition to pressure buildup, the reagent's integrity is questionable.

  • Assess Storage History: Determine if the material has been exposed to high temperatures (e.g., left on a lab bench in direct sunlight, stored near a heat source).

  • Consider a Stabilizer (for long-term storage in solution): For applications where 2-(Bromomethyl)hexafluoropropan-2-ol is used in a solution, the addition of a non-nucleophilic, sterically hindered base, such as 2,6-di-tert-butylpyridine, in small molar quantities could potentially scavenge any generated HBr without reacting with the starting material. However, compatibility with the specific reaction chemistry must be verified.

Summary of Storage Conditions

ParameterOptimal ConditionsSuboptimal Conditions (Potential for Degradation)
Temperature 2-8°CRoom temperature or elevated temperatures
Atmosphere Inert gas (e.g., Argon, Nitrogen)Air (presence of oxygen and moisture)
Light Protected from light (amber vial/dark)Exposure to direct sunlight or UV light
Container Tightly sealed glass or PTFELoosely capped or frequently opened containers
Additives None (as a pure solid)Presence of moisture, acids, or bases

Experimental Protocol: Quality Control by ¹H NMR Spectroscopy

This protocol provides a method to assess the purity of 2-(Bromomethyl)hexafluoropropan-2-ol and detect potential degradation products.

Objective: To determine the purity of 2-(Bromomethyl)hexafluoropropan-2-ol and identify the presence of the hydrolyzed degradant, 2-(hydroxymethyl)hexafluoropropan-2-ol.

Materials:

  • 2-(Bromomethyl)hexafluoropropan-2-ol sample

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • Pipettes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Carefully weigh approximately 10-20 mg of the 2-(Bromomethyl)hexafluoropropan-2-ol sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl₃ to dissolve the sample.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum. Typical parameters include:

      • Number of scans: 16-64 (to achieve good signal-to-noise)

      • Relaxation delay: 1-5 seconds

    • Ensure the spectral window is wide enough to include the signals for both the starting material and potential degradation products.

  • Data Analysis:

    • Expected Signals for Pure 2-(Bromomethyl)hexafluoropropan-2-ol:

      • A singlet for the -CH₂Br protons.

      • A broad singlet for the tertiary alcohol -OH proton.

    • Potential Signals for Degradation Products:

      • A new singlet for the -CH₂OH protons of the hydrolyzed product, likely appearing at a different chemical shift than the -CH₂Br protons.

    • Purity Assessment: Integrate the signal for the -CH₂Br protons of the starting material and any new signals corresponding to degradation products. The relative integration values can be used to estimate the purity of the sample.

Workflow for Quality Control Analysis

G cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 Data Interpretation A Weigh 10-20 mg of sample B Dissolve in ~0.6 mL CDCl3 A->B C Transfer to NMR tube B->C D Acquire 1H NMR Spectrum C->D E Process and Integrate Spectrum D->E F Identify characteristic peaks E->F G Look for degradation peaks F->G H Calculate relative purity G->H

Caption: Workflow for assessing the purity of 2-(Bromomethyl)hexafluoropropan-2-ol via ¹H NMR.

References

  • PubChem. 2-(Bromomethyl)hexafluoropropan-2-ol. [Link]

  • Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute, 88(3), 245-265.
  • Wang, L., et al. (2020). Analysis of degradation products of nerve agents via post-pentafluorobenzylation liquid chromatography-tandem mass spectrometry.
  • PubChem. 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane. [Link]

  • PubChem. 1,1,1,3,3,3-Hexafluoro-2-propanol. [Link]

  • Wikipedia. Hexafluoro-2-propanol. [Link]

  • Di Salvo, A., et al. (2006). Self‐Promoted Nucleophilic Addition of Hexafluoro‐2‐propanol to Vinyl Ethers.
  • Mayr, H., et al. (2012). Solvent nucleophilicities of hexafluoroisopropanol/water mixtures. Journal of Physical Organic Chemistry, 25(8), 669-675.
  • Organic Syntheses. (2018).
  • dos Santos, G. P., et al. (2025). Nucleophilic Fluorination of a Secondary Alkyl Bromide with KF(18‐Crown‐6) and Bulky Diols: Microsolvation Causes Chemoselectivity Inversion in the Free Energy Profile. Chemistry – A European Journal, e202500257.
  • Stec, A. A., & Hull, T. R. (2011). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 25, 283-288.
  • MDPI. (2021).
  • Ronen, Z., & Balaban, N. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.
  • Hudlicky, M. (1996). Fluorination with Sulfur Tetrafluoride. In Chemistry of Organic Fluorine Compounds II (pp. 8-2-1). American Chemical Society.
  • Simmie, J. M., & Curran, H. J. (2009). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts, 11(9), 1743-1750.
  • Kim, D. W., et al. (2011). TERTIARY ALCOHOLS TO AVOID EVAPORATION IN FLUORINE-18 LABELING.
  • Flinn Scientific. (2016). Safety Reference.
  • Kumar, A., et al. (2021). Hexafluoroisopropanol Promoted Ring‐Opening‐Cyclization of Donor–Acceptor Cyclopropanes with Primary Amines. European Journal of Organic Chemistry, 2021(21), 2949-2953.
  • Stec, A. A., & Hull, T. R. (2011). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 25, 283-288.
  • Organic Chemistry Portal. Alcohol to Bromide - Common Conditions. [Link]

  • Organic Chemistry Portal. (2020, September 5). Alcohols to Alkyl Bromides, Part 1 [Video]. YouTube. [Link]

  • Organic Chemistry Portal. Alkyl bromide synthesis by bromination or substitution. [Link]

  • Moore, R. M., et al. (2003). U.S. Patent No. 6,620,441. Washington, DC: U.S.
  • Ghorai, M. K., et al. (2018). Hexafluoroisopropanol-Mediated Intramolecular Ring-Opening Cyclization of Indolyl-N-Tethered Epoxides: Tether-Length-Controlled Synthesis of 1,7- and 1,2-Fused Indoles. The Journal of Organic Chemistry, 83(21), 13245-13264.
  • Zhang, Y., et al. (2022). Study on the degradation and pyrolysis of 2-fluoromethcathinone. Journal of Pharmaceutical and Biomedical Analysis, 219, 114945.
  • Wang, Y., et al. (2020). Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion. Journal of Analytical Methods in Chemistry, 2020, 8864938.
  • Spangler, J. (2024, May 13). LC–QTOF-MS Identifies Degradation Products and Process-Related Substances of Brivaracetam.

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-(Bromomethyl)hexafluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Bromomethyl)hexafluoropropan-2-ol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile fluorinated building block. Here, we address common solubility issues encountered during experimental work, providing not only solutions but also the underlying scientific principles to empower your research. Our approach is rooted in practical, field-proven insights to ensure your success.

Understanding the Unique Nature of 2-(Bromomethyl)hexafluoropropan-2-ol

2-(Bromomethyl)hexafluoropropan-2-ol is a unique reagent due to its hexafluoroisopropanol (HFIP) moiety. Fluorinated alcohols like HFIP are highly polar, excellent hydrogen bond donors, and possess low nucleophilicity.[1][2] These properties make them valuable in promoting a variety of chemical transformations.[3][4] However, these same characteristics can lead to solubility challenges when working with less polar reagents. This guide will walk you through troubleshooting these issues.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My amine/phenolic/thiol reagent is not dissolving in neat 2-(Bromomethyl)hexafluoropropan-2-ol. What should I do?

A1: Initial Assessment and Co-Solvent Strategy

It is a common observation that non-polar or moderately polar reagents exhibit limited solubility in highly polar fluorinated alcohols. The strong hydrogen-bonding network of the fluorinated alcohol may not favorably interact with less polar molecules.[5]

Troubleshooting Steps:

  • Initial Co-Solvent Screening: Begin by adding a less polar co-solvent in which your reagent is known to be soluble. Dichloromethane (DCM) is an excellent starting point due to its ability to dissolve a wide range of organic compounds and its miscibility with many fluorinated alcohols.[5]

  • Systematic Co-Solvent Evaluation: If DCM is not effective or is incompatible with your reaction conditions, consider other co-solvents. The choice of co-solvent should be guided by the polarity of your specific reagent.

Co-SolventPolarity IndexTypical Reagent Class CompatibilityNotes
Dichloromethane (DCM)3.1General purpose, good for many amines, phenols, and thiols.Often improves reaction rates in fluorinated alcohol mixtures.[5]
Acetonitrile (MeCN)5.8Polar aprotic; good for a range of polar reagents.Be cautious of potential side reactions as it can be nucleophilic.[5]
Tetrahydrofuran (THF)4.0Ethereal solvent; good for stabilizing organometallic reagents.Can form strong complexes with fluorinated alcohols.[2]
Toluene2.4Aromatic, non-polar; for highly non-polar reagents.May lead to biphasic systems if the polarity mismatch is too great.

Experimental Protocol: Co-Solvent Screening

  • In a series of small vials, add your reagent (e.g., 10 mg).

  • To each vial, add a different co-solvent (e.g., 0.1 mL of DCM, MeCN, THF, Toluene).

  • Gently agitate to dissolve the reagent.

  • Once dissolved, slowly add 2-(Bromomethyl)hexafluoropropan-2-ol dropwise until the desired reaction concentration is reached.

  • Observe for any precipitation or phase separation.

Q2: I'm observing phase separation after adding my reagent to a solution of 2-(Bromomethyl)hexafluoropropan-2-ol, even with a co-solvent. How can I create a homogeneous solution?

A2: Addressing Phase Separation through Solvent System Optimization

Phase separation indicates a significant polarity mismatch between your reagent/co-solvent system and the highly polar 2-(Bromomethyl)hexafluoropropan-2-ol.[6] Creating a single-phase system is crucial for consistent reaction kinetics.

Troubleshooting Workflow:

start Phase Separation Observed increase_cosolvent Increase proportion of co-solvent start->increase_cosolvent add_bridge_solvent Introduce a 'bridge' solvent (e.g., THF, Acetone) increase_cosolvent->add_bridge_solvent If still biphasic end Homogeneous Solution Achieved increase_cosolvent->end If successful ternary_system Create a ternary solvent system add_bridge_solvent->ternary_system add_bridge_solvent->end If successful sonication Apply sonication ternary_system->sonication For persistent issues ternary_system->end If successful temperature Gently warm the mixture sonication->temperature reassess Re-evaluate co-solvent choice temperature->reassess If unsuccessful temperature->end If successful reassess->start

Caption: Troubleshooting workflow for phase separation.

Detailed Steps:

  • Adjust Co-Solvent Ratio: Gradually increase the percentage of your primary co-solvent (e.g., DCM) until the solution becomes homogeneous. Be mindful that this will dilute your reactants.

  • Introduce a "Bridge" Solvent: A solvent with intermediate polarity, such as THF or acetone, can help to unify the two phases.

  • Employ Mechanical Agitation: Sonication can be effective in creating a stable emulsion or a homogeneous solution, particularly for kinetically slow-to-dissolve solids.

  • Consider Temperature: Gently warming the mixture can increase the solubility of your reagent and may help to form a single phase. However, ensure that the temperature is compatible with the stability of your reactants.

Q3: My reaction with a sterically hindered phenol is sluggish, and I suspect poor solubility is the cause. How can I improve this?

A3: Enhancing the Solubility of Challenging Substrates

Sterically hindered phenols can be particularly challenging to dissolve due to their rigid structures and potentially crystalline nature.[7][8]

Strategies for Hindered Reagents:

  • Elevated Temperature: As a first step, cautiously increasing the reaction temperature can significantly improve the solubility of hindered reagents. Monitor for any signs of decomposition.

  • Solvent System with High Solvating Power: A mixture of a fluorinated alcohol and a chlorinated solvent like 1,2-dichloroethane (DCE) can offer a powerful combination of hydrogen-bonding and dispersive forces to dissolve complex molecules.

  • Use of Additives: In some cases, a small amount of a strong acid or base (if compatible with your reaction) can deprotonate or protonate your reagent, leading to a more soluble salt form. This should be approached with caution as it will alter the reaction conditions.

Q4: My product has "oiled out" or precipitated from the reaction mixture as an amorphous solid, making purification difficult. What are the best practices for product isolation and crystallization?

A4: Strategies for Product Purification and Crystallization

The unique solvent properties of fluorinated alcohols can sometimes complicate product isolation and crystallization. "Oiling out" occurs when a product comes out of solution above its melting point.

Troubleshooting Product Isolation:

  • Solvent Removal: 2-(Bromomethyl)hexafluoropropan-2-ol is relatively volatile. It can often be removed under reduced pressure. Co-evaporation with a solvent like toluene can aid in the complete removal of the fluorinated alcohol.

  • Anti-Solvent Precipitation: If your product is significantly less soluble in a non-polar solvent, you can slowly add an "anti-solvent" like hexanes or heptane to your reaction mixture to induce precipitation. This should be done slowly and with vigorous stirring to encourage the formation of a crystalline solid rather than an oil.

  • Liquid-Liquid Extraction: After removing the bulk of the fluorinated alcohol, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, DCM) and perform a standard aqueous workup to remove any water-soluble byproducts.

  • Chromatography: Flash chromatography is a reliable method for purifying products from reactions involving fluorinated alcohols. Ensure that all traces of the high-boiling fluorinated alcohol are removed prior to loading on the column to avoid poor separation.

Crystallization Protocol:

  • Dissolve the crude product in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., isopropanol, ethyl acetate).

  • If the solution is colored, consider a charcoal treatment to remove colored impurities.

  • Slowly cool the solution to room temperature. Rapid cooling can lead to the formation of small, impure crystals.

  • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

The presence of residual fluorinated compounds can sometimes inhibit crystallization or alter the crystal habit.[9][10] Thorough removal of the reaction solvent is a critical first step.

Concluding Remarks

Working with 2-(Bromomethyl)hexafluoropropan-2-ol offers access to unique chemical transformations. Understanding its solubility profile is key to harnessing its full potential. By systematically approaching solubility challenges with the strategies outlined in this guide, researchers can overcome these hurdles and achieve their synthetic goals efficiently and effectively.

References

  • Billingham, N. C., Calvert, P. D., & Manke, A. S. (1981). Solubility of phenolic antioxidants in polyolefins. Journal of Applied Polymer Science.
  • Coexistence of Substituted Phenols Reduces the Fouling Ability of Phenol in Non-aqueous Solvents. (2022). Periodica Polytechnica Chemical Engineering.
  • Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. (n.d.).
  • Fluorinated Alcohols: A New Medium for Selective and Clean Reaction. (2004). Synlett.
  • Fluorinated Alcohols as Solvents, Cosolvents and Additives in Homogeneous C
  • Fluorinated Alcohols: A New Medium for Selective and Clean Reaction. (n.d.). Semantic Scholar.
  • Hexafluoroisopropanol (HFIP) Promoted Disulfidation and Diselenation of Alkyne, Alkene, and Allene. (n.d.). PMC - NIH.
  • Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. (2023). NIH.
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (n.d.). Semantic Scholar.
  • On the role of hexafluoroisopropanol in Diels–Alder reactions of acid-sensitive reagents. (n.d.).
  • para-Selective dearomatization of phenols by I(i)/I(iii)
  • Purifying Fluorinated Alcohol via flash Chromatography. (n.d.). Chemistry Stack Exchange.
  • Hexafluoro-2-propanol. (n.d.). Wikipedia.
  • Process for producing fluorinated alcohol. (n.d.).
  • Purification of fluorinated alcohols. (n.d.).
  • Reactions of thiols. (2019). YouTube.
  • Reactions of Thiols. (n.d.). Chemistry Steps.
  • Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide. (n.d.).
  • Specific Solvent Issues with Fluorin
  • Sterically hindered phenol antioxidant granules having balanced hardness. (n.d.).
  • Studies on the solubility of phenolic compounds. (n.d.).
  • Synthesis of Fluorinated Amines: A Personal Account. (n.d.). PMC - NIH.
  • Techniques For Increasing Solubility: A Review Of Conventional And New Str
  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
  • N,N-Dimethylformamide-induced phase separation of hexafluoroisopropanol–w
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (n.d.).
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (n.d.).
  • Thiols, Structure, Reactions. (n.d.). Britannica.
  • Hindered Phenol Antioxidant HPAO. (n.d.). Tintoll.
  • Developing Polypropylene Bonded Hindered Phenol Antioxidants for Expanding Polypropylene Applications in High Temperature Conditions. (2017).
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal.
  • Strategies to Improve Solubility of Drug Candid
  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
  • US6800228B1 - Sterically hindered phenol antioxidant granules having balanced hardness. (n.d.).

Sources

Quenching procedures for reactions involving 2-(Bromomethyl)hexafluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Reactions with 2-(Bromomethyl)hexafluoropropan-2-ol

Welcome to the technical support center for 2-(Bromomethyl)hexafluoropropan-2-ol (BMHFP). This versatile reagent is valued for its ability to introduce the sterically bulky and electronically unique hexafluoroisopropanol moiety onto various substrates. Its structure presents two key reactive sites: an electrophilic primary bromide and a weakly acidic tertiary alcohol.

The success of any synthesis utilizing BMHFP hinges on a controlled reaction termination and a clean work-up. Improper quenching can lead to side product formation, reduced yields, and purification challenges, particularly given the unique properties of highly fluorinated compounds.

This guide provides field-proven insights, detailed protocols, and troubleshooting solutions in a direct question-and-answer format to help researchers, scientists, and drug development professionals navigate the critical quenching step of their reactions.

Section 1: Safety First - Hazard Profile & Handling

Before any experimental work, a thorough understanding of the reagent's hazard profile is mandatory.

Question: What are the primary hazards associated with 2-(Bromomethyl)hexafluoropropan-2-ol and what personal protective equipment (PPE) is required?

Answer:

2-(Bromomethyl)hexafluoropropan-2-ol is classified as an irritant. Based on available Safety Data Sheets (SDS), the primary hazards are:

  • H315: Causes skin irritation [1][2][3].

  • H319: Causes serious eye irritation [1][2][3].

  • H335: May cause respiratory irritation [1][2][3].

Mandatory Handling & PPE Requirements:

  • Engineering Controls: Always handle this reagent in a well-ventilated chemical fume hood to avoid inhalation of vapors[1][4].

  • Eye Protection: Wear chemical safety goggles or a face shield[1].

  • Skin Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (nitrile gloves are standard, but check for breakthrough times with your specific solvent system). Change gloves immediately if contamination occurs.

  • First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention[5]. For inhalation, move the individual to fresh air[1].

Section 2: Core Principles & Frequently Asked Questions (FAQs)

This section addresses the fundamental "why" and "how" of quenching procedures involving BMHFP.

Question: What is the primary purpose of "quenching" in the context of reactions with this reagent?

Answer:

Unlike pyrophoric materials that require quenching to prevent fire, quenching reactions involving BMHFP is about controlled termination and neutralization . The goals are:

  • To Stop the Reaction: To halt the conversion at a desired time point, preventing over-reaction or the formation of degradation products.

  • To Neutralize Reactive Species: To safely neutralize any remaining strong acids, bases, or highly reactive nucleophiles used in the reaction. This is crucial for preventing unwanted side reactions during the work-up and for ensuring the stability of the desired product.

  • To Facilitate Product Isolation: A proper quench converts all components of the reaction mixture into species that can be easily separated during an aqueous work-up (i.e., soluble in either the organic or aqueous phase).

Question: My reaction uses BMHFP as an electrophile with a nucleophile (e.g., a phenoxide or amine). What is the standard quenching agent?

Answer:

For nucleophilic substitution reactions at the bromomethyl position, the most common and effective quenching agent is saturated aqueous ammonium chloride (NH₄Cl) solution .

The Rationale (Expertise & Experience):

  • Mild Acidity: Saturated NH₄Cl is a weak Brønsted acid (pH ~4.5-6.0). It is acidic enough to protonate and neutralize most common anionic nucleophiles (like phenoxides) and unreacted organic bases (like triethylamine or DIPEA) without being so harsh that it could cleave acid-sensitive protecting groups (e.g., Boc, TMS) or degrade the product[6].

  • "Salting Out" Effect: The high salt concentration helps to increase the ionic strength of the aqueous layer, which can decrease the solubility of your organic product in the aqueous phase and help break up emulsions—a common issue with fluorinated molecules.

Question: I am deprotonating the alcohol on BMHFP with a strong base like Sodium Hydride (NaH) to form a nucleophile. How should I quench this reaction?

Answer:

Quenching reactions involving strong, highly reactive bases like metal hydrides or organolithiums requires a more cautious, stepwise approach to manage the highly exothermic and gas-evolving neutralization process[7][8].

The Rationale (Trustworthiness & Safety): Direct quenching of NaH with water is extremely dangerous as it reacts violently to produce flammable hydrogen gas. The recommended procedure involves a sequential addition of reagents with decreasing reactivity.

  • Primary Quench (Protic Solvent): After cooling the reaction to 0 °C, slowly add a less reactive alcohol like isopropanol or ethanol [7][9]. These alcohols will safely react with any remaining NaH and the highly basic hexafluoro-isopropoxide. This reaction is much easier to control than quenching with water.

  • Secondary Quench (Aqueous): Once the initial vigorous reaction (bubbling) has subsided, you can then safely add water or saturated aqueous NH₄Cl to complete the quench and prepare for extraction[8][10].

Question: I'm experiencing a persistent emulsion during my aqueous work-up after quenching. What should I do?

Answer:

Emulsions are common when working with organofluorine compounds due to their unique solubility and surfactant-like properties. To resolve an emulsion:

  • Add Brine: Add a significant volume of saturated aqueous sodium chloride (brine). This increases the polarity and density of the aqueous phase, forcing a better separation of the layers.

  • Filter: Pass the entire emulsified mixture through a pad of a filter aid like Celite® or a plug of glass wool in a powder funnel. This can physically disrupt the emulsion.

  • Change the Solvent: If possible, add more of the organic extraction solvent to dilute the mixture. Alternatively, adding a small amount of a different solvent (e.g., a little ethyl acetate to a DCM extraction) can sometimes alter the phase dynamics enough to break the emulsion.

  • Patience & Gentle Agitation: Allow the separatory funnel to stand undisturbed for an extended period. Sometimes, gentle swirling, rather than vigorous shaking, can help the layers to coalesce.

Section 3: Troubleshooting Guides & Detailed Protocols

This section provides step-by-step methodologies and solutions for common problems.

Scenario 1: Quenching Nucleophilic Substitution Reactions (BMHFP as Electrophile)

This protocol applies when a nucleophile (Nu⁻) is used to displace the bromide from BMHFP.

  • Cooling: Once the reaction is deemed complete by TLC or LCMS, cool the reaction vessel in an ice-water bath to 0 °C. This moderates any potential exotherm from the quench.

  • Quenching: With vigorous stirring, slowly add saturated aqueous NH₄Cl solution dropwise. The amount should be roughly equal to the volume of the reaction solvent.

  • Extraction: Transfer the mixture to a separatory funnel. Dilute with the primary organic solvent used for the reaction (e.g., DCM, EtOAc).

  • Phase Separation: Allow the layers to separate. Drain the organic layer.

  • Washing: Wash the organic layer sequentially with:

    • Water (1x)

    • Saturated aqueous NaCl (Brine) (1x) - This helps remove residual water from the organic phase.

  • Drying & Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Proceed with purification of the crude product (e.g., column chromatography).

Symptom / Observation Potential Cause Recommended Action & Rationale
Product is water-soluble / Low recovery after extraction The product retains significant polarity from the hexafluoro-alcohol moiety.Use a more polar organic solvent for extraction, such as Ethyl Acetate (EtOAc) or even a 9:1 DCM:Isopropanol mixture. Perform multiple extractions (3-4x) to maximize recovery.
Reaction does not go to completion, but quenching is required The nucleophile is not reactive enough, or steric hindrance is an issue.Quench as normal with saturated NH₄Cl. The unreacted BMHFP is relatively polar and can often be separated from less polar products during silica gel chromatography.
Formation of a white precipitate during quench The protonated form of your nucleophile or a salt byproduct has low solubility in the solvent mixture.Add more organic solvent and/or water to dissolve the precipitate before proceeding with the extraction. If it remains, the mixture may need to be filtered before separation.
Scenario 2: Quenching Reactions Involving the BMHFP Alkoxide (BMHFP as Nucleophile)

This protocol applies after deprotonating BMHFP with a strong base (e.g., NaH) and reacting the resulting alkoxide with an electrophile.

G cluster_0 Quenching Protocol for Strong Base Reactions A Reaction Mixture at 0 °C (Contains excess NaH / Alkoxide) B Step 1: SLOW Dropwise Addition of Isopropanol A->B Cautious Neutralization C Observe & Wait: Allow H₂ gas evolution to cease B->C D Step 2: Add Saturated Aqueous NH₄Cl or Water C->D Final Quench E Proceed to Standard Aqueous Work-up D->E

Caption: Stepwise quenching workflow for reactions using strong bases.

  • Cooling: Cool the reaction vessel to 0 °C in an ice-water bath. Ensure the system is open to an inert gas bubbler to safely vent any gas produced[9].

  • Primary Quench: Using a syringe, add dry isopropanol drop by drop with very vigorous stirring. You will likely observe gas evolution (H₂). Continue adding until the bubbling subsides[11].

  • Secondary Quench: Once the initial reaction is complete, slowly add saturated aqueous NH₄Cl solution .

  • Work-up: Proceed with the aqueous work-up, extraction, washing, and drying steps as described in Scenario 1.

Section 4: Quenching Strategy Decision Guide

The choice of quenching procedure is dictated entirely by the reagents used. This decision tree illustrates the logical selection process.

Caption: Decision tree for selecting the appropriate quenching strategy.

References

  • Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. (2015). University of Notre Dame.
  • 2-(BROMOMETHYL)
  • SAFETY DATA SHEET - 1,1,1,3,3,3-Hexafluoroisopropanol-d2. (2021). Fisher Scientific.
  • SAFETY DATA SHEET - HFIP or 1,1,1,3,3,3-Hexafluoro-2-Propanol. (2015). Regis Technologies.
  • SAFETY DATA SHEET - Product Name Not Supplied. (2024). Sigma-Aldrich.
  • Quenching and Disposal of Liquid Pyrophoric Materials. Princeton University Environmental Health and Safety.
  • Quenching of Pyrophoric Materials. (2016). Sarpong Group, UC Berkeley.
  • Quenching Reactive Substances. (2006). Virginia Tech Chemistry Department.
  • 2-(BROMOMETHYL)
  • Organic Reaction Workup Formulas for Specific Reagents. Organic Chemistry Portal.
  • Quenching and Disposal of Pyrophoric Solids. Oregon State University Environmental Health and Safety.
  • 2-(Bromomethyl)hexafluoropropan-2-ol.

Sources

Work-up techniques for experiments using 2-(Bromomethyl)hexafluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-(Bromomethyl)hexafluoropropan-2-ol (BMHFP). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the unique challenges encountered during the work-up and purification of reactions involving this versatile fluorinated building block. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions in your own experiments.

Section 1: Core Principles & Safety FAQs

Before addressing specific troubleshooting scenarios, it is crucial to understand the fundamental properties of BMHFP and its derivatives, as these directly influence work-up strategies. The molecule's high fluorine content imparts unique solubility characteristics and a high density, which are often the root causes of common issues.

Frequently Asked Questions: Safety & Handling

Q1: What are the primary safety hazards associated with 2-(Bromomethyl)hexafluoropropan-2-ol?

A: 2-(Bromomethyl)hexafluoropropan-2-ol is classified as a skin, eye, and respiratory irritant.[1][2][3] Direct contact should be avoided. The primary hazards are associated with its irritant properties and potential for causing chemical burns upon prolonged exposure.[4]

Expert Explanation: The hexafluoroisopropanol (HFIP) moiety is known to be a strong hydrogen bond donor and is acidic (pKa ≈ 9.3), contributing to its irritant nature.[5][6] Always consult the latest Safety Data Sheet (SDS) before use.[3][7]

Q2: What personal protective equipment (PPE) is mandatory when handling this reagent?

A: Standard laboratory PPE is required, including a flame-resistant lab coat, chemical splash goggles, and nitrile gloves. Given that it may cause respiratory irritation, all handling of the neat reagent should be performed inside a certified chemical fume hood.[1][3]

Q3: How should I properly store BMHFP?

A: Store the reagent in a tightly closed container in a cool, dark, and well-ventilated place.[1] It should be stored away from incompatible materials such as strong oxidizing agents.

Q4: What is the correct procedure for quenching a reaction involving BMHFP?

A: The quenching procedure depends on the other reagents present. If pyrophoric materials or highly reactive organometallics were used, follow a strict quenching protocol by slowly adding a less reactive alcohol like isopropanol at a low temperature before introducing water.[8] For most standard nucleophilic substitution reactions, the reaction can be quenched by the slow addition of water or a saturated aqueous solution (e.g., ammonium chloride for pH control). Always perform quenching slowly and, if necessary, in an ice bath to control any potential exotherms.

Section 2: The Work-up Workflow: A Decision Guide

The success of a work-up involving fluorinated molecules hinges on a logical, step-by-step approach. The high density and unique solubility of BMHFP and its derivatives mean that standard organic chemistry work-up assumptions do not always apply.

General Workflow Diagram

The following diagram outlines a general decision-making process for designing an effective work-up protocol.

G start Reaction Mixture at Completion filter_check Does the mixture contain solids (e.g., salt precipitate)? start->filter_check filter Filter the reaction mixture. Wash solid with reaction solvent. filter_check->filter Yes quench Quench Reaction (e.g., add water or sat. aq. solution) filter_check->quench No filter->quench add_solvent Add Immiscible Organic Solvent (e.g., DCM, EtOAc) quench->add_solvent density_check Identify Organic Layer (Check densities - see Table 1) add_solvent->density_check separate Separate Layers density_check->separate wash Wash Organic Layer (e.g., with water, brine) separate->wash dry Dry (Na2SO4 or MgSO4), Filter, and Concentrate wash->dry purify Crude Product Ready for Purification dry->purify

Caption: Decision workflow for BMHFP reaction work-up.

Table 1: Properties of Common Work-up Solvents

Understanding solvent density is critical to correctly identifying your product-containing layer during liquid-liquid extractions.

SolventDensity (g/mL at 20°C)Miscibility with WaterNotes
Water ~1.00-The standard aqueous phase.
Dichloromethane (DCM) ~1.33ImmiscibleDenser than water. Will form the bottom layer.
Ethyl Acetate (EtOAc) ~0.90ImmiscibleLess dense than water. Will form the top layer.
Hexanes/Heptane ~0.66 - 0.68ImmiscibleLess dense than water. Will form the top layer.
2-(Bromomethyl)hexafluoropropan-2-ol ~1.90[9]Sparingly solubleThe high density of the reagent can significantly increase the density of the organic layer.

Section 3: Troubleshooting Guide

This section addresses the most common problems encountered during the work-up of reactions involving BMHFP.

Q1: I've added dichloromethane (DCM) and water to my reaction mixture, but I'm not sure which layer is the organic one. How can I tell?

A: Your organic layer is most likely the bottom layer . Pure DCM has a density of ~1.33 g/mL, making it denser than water (~1.0 g/mL). The presence of the high-density BMHFP (density ~1.9 g/mL) or its derivatives will further increase the density of the organic phase.

Expert Explanation: A simple and foolproof method to identify the layers is the "drop test." Add a few drops of water to the separation funnel. If the drops mix with the top layer, then the top layer is aqueous. If they travel through the top layer to mix with the bottom layer, the bottom layer is aqueous. Given the high density of fluorinated compounds, always assume the organic layer could be at the bottom and verify.

Q2: An intractable emulsion formed when I tried to extract my reaction mixture. How can I break it?

A: Emulsion formation is common, especially if fine particulate matter is present or if the reaction mixture was shaken too vigorously. To break the emulsion, try one of the following techniques:

  • Add Brine: Add a small amount of saturated aqueous sodium chloride (brine). This increases the ionic strength and polarity of the aqueous phase, which can help force the separation.

  • Gentle Agitation: Gently swirl or rock the separation funnel instead of shaking it vigorously.

  • Filtration: Filter the entire emulsified mixture through a pad of Celite® (diatomaceous earth). This can remove the fine particulates that are stabilizing the emulsion.

  • Centrifugation: If the volume is small enough, centrifuging the mixture is a highly effective method for separating the layers.

Q3: My product yield is very low, and I suspect it's partially soluble in the aqueous layer. How can I improve recovery?

A: The HFIP-like alcohol moiety in your product can engage in hydrogen bonding, potentially increasing its solubility in water. To mitigate this:

  • Back-Extraction: After the initial separation, extract the aqueous layer one or two more times with fresh organic solvent (e.g., DCM or EtOAc).

  • Salting Out: Before extraction, add a significant amount of a salt like NaCl or (NH₄)₂SO₄ to the aqueous layer. This reduces the solubility of organic compounds in the aqueous phase, driving your product into the organic layer.

Expert Explanation: The unique properties of highly fluorinated compounds can lead to what is known as "fluorophilicity," where they may prefer a fluorine-rich environment over a standard hydrocarbon or aqueous one.[10][11] While you are unlikely to use a fluorous-phase extraction for routine work, the principle highlights that their solubility can be non-intuitive.

Q4: I'm having difficulty purifying my product using silica gel chromatography. It streaks badly or doesn't move from the baseline.

A: This is a common issue with fluorinated compounds due to their high polarity and strong interaction with the acidic silanol groups on the silica surface.

  • Solvent System Modification: Use a more polar eluent system. A common choice is a gradient of ethyl acetate in hexanes. If that fails, adding a small amount (0.1-1%) of a polar modifier like methanol or triethylamine (if your compound is basic) can dramatically improve peak shape.

  • Deactivate the Silica: Pre-treat your silica gel. You can do this by slurrying the silica in your starting eluent containing 1-2% triethylamine (for basic compounds) or acetic acid (for acidic compounds) before packing the column.

  • Reverse-Phase Chromatography: If all else fails, your highly polar, fluorinated compound may be better suited for reverse-phase (e.g., C18) chromatography.

Section 4: Standardized Work-up Protocols

Here are step-by-step guides for common scenarios. Note: These are general templates; volumes should be adjusted based on your reaction scale.

Protocol 1: Basic Aqueous Work-up

This protocol is suitable for a reaction where a salt byproduct is formed and the product is expected to be in the organic phase.

  • Cool the Reaction: Once the reaction is deemed complete by TLC or LCMS, cool the reaction vessel to room temperature. If the reaction was exothermic, use an ice bath.

  • Quench: Slowly add 50 mL of deionized water to the reaction mixture with stirring.

  • Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel.

  • Extract: Add 50 mL of dichloromethane (DCM). Stopper the funnel, invert, and vent. Shake gently 5-10 times, venting frequently.

  • Separate Layers: Allow the layers to separate. Drain the lower organic layer (verify with the "drop test" if unsure) into a clean Erlenmeyer flask.

  • Back-Extract: Add another 25 mL of DCM to the separatory funnel, shake, and combine the lower organic layer with the first extract.

  • Wash: Wash the combined organic layers with 50 mL of saturated brine. Drain the lower organic layer.

  • Dry and Concentrate: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Work-up for Reactions with Solid Byproducts

Use this protocol when a significant amount of insoluble salt (e.g., KBr, NaI) has precipitated during the reaction.

  • Cool the Reaction: Cool the reaction mixture to room temperature.

  • Dilute: Add a volume of the reaction solvent sufficient to create a mobile slurry.

  • Filter: Set up a Büchner funnel with filter paper. Pour the reaction slurry through the filter, collecting the filtrate.

  • Wash Solid: Wash the collected solid cake on the filter paper with two small portions of fresh reaction solvent to recover any trapped product.

  • Proceed with Extraction: Combine the filtrates and proceed with an appropriate aqueous extraction as described in Protocol 1 , starting from Step 2 (Quench).

References

  • York Research Database. Extraction of perfluorinated compounds from food matrices using fluorous solvent partitioning.
  • Google Patents. WO2010128970A1 - Fluorine extraction systems and associated processes.
  • Chemours. Equipment: Consumables / Solvents: Extraction Procedure:.
  • ACS Omega. Removal of Fluorine from Wet-Process Phosphoric Acid Using a Solvent Extraction Technique with Tributyl Phosphate and Silicon Oil.
  • Echemi. 2-(BROMOMETHYL)HEXAFLUOROPROPAN-2-OL Safety Data Sheets.
  • PubChem. 2-(Bromomethyl)hexafluoropropan-2-ol | C4H3BrF6O | CID 11173021.
  • National Institutes of Health (NIH). Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment - PMC.
  • ChemicalBook. 2-(BROMOMETHYL)HEXAFLUOROPROPAN-2-OL - Safety Data Sheet.
  • ChemicalBook. 2-(BROMOMETHYL)HEXAFLUOROPROPAN-2-OL | 503169-76-4.
  • TCI Chemicals. SAFETY DATA SHEET.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Santa Cruz Biotechnology. 2-(Bromomethyl)hexafluoropropan-2-ol | CAS 503169-76-4 | SCBT.
  • BOC Sciences. CAS 503169-76-4 2-(BROMOMETHYL)HEXAFLUOROPROPAN-2-OL.
  • PubChem. 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane.
  • Organic Reaction Workup Formulas for Specific Reagents.
  • Grokipedia. Hexafluoro-2-propanol.
  • Wikipedia. Hexafluoro-2-propanol.
  • ResearchGate. Exploiting hexafluoroisopropanol (HFIP) in Lewis and Brønsted acid-catalyzed reactions | Request PDF.
  • Organic Letters. Hexafluoro-2-propanol-Promoted Intermolecular Friedel-Crafts Acylation Reaction.
  • Richmond Sarpong Group, UC Berkeley. Quenching of Pyrophoric Materials.
  • Journal of the Chemical Society, Perkin Transactions 1. Reactions involving hexafluoropropylene oxide: novel ring opening reactions and resolution of a racemic mixture of a bromofluoro ester, ultrasound mediated Reformatsky reactions and stereoselectivity.
  • PubChem. 1,1,1,3,3,3-Hexafluoro-2-propanol.

Sources

Validation & Comparative

A Comparative Guide to Fluorinated Alcohol Solvents: 2-(Bromomethyl)hexafluoropropan-2-ol vs. Hexafluoroisopropanol (HFIP)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug development, the choice of solvent is a critical parameter that can dictate the success of a chemical transformation. Fluorinated alcohols have emerged as a unique and powerful class of solvents, capable of promoting challenging reactions that are often sluggish or unsuccessful in conventional media. Among these, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has become a cornerstone in many synthetic methodologies. This guide provides a detailed comparison of HFIP with a structurally related but less-explored analogue, 2-(bromomethyl)hexafluoropropan-2-ol. While extensive experimental data on the solvent properties of 2-(bromomethyl)hexafluoropropan-2-ol is not yet available in the public domain, this guide will offer a comprehensive overview of HFIP's established performance and a predictive comparison based on the structural and physicochemical properties of both molecules.

The Benchmark: Hexafluoroisopropanol (HFIP)

HFIP is a colorless, volatile liquid with a pungent odor that has garnered significant attention for its remarkable and often unparalleled solvent properties.[1][] Its unique characteristics stem from the presence of two trifluoromethyl groups, which dramatically influence its acidity, hydrogen-bonding capacity, and nucleophilicity.

Physicochemical Properties of HFIP

The distinct properties of HFIP make it a highly versatile solvent in a broad range of applications.[3][4]

PropertyValue
Molecular Formula C₃H₂F₆O
Molecular Weight 168.04 g/mol [5]
Boiling Point 58.2 °C[5]
Density 1.596 g/mL[5]
pKa 9.3[5]
Dielectric Constant 16.7[5]
Hydrogen Bond Donor Strength (α) 1.96[1]
Hydrogen Bond Acceptor Strength (β) 0.00[1]
Key Performance Characteristics of HFIP as a Solvent:
  • Exceptional Hydrogen Bond Donor: HFIP is an exceptionally strong hydrogen bond donor, which allows it to stabilize anionic species and activate electrophiles.[3][6] This is a key factor in its ability to promote a wide array of reactions.

  • High Polarity and Ionizing Power: With a high dielectric constant, HFIP is effective at solvating ionic intermediates, making it an excellent solvent for reactions proceeding through cationic mechanisms.[1][5]

  • Low Nucleophilicity: Despite being a protic solvent, the electron-withdrawing trifluoromethyl groups render the oxygen atom weakly nucleophilic, minimizing its participation in unwanted side reactions.[1]

  • Enhanced Acidity: HFIP is significantly more acidic than its non-fluorinated analogue, isopropanol (pKa ≈ 17), and this acidity can play a crucial role in catalyzing certain transformations.[5][7]

  • Unique Solubility Profile: HFIP can dissolve a wide range of polar compounds and polymers, including peptides and polyamides, that are insoluble in common organic solvents.[8][9]

Established Applications of HFIP:

The unique combination of properties of HFIP has led to its widespread adoption in various fields of chemical synthesis and analysis.

  • C-H Functionalization: HFIP has been shown to be a "magical solvent" for palladium-catalyzed C-H activation reactions, often leading to dramatic improvements in yield and selectivity.[6][10][11][12] The solvent's ability to stabilize cationic intermediates and its low coordinating ability are thought to be crucial for these transformations.

  • Peptide Synthesis and Solubilization: HFIP is a highly effective solvent for solid-phase peptide synthesis, particularly for "difficult sequences" prone to aggregation.[4][13] It can disrupt intermolecular hydrogen bonds, leading to improved coupling efficiencies.[14]

  • Polymer Chemistry: Its ability to dissolve a wide range of polymers makes it an invaluable solvent for polymer analysis and modification.[9][15][16]

  • Oxidations and Electrophilic Reactions: HFIP can enhance the reactivity of oxidizing agents and promote reactions involving strong electrophiles.[5]

A New Contender: 2-(Bromomethyl)hexafluoropropan-2-ol

2-(Bromomethyl)hexafluoropropan-2-ol is a structural analogue of HFIP, featuring a bromomethyl group in place of the hydrogen on the central carbon. While its application as a solvent is not well-documented, an analysis of its structure and predicted properties allows for a compelling theoretical comparison with HFIP.

Physicochemical Properties of 2-(Bromomethyl)hexafluoropropan-2-ol
PropertyValue
Molecular Formula C₄H₃BrF₆O
Molecular Weight 260.96 g/mol [][7]
Boiling Point 101-103 °C[]
Density 1.9 g/mL[]
pKa (Predicted) 8.40[17]

Head-to-Head Comparison: HFIP vs. 2-(Bromomethyl)hexafluoropropan-2-ol

G cluster_0 Structural Comparison cluster_1 Key Differentiating Feature HFIP Hexafluoroisopropanol (HFIP) (CF₃)₂CHOH Central_Atom Central Carbon Substituent HFIP->Central_Atom -H BMHP 2-(Bromomethyl)hexafluoropropan-2-ol (CF₃)₂(CH₂Br)COH BMHP->Central_Atom -CH₂Br

A Comparative Analysis of Properties and Potential Performance
FeatureHexafluoroisopropanol (HFIP)2-(Bromomethyl)hexafluoropropan-2-olScientific Rationale and Predicted Implications
Acidity (pKa) 9.3[5]8.40 (Predicted)[17]The lower predicted pKa of 2-(bromomethyl)hexafluoropropan-2-ol suggests it is a stronger acid than HFIP. This could be advantageous in reactions where protonolysis of a catalyst or substrate is a key step. The electron-withdrawing effect of the bromine atom likely contributes to this increased acidity.
Steric Hindrance LowerHigherThe bulkier bromomethyl group in 2-(bromomethyl)hexafluoropropan-2-ol would create more steric hindrance around the hydroxyl group. This could potentially reduce its effectiveness in solvating sterically demanding substrates or intermediates.
Boiling Point 58.2 °C[5]101-103 °C[]The significantly higher boiling point of 2-(bromomethyl)hexafluoropropan-2-ol makes it less volatile than HFIP. This could be beneficial for reactions requiring higher temperatures and would also lead to lower solvent loss through evaporation.
Density 1.596 g/mL[5]1.9 g/mL[]The higher density of 2-(bromomethyl)hexafluoropropan-2-ol is a practical consideration for reaction setup and solvent handling.
Reactivity Generally acts as a non-coordinating solvent.The C-Br bond introduces a potential site for reactivity.The presence of a bromomethyl group could lead to unwanted side reactions, such as nucleophilic substitution, especially in the presence of basic or nucleophilic reagents. This could limit its applicability as an "innocent" solvent.
Cost and Availability Widely available from numerous suppliers.Available from a more limited number of suppliers, often at a higher cost.[][8]The limited availability and higher cost of 2-(bromomethyl)hexafluoropropan-2-ol may currently hinder its widespread use as a bulk solvent.

Experimental Protocols

While specific experimental data for 2-(bromomethyl)hexafluoropropan-2-ol as a solvent is lacking, the following represents a general protocol for a reaction where HFIP is known to be highly effective. This can serve as a template for future comparative studies.

Representative Protocol: Pd-Catalyzed C-H Arylation

This protocol is a generalized procedure and should be optimized for specific substrates and coupling partners.

Materials:

  • Aryl halide (1.0 equiv)

  • Arene (2.0-3.0 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Ligand (e.g., P(o-tolyl)₃) (10 mol%)

  • K₂CO₃ (2.0 equiv)

  • HFIP (0.2 M)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, Pd(OAc)₂, ligand, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add the arene and HFIP via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite and wash with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_workflow Experimental Workflow: C-H Arylation A 1. Reaction Setup (Reactants, Catalyst, Base) B 2. Inert Atmosphere C 3. Solvent Addition (HFIP or 2-(Bromomethyl)hexafluoropropan-2-ol) D 4. Reaction (Heating and Stirring) E 5. Workup (Dilution and Filtration) F 6. Purification (Column Chromatography) G 7. Product Analysis

Safety Considerations

Both HFIP and 2-(bromomethyl)hexafluoropropan-2-ol are hazardous chemicals and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Hexafluoroisopropanol (HFIP): Causes severe skin burns and eye damage.[17] May be harmful if swallowed or inhaled.[17]

  • 2-(Bromomethyl)hexafluoropropan-2-ol: Causes skin irritation and serious eye irritation.[7] May cause respiratory irritation.[7]

Always consult the Safety Data Sheet (SDS) for each compound before use.

Conclusion and Future Outlook

Hexafluoroisopropanol has firmly established itself as a uniquely powerful and versatile solvent in modern organic chemistry. Its exceptional hydrogen-bond donating ability, high polarity, and low nucleophilicity enable a wide range of challenging transformations.

2-(Bromomethyl)hexafluoropropan-2-ol, while currently under-explored as a solvent, presents an interesting structural variation of HFIP. Its predicted higher acidity could be a beneficial feature for certain applications. However, its increased steric bulk and the potential for the bromomethyl group to engage in side reactions are significant considerations that require experimental validation. Furthermore, its higher boiling point and lower volatility may offer practical advantages in specific experimental setups.

Future research into the solvent properties of 2-(bromomethyl)hexafluoropropan-2-ol is warranted to experimentally determine its performance in key reaction classes where HFIP excels. Such studies will be crucial in defining its potential role and niche applications within the expanding toolbox of fluorinated solvents available to researchers in academia and industry.

References

  • PubChem. 2-(Bromomethyl)hexafluoropropan-2-ol. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. Hexafluoro-2-propanol. Available at: [Link]

  • American Chemical Society. Hexafluoro-2-propanol. Available at: [Link]

  • Milton, S. C., & Milton, R. C. (1990). An improved solid-phase synthesis of a difficult-sequence peptide using hexafluoro-2-propanol. International journal of peptide and protein research, 36(2), 193–196. Available at: [Link]

  • Maiti, D., & Sinha, S. K. (2021). Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation. Chemical Science, 12(10), 3476–3493. Available at: [Link]

  • Sinha, S. K., Bhattacharyya, T., & Maiti, D. (2019). Role of hexafluoroisopropanol in C–H activation. Reaction Chemistry & Engineering, 4(2), 274-284. Available at: [Link]

  • ResearchGate. Role of hexafluoroisopropanol in C‒H activation. Available at: [Link]

  • Google Patents. US3691092A - 1,1,1,3,3,3-hexafluoro-2-propanol/c1 to c4 alkanol complexes.
  • Google Patents. US3418337A - Hexafluoro-2-propanol and its complex with tetrahydrofuran.
  • MDPI. 1,1,1,3,3,3-Hexafluoro-2-Propanol-Promoted Friedel–Crafts Reaction: Metal-Free Synthesis of C3-Difluoromethyl Carbinol-Containing Imidazo[1,2-a]pyridines at Room Temperature. Available at: [Link]

  • RSC Publishing. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation. Available at: [Link]

  • Google Patents. US7375254B2 - Process for recovery of 1,1,1,3,3,3-hexafluoroisopropanol from the waste stream of sevoflurane synthesis.
  • Google Patents. CN106631692A - Method for producing hexafluoroisopropanol and fluoromethyl hexafluoroisopropyl ether (sevoflurane).
  • PubMed. Inverse Peptide Synthesis Using Transient Protected Amino Acids. Available at: [Link]

  • ResearchGate. A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin. Available at: [Link]

  • ResearchGate. The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. Available at: [Link]

  • ChemBK. 2-Propanol, hexafluoro-. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Proteins Modified by 2-(Bromomethyl)hexafluoropropan-2-ol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of proteomics, the chemical modification of proteins is a cornerstone for elucidating their structure, function, and interactions. The selection of a modifying reagent is a critical decision that profoundly impacts the quality and interpretability of mass spectrometry data. This guide introduces 2-(Bromomethyl)hexafluoropropan-2-ol (BHFPO) as a potential cysteine-reactive probe and provides an in-depth comparison with established alkylating agents. As Senior Application Scientists, our goal is to blend theoretical chemical principles with practical, field-proven insights to empower you to make informed decisions in your experimental design.

The Rationale for Novel Cysteine-Reactive Probes

Cysteine, with its nucleophilic thiol group, is a primary target for covalent labeling in proteomics.[1][2] The alkylation of cysteine residues is a routine yet critical step, primarily to prevent the re-formation of disulfide bonds after reduction, ensuring proteins remain in a linearized state for complete enzymatic digestion and reliable mass spectrometric analysis.[3][4] Iodoacetamide (IAM) has long been the workhorse in this domain, but its limitations, including off-target reactions, have spurred the exploration of alternative reagents.[5][6][7]

A novel reagent, such as BHFPO, is intriguing due to the unique properties conferred by its hexafluorinated moiety. The introduction of fluorine atoms can offer distinct advantages in mass spectrometry, such as a significant mass defect and potentially unique fragmentation patterns, which could aid in the confident identification of modified peptides.

Comparative Analysis of Cysteine Alkylating Agents

The ideal cysteine alkylating agent should exhibit high reactivity and specificity towards cysteine residues, with minimal side reactions. Below is a comparative analysis of BHFPO's theoretical performance against established reagents like Iodoacetamide (IAM), N-ethylmaleimide (NEM), and Chloroacetamide (CAA).

Table 1: Performance Characteristics of Cysteine Alkylating Agents
Feature2-(Bromomethyl)hexafluoropropan-2-ol (BHFPO) (Theoretical)Iodoacetamide (IAM)N-ethylmaleimide (NEM)Chloroacetamide (CAA)
Reactive Group BromomethylIodoacetylMaleimideChloroacetyl
Reaction Mechanism Nucleophilic Substitution (SN2)Nucleophilic Substitution (SN2)Michael AdditionNucleophilic Substitution (SN2)
Primary Target CysteineCysteineCysteineCysteine
Mass Shift (Monoisotopic) +244.96 Da+57.02 Da+125.05 Da+57.02 Da
Reaction Speed Expected to be fastFastVery FastSlower than IAM
Specificity Expected to be high for CysteineModerateHighHigh
Known Off-Target Residues Methionine, Lysine, Histidine (Predicted)Methionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, Tyrosine, Peptide N-terminus[7]Lysine, Histidine, Peptide N-terminus[3]Reduced off-target alkylation compared to IAM[5]
Key Advantage Large, unique mass shift with potential for fluorine-specific fragmentationWell-established protocols, high reactivityHigh efficiency and specificity at neutral pHReduced side reactions compared to IAM
Potential Disadvantages Steric hindrance may reduce efficiency, potential for side reactions similar to other haloacetamidesSignificant off-target modifications, light-sensitive[6]Can result in a large number of modifications on the peptide N-terminus[3]Slower reaction speed, can cause significant methionine oxidation[5]
Expert Insights on Reagent Selection:

The choice of an alkylating agent is a trade-off between reaction efficiency, specificity, and the introduction of analytical artifacts. While IAM is a robust and widely used reagent, its propensity for off-target modifications, particularly of methionine, can complicate data analysis.[8] Chloroacetamide (CAA) is a good alternative for minimizing these side reactions, though it comes at the cost of a slower reaction time.[5][7] N-ethylmaleimide (NEM) offers high efficiency and specificity, making it suitable for applications requiring rapid and complete labeling.[1]

Theoretically, BHFPO's bromomethyl group suggests a reactivity similar to IAM, primarily targeting cysteine residues.[2] The bulky hexafluoroisopropyl group may introduce some steric hindrance, potentially affecting reaction kinetics. However, the significant and unique mass shift of nearly 245 Da would make modified peptides easily distinguishable in a mass spectrum. The presence of six fluorine atoms could also be leveraged in specialized mass spectrometry experiments.

Experimental Protocols

Detailed and reproducible protocols are paramount for successful protein modification and analysis. Below are a theoretical protocol for BHFPO and a standard protocol for the widely used Iodoacetamide.

Protocol 1: Protein Modification with 2-(Bromomethyl)hexafluoropropan-2-ol (BHFPO) (Theoretical)

This protocol is based on standard procedures for haloacetamide-based alkylation and should be optimized for your specific protein sample.

  • Protein Preparation:

    • Dissolve the protein sample in a suitable buffer, such as 100 mM Tris-HCl, pH 8.0. For intracellular proteins or to ensure modification of buried cysteines, include a denaturant like 6 M urea or 6 M guanidine hydrochloride.

  • Reduction of Disulfide Bonds:

    • Add a reducing agent, for example, Dithiothreitol (DTT) to a final concentration of 10 mM.

    • Incubate the mixture for 1 hour at 37°C to ensure complete reduction of all disulfide bonds.

  • Reagent Preparation:

    • Immediately before use, prepare a 100 mM stock solution of BHFPO in a compatible organic solvent like acetonitrile or isopropanol. Safety Note: BHFPO is a potential irritant; handle with appropriate personal protective equipment.

  • Alkylation Reaction:

    • Add the BHFPO stock solution to the reduced protein sample to a final concentration of 20-50 mM (a 2-5 fold molar excess over the reducing agent).

    • Incubate the reaction in the dark for 1 hour at room temperature. The optimal concentration and incubation time may require empirical determination.

  • Reaction Quenching:

    • Quench the alkylation reaction by adding DTT to a final concentration of 50-100 mM to consume any unreacted BHFPO.

  • Sample Cleanup:

    • Remove excess reagents and buffer exchange the protein sample into a buffer suitable for downstream applications (e.g., 50 mM ammonium bicarbonate for tryptic digestion) using dialysis, spin filtration, or precipitation methods.

  • Confirmation of Modification:

    • Proceed with enzymatic digestion (e.g., with trypsin) and analyze the resulting peptides by LC-MS/MS to confirm the +244.96 Da mass shift on cysteine-containing peptides.

Protocol 2: Protein Modification with Iodoacetamide (IAM) (Standard Protocol)
  • Protein Preparation:

    • Prepare the protein solution as described in Protocol 1.

  • Reduction of Disulfide Bonds:

    • Reduce the protein sample with 10 mM DTT for 1 hour at 56°C.

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of IAM in the reaction buffer. This should be done immediately before use as IAM is light-sensitive.

  • Alkylation Reaction:

    • Add the IAM solution to the protein sample to a final concentration of 20 mM.

    • Incubate the reaction in the dark for 30-45 minutes at room temperature.

  • Reaction Quenching:

    • Quench the reaction by adding DTT to a final concentration of 40 mM.

  • Sample Cleanup:

    • Purify the labeled protein as described in Protocol 1.

  • Confirmation of Modification:

    • Analyze the modified protein by mass spectrometry to confirm the +57.02 Da mass shift on cysteine residues.

Visualizing the Workflow and Chemistry

To better understand the experimental process and the underlying chemical reactions, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_alkylation Alkylation cluster_analysis Mass Spectrometry Analysis Protein Protein Sample Denature Denaturation & Reduction (e.g., DTT) Protein->Denature Alkylate Alkylation (BHFPO or Alternative) Denature->Alkylate Quench Quench Reaction Alkylate->Quench Cleanup Sample Cleanup Quench->Cleanup Digest Enzymatic Digestion (e.g., Trypsin) Cleanup->Digest LCMS LC-MS/MS Analysis Digest->LCMS

Caption: General experimental workflow for protein alkylation and mass spectrometry analysis.

reaction_mechanism cluster_reactants Reactants cluster_product Product Cys Protein-Cys-SH ModifiedCys Protein-Cys-S-CH2-C(CF3)2-OH (+ HBr) Cys->ModifiedCys SN2 Reaction BHFPO Br-CH2-C(CF3)2-OH (BHFPO) BHFPO->ModifiedCys

Caption: Proposed reaction of BHFPO with a cysteine residue.

Conclusion and Future Perspectives

While 2-(Bromomethyl)hexafluoropropan-2-ol is not a conventional reagent in the proteomics toolkit, its chemical structure presents intriguing possibilities. The significant mass shift and the presence of a hexafluoro moiety could offer unique advantages for the confident identification of modified peptides, potentially reducing ambiguity in complex samples. However, without direct experimental data, its efficiency, specificity, and potential side reactions remain theoretical.

For researchers seeking to explore novel protein modification strategies, BHFPO warrants investigation. A systematic comparison with established reagents, following the principles outlined in this guide, would be necessary to validate its utility. For routine applications where reliability and established protocols are paramount, Iodoacetamide and N-ethylmaleimide remain the industry standards. As with any scientific endeavor, the optimal choice of reagent will always be dictated by the specific experimental goals and the nature of the biological question being addressed.

References

  • The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. (2017). Journal of Proteome Research. [Link]

  • Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. (2015). Journal of Proteomics. [Link]

  • The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. (2017). Journal of Proteome Research. [Link]

  • Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. (2014). Molecular & Cellular Proteomics. [Link]

  • Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. (2020). ResearchGate. [Link]

  • Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. (2021). Journal of Proteomics. [Link]

Sources

Definitive Structure Elucidation: A Comparative Guide to NMR Spectroscopy for 2-(Bromomethyl)hexafluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the precise structural confirmation of novel fluorinated organic molecules is paramount. Compounds featuring hexafluoroisopropanol (HFIP) moieties are of particular interest due to their unique properties, including strong hydrogen bond donating capabilities and low nucleophilicity.[1] This guide provides an in-depth analysis of using Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous structural verification of 2-(Bromomethyl)hexafluoropropan-2-ol, a key building block in the synthesis of advanced pharmaceuticals and functional materials.

This document moves beyond a simple recitation of methods. It serves as a comparative guide, weighing the definitive power of multinuclear NMR against other common analytical techniques. We will delve into the nuances of ¹H, ¹³C, and ¹⁹F NMR, offering both predictive insights and a robust experimental framework for researchers.

The Analytical Challenge: Why NMR is the Gold Standard

Confirming the structure of 2-(Bromomethyl)hexafluoropropan-2-ol, with its combination of bromine and fluorine atoms, presents a unique analytical puzzle. While techniques like Mass Spectrometry (MS) can confirm the molecular weight (260.96 g/mol ) and elemental composition (C₄H₃BrF₆O), and Infrared (IR) Spectroscopy can identify functional groups, neither can definitively establish the precise connectivity of the atoms.[2][3] IR spectroscopy, for instance, can identify C-Br, C-F, and O-H stretches, but overlapping regions and the influence of multiple halogens can lead to ambiguous interpretations.[4]

NMR spectroscopy, by probing the magnetic environments of individual nuclei, provides a detailed atomic-level map of the molecule. For this particular compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for complete structural elucidation. The presence of the NMR-active ¹⁹F nucleus (100% natural abundance) offers a powerful diagnostic tool with a wide chemical shift range and high sensitivity, making it invaluable for characterizing fluorinated organic molecules.[5][6]

Predictive NMR Analysis of 2-(Bromomethyl)hexafluoropropan-2-ol

Based on established principles of NMR spectroscopy and data from structurally related compounds, we can predict the key features of the ¹H, ¹³C, and ¹⁹F NMR spectra for 2-(Bromomethyl)hexafluoropropan-2-ol.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing two distinct signals:

  • -CH₂Br (Bromomethyl protons): This signal is anticipated to appear as a singlet. The adjacent quaternary carbon has no protons, so no spin-spin coupling will be observed. The electron-withdrawing effect of the bromine atom and the nearby hexafluorinated carbon will shift this signal downfield, likely in the range of 3.5-4.5 ppm.

  • -OH (Hydroxyl proton): The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature. It is expected to appear as a broad singlet. In a non-protic solvent like acetone-d₆ or DMSO-d₆, its chemical shift could range from 2.0 to 5.0 ppm.[7] A key confirmation step is the "D₂O shake," where the addition of deuterium oxide will cause the -OH peak to disappear due to proton-deuterium exchange.[7]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will be more complex due to the large coupling constants between carbon and fluorine.[8][9][10] We expect to see four distinct carbon signals:

  • -CH₂Br (Bromomethyl carbon): This carbon will appear as a singlet in a standard proton-decoupled spectrum. Its chemical shift will be influenced by the attached bromine.

  • -C(OH)(CF₃)₂ (Quaternary carbinol carbon): This carbon is attached to the hydroxyl group and two trifluoromethyl groups. It will exhibit a complex splitting pattern due to coupling with the six equivalent fluorine atoms (a septet, unless coupling constants are not well-resolved).

  • -CF₃ (Trifluoromethyl carbons): The two trifluoromethyl groups are chemically equivalent and will therefore produce a single signal. This signal will be split into a quartet due to the one-bond coupling with the three fluorine atoms. The C-F coupling constants can be very large, often exceeding 250 Hz.[8]

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is arguably the most informative for this molecule.

  • -CF₃ (Trifluoromethyl fluorines): The six fluorine atoms of the two trifluoromethyl groups are chemically equivalent. They will appear as a single signal, a singlet, in the ¹⁹F NMR spectrum. The chemical shift of trifluoromethyl groups in similar environments is typically observed in a well-defined region of the spectrum.

The following DOT script visualizes the molecular structure and the key NMR-active nuclei.

Caption: Molecular structure of 2-(Bromomethyl)hexafluoropropan-2-ol and its predicted NMR signals.

Comparative Analysis of Analytical Techniques

To underscore the superiority of NMR for structural confirmation, the following table summarizes the expected data from NMR, MS, and IR spectroscopy.

Analytical TechniqueExpected Data for 2-(Bromomethyl)hexafluoropropan-2-olInterpretive Power & Limitations
¹H NMR Two signals: a singlet for -CH₂Br and a broad singlet for -OH.Confirms the presence of the bromomethyl and hydroxyl groups and their isolation from other protons.
¹³C NMR Four distinct carbon signals, with characteristic C-F coupling patterns.Provides the carbon skeleton and confirms the connectivity of the functional groups. Interpretation can be challenging due to complex C-F splitting.[8][9]
¹⁹F NMR A single singlet for the two equivalent -CF₃ groups.Confirms the presence and equivalence of the two trifluoromethyl groups. Highly sensitive and specific for fluorinated compounds.[5][6]
Mass Spectrometry Molecular ion peak (M⁺) and isotopic pattern characteristic of a bromine-containing compound.Confirms molecular weight and elemental formula but does not provide structural connectivity.
IR Spectroscopy Characteristic absorptions for O-H, C-H, C-F, and C-Br bonds.Confirms the presence of functional groups. Overlapping signals and complex interactions can make definitive structural assignment difficult for halogenated compounds.[4]

Experimental Protocol for NMR Data Acquisition

The following is a detailed, step-by-step methodology for acquiring high-quality NMR spectra of 2-(Bromomethyl)hexafluoropropan-2-ol.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that will dissolve the sample and has a minimal signal overlap with the analyte peaks. Acetone-d₆, chloroform-d (CDCl₃), or dimethyl sulfoxide-d₆ (DMSO-d₆) are suitable choices. For observing the -OH proton, acetone-d₆ or DMSO-d₆ are preferable.

  • Concentration: Dissolve approximately 5-10 mg of 2-(Bromomethyl)hexafluoropropan-2-ol in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm for ¹H and ¹³C NMR).

NMR Spectrometer Setup and Data Acquisition

This protocol assumes the use of a standard 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 128-1024 scans).

  • ¹⁹F NMR Acquisition:

    • Tune and match the probe for the ¹⁹F frequency.

    • Acquire a standard one-pulse ¹⁹F spectrum. Proton decoupling is generally not necessary unless H-F couplings need to be removed for simplification.

    • Typical parameters: spectral width of ~200 ppm (centered around the expected -CF₃ region), acquisition time of 1-2 seconds, relaxation delay of 1-2 seconds, and 16-64 scans.

Data Processing and Analysis
  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the spectra.

  • Calibrate the chemical shift scale using the solvent residual peak or the internal standard (TMS).

  • Integrate the signals in the ¹H and ¹⁹F spectra to determine the relative ratios of the different nuclei.

  • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the proposed structure of 2-(Bromomethyl)hexafluoropropan-2-ol.

The following DOT script outlines the workflow for the structural confirmation of 2-(Bromomethyl)hexafluoropropan-2-ol.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structural Confirmation dissolve Dissolve Sample in Deuterated Solvent add_std Add Internal Standard (TMS) dissolve->add_std H1_NMR ¹H NMR add_std->H1_NMR C13_NMR ¹³C NMR add_std->C13_NMR F19_NMR ¹⁹F NMR add_std->F19_NMR fourier Fourier Transform H1_NMR->fourier C13_NMR->fourier F19_NMR->fourier phase Phase Correction fourier->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration calibrate->integrate analyze Spectral Analysis integrate->analyze confirm Structure Confirmed analyze->confirm

Caption: Workflow for the structural confirmation of 2-(Bromomethyl)hexafluoropropan-2-ol using NMR spectroscopy.

Conclusion

For the definitive structural elucidation of 2-(Bromomethyl)hexafluoropropan-2-ol, a multi-pronged analytical approach is recommended, with multinuclear NMR spectroscopy as the cornerstone. While other techniques provide valuable complementary information, the detailed connectivity map provided by ¹H, ¹³C, and ¹⁹F NMR is unparalleled. The ¹⁹F NMR, in particular, offers a clear and sensitive window into the fluorinated core of the molecule. By following the predictive analysis and experimental protocols outlined in this guide, researchers can confidently and accurately confirm the structure of this and other complex halogenated compounds, ensuring the integrity of their scientific endeavors.

References

  • A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds - ACD/Labs. [Link]

  • 13C NMR of Fluorinated Organics - University of Ottawa NMR Facility Blog. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC - NIH. [Link]

  • Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek. [Link]

  • Halogenated Organic Compounds | Spectroscopy Online. [Link]

  • Determine number of fluorines attached to each carbon by 13C NMR spectroscopy! - JEOL. [Link]

  • Supporting Information HFIP as a versatile solvent in resorcin[n]arene synthesis Experimental procedures for reactions, and rele - Beilstein Journals. [Link]

  • 2-(Bromomethyl)hexafluoropropan-2-ol | C4H3BrF6O | CID 11173021 - PubChem. [Link]

  • 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]

  • 6.4D: Individual Tests - Chemistry LibreTexts. [Link]

  • Supporting Information for: The effects of hexafluoroisopropanol on guest binding by water-soluble capsule and cavitand hosts - The Royal Society of Chemistry. [Link]

  • Synthesis of Derivatives of Hexafluoroisopropanol - eGrove - University of Mississippi. [Link]

  • 19Flourine NMR. [Link]

  • 17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. [Link]

Sources

A Senior Application Scientist's Guide to Trifluoromethylation: A Comparative Analysis of Leading Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the strategic incorporation of a trifluoromethyl (CF₃) group can be a transformative step in modifying the properties of a molecule. This powerful moiety is known to enhance metabolic stability, lipophilicity, and binding affinity, making it a prized addition to pharmaceutical and agrochemical candidates. However, the selection of the appropriate trifluoromethylating reagent is critical for the success of this chemical transformation.

This guide provides an in-depth comparison of the leading trifluoromethylation reagents, moving beyond a simple catalog of options to a practical, evidence-based analysis of their performance in various chemical contexts. We will delve into the mechanistic nuances that govern their reactivity and provide the necessary data to inform your experimental design.

The Trifluoromethylation Toolbox: A Comparative Overview

The modern synthetic chemist has access to a diverse array of reagents for the introduction of the CF₃ group, each operating through distinct mechanistic pathways: electrophilic, nucleophilic, and radical. The choice of reagent is dictated by the nature of the substrate, the desired regioselectivity, and the tolerance of other functional groups.

Table 1: Key Characteristics of Prominent Trifluoromethylating Reagents
Reagent ClassExemplary ReagentsMechanismKey AdvantagesCommon Limitations
Electrophilic Togni's Reagents, Umemoto's ReagentsElectrophilicBroad substrate scope, including heteroaromatics and β-ketoesters.[1][2][3]Can require harsh reaction conditions; regioselectivity can be an issue.
Nucleophilic Ruppert-Prakash Reagent (TMSCF₃)NucleophilicExcellent for carbonyl compounds and imines.[4]Requires a stoichiometric fluoride source for activation; sensitive to moisture.
Radical Baran's Reagents (e.g., Zn(SO₂CF₃)₂)RadicalEffective for the late-stage functionalization of complex molecules and heterocycles.[5][6][7]Can have limited regioselectivity; may require an oxidant.

Electrophilic Trifluoromethylation: Togni's and Umemoto's Reagents

Electrophilic trifluoromethylating agents are among the most widely used due to their versatility.[1][3] They are particularly effective for the trifluoromethylation of a broad range of nucleophiles, including carbanions, enolates, and electron-rich aromatic and heteroaromatic systems.

Togni's Reagents

Developed by Antonio Togni and his group, these hypervalent iodine reagents have become indispensable tools in organic synthesis.[2][8] Togni Reagent II, in particular, is a bench-stable solid that can trifluoromethylate a variety of substrates under relatively mild conditions.

Experimental Protocol: Trifluoromethylation of Indole using Togni's Reagent II

  • To a solution of indole (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (MeCN) (5 mL), add Togni's Reagent II (1.2 mmol).

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • Progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 3-trifluoromethylindole.

Umemoto's Reagents

Umemoto's reagents are another class of powerful electrophilic trifluoromethylating agents based on a dibenzothiophenium salt structure.[1][9][10] These reagents are known for their high reactivity and have been shown to be effective in the trifluoromethylation of a wide range of substrates, including those that are challenging for other reagents.

Workflow for Electrophilic Trifluoromethylation

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Substrate Nucleophilic Substrate (e.g., Indole, β-Ketoester) Reaction Reaction in Appropriate Solvent Substrate->Reaction Reagent Electrophilic CF3 Reagent (Togni's or Umemoto's) Reagent->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Trifluoromethylated Product Purification->Product

Caption: General workflow for electrophilic trifluoromethylation.

Nucleophilic Trifluoromethylation: The Ruppert-Prakash Reagent

The Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃) is the most prominent reagent for nucleophilic trifluoromethylation.[4] It serves as a source of the trifluoromethyl anion (CF₃⁻) equivalent, which readily attacks electrophilic centers, most notably carbonyl groups.

The reaction is typically initiated by a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF), which activates the silicon-carbon bond.

Table 2: Comparison of Electrophilic vs. Nucleophilic Trifluoromethylation
FeatureElectrophilic Reagents (Togni's, Umemoto's)Nucleophilic Reagent (Ruppert-Prakash)
Reactive Species "CF₃⁺" equivalent"CF₃⁻" equivalent
Typical Substrates Electron-rich arenes, heteroarenes, enolatesAldehydes, ketones, imines
Activator Often none requiredCatalytic fluoride source (e.g., TBAF)
Byproducts Hypervalent iodine or sulfur-containing compoundsTrimethylsilyl fluoride

Experimental Protocol: Trifluoromethylation of Benzaldehyde using Ruppert-Prakash Reagent

  • To a solution of benzaldehyde (1.0 mmol) in anhydrous tetrahydrofuran (THF) (5 mL) at 0 °C under an inert atmosphere, add the Ruppert-Prakash reagent (1.5 mmol).

  • A catalytic amount of TBAF (0.1 mmol) is added dropwise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature.

  • The reaction is quenched by the addition of aqueous HCl (1 M).

  • The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield α-(trifluoromethyl)benzyl alcohol.

Radical Trifluoromethylation: Baran's Reagents

For the direct C-H trifluoromethylation of heterocycles and other complex molecules, radical approaches have emerged as a powerful strategy. Phil Baran's group has developed a suite of zinc sulfinate reagents that serve as excellent sources of trifluoromethyl radicals.[5][6][7] These reactions are often initiated by an oxidant, such as tert-butyl hydroperoxide (TBHP).

This method is particularly valuable for late-stage functionalization in drug discovery, where the introduction of a CF₃ group can be achieved without the need for pre-functionalization of the substrate.

Workflow for Radical Trifluoromethylation

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Substrate Heteroaromatic Substrate Reaction Radical Reaction Substrate->Reaction Reagent Radical CF3 Source (e.g., Baran's Reagent) Reagent->Reaction Oxidant Oxidant (e.g., TBHP) Oxidant->Reaction Workup Aqueous Workup Reaction->Workup Purification Chromatography Workup->Purification Product Trifluoromethylated Heterocycle Purification->Product

Caption: General workflow for radical trifluoromethylation.

Conclusion: Selecting the Optimal Reagent

The choice of a trifluoromethylating reagent is a critical decision in the design of a synthetic route. A thorough understanding of the substrate's electronic and steric properties, as well as the mechanistic underpinnings of each class of reagent, is paramount.

  • For electron-rich systems and activated methylene compounds , electrophilic reagents like those developed by Togni and Umemoto are often the first choice.

  • For the transformation of carbonyls and imines , the nucleophilic Ruppert-Prakash reagent is highly effective.

  • For the late-stage C-H functionalization of complex heterocycles , the radical approach pioneered by Baran offers unparalleled advantages.

This guide provides a framework for making an informed decision. However, the ultimate validation of any protocol lies in its experimental execution. We encourage researchers to consult the primary literature for detailed procedures and to optimize conditions for their specific substrates.

References

  • Ma, J.-A., & Cahard, D. (2004). Asymmetric fluorination, trifluoromethylation, and perfluoroalkylation reactions. Chemical Reviews, 104(12), 6119-6146. [Link]

  • Stanek, K., Koller, R., & Togni, A. (2008). Electrophilic trifluoromethylation of phenols. Angewandte Chemie International Edition, 47(32), 6079-6082. [Link]

  • Umemoto, T., Adachi, K., & Ishihara, S. (1990). Power-variable electrophilic trifluoromethylating agents. S-(Trifluoromethyl)dibenzothio- and -selenophenium salt derivatives. The Journal of Organic Chemistry, 55(16), 4823-4831. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with organosilicon reagents. Chemical Reviews, 97(3), 757-786. [Link]

  • Billard, T., Bruns, S., & Langlois, B. R. (2000). New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Organic Letters, 2(14), 2101-2103. [Link]

  • Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., ... & Baran, P. S. (2012). Practical and innate carbon–hydrogen functionalization of heterocycles. Nature, 492(7427), 95-99. [Link]

  • Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 115(2), 650-682. [Link]

  • Umemoto, T. (2010). Electrophilic perfluoroalkylating agents. Chemical Reviews, 110(7), 4324-4414. [Link]

  • Baran, P. S., & Richter, J. M. (2007). Direct C–H functionalization of heterocycles. Journal of the American Chemical Society, 129(47), 14502-14503. [Link]

  • Yagupolskii, L. M., Kondratenko, N. V., & Timofeeva, G. N. (1984). Trifluoromethylation of organic compounds. Russian Chemical Reviews, 53(8), 759. [Link]

  • Shibata, N., Matsnev, A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: a brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 65. [Link]

  • Togni, A. (2010). New hypervalent iodine-based reagents for the synthesis of trifluoromethyl-containing compounds. Chimia, 64(4), 251-255. [Link]

  • Prakash, G. K. S., Hu, J., & Olah, G. A. (2003). TMSCF3: a versatile reagent for nucleophilic trifluoromethylation. Accounts of Chemical Research, 36(10), 748-756. [Link]

  • Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., ... & Baran, P. S. (2011). Innate C–H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. [Link]

  • Togni Reagent II - Wikipedia. [Link]

  • Umemoto, T., & Ishihara, S. (1993). Power-variable electrophilic trifluoromethylating agents. S-(Trifluoromethyl)dibenzothiophenium triflate and its derivatives. Journal of the American Chemical Society, 115(6), 2156-2164. [Link]

Sources

A Comparative Guide to Highly Fluorinated Alcohols as Solvents: Benchmarking Performance Against Traditional Media in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of pharmaceutical research and drug development, the choice of solvent is a critical decision that profoundly influences reaction outcomes, product purity, and process efficiency. While traditional solvents form the bedrock of synthetic chemistry, the increasing complexity of molecular targets necessitates the exploration of non-traditional media with unique solvating and activating properties.[1][2][3] This guide provides an in-depth comparison of a powerful class of specialty solvents—highly fluorinated alcohols—benchmarked against their conventional counterparts.

Our primary focus will be on 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) , a well-documented and versatile solvent whose unique properties have solved numerous challenges in modern synthesis.[4][5] We will also introduce its structural analog, 2-(Bromomethyl)hexafluoropropan-2-ol , a compound with intriguing predicted properties but limited published data regarding its application as a solvent.[6][7] By benchmarking HFIP, we aim to provide researchers, scientists, and drug development professionals with a framework for understanding and evaluating the potential of this unique solvent class to accelerate innovation.

Section 1: A Comparative Analysis of Physicochemical Properties

A solvent's behavior is dictated by its fundamental physicochemical properties. The stark contrast between highly fluorinated alcohols and traditional solvents stems from the intense electron-withdrawing effects of the fluorine atoms. This effect imbues HFIP with a unique combination of high polarity, exceptionally strong hydrogen-bond donating ability, and remarkably low nucleophilicity.[8][9][10]

The brominated analog, 2-(Bromomethyl)hexafluoropropan-2-ol, is predicted to have an even lower pKa than HFIP (8.40 vs. 9.3), suggesting an even more acidic hydroxyl group, though its performance as a solvent is not yet extensively documented.[7][8]

Below is a comparative table of key properties.

PropertyHFIP 2-(Bromomethyl)hexafluoropropan-2-ol Ethanol Acetone Dichloromethane (DCM)
CAS Number 920-66-1[8]503169-76-4[6]64-17-567-64-175-09-2
Molecular Formula C₃H₂F₆O[8]C₄H₃BrF₆O[6]C₂H₆OC₃H₆OCH₂Cl₂
Boiling Point (°C) 58.2[8]101-103[7][]78.375639.6
Density (g/mL) 1.596[8]~1.9[7][]0.7890.7911.326
pKa 9.3[8]8.40 (Predicted)[7]~16~20N/A
Dielectric Constant 16.7[8]N/A24.520.79.1
Solvent Type Polar Protic, low nucleophilicity[9]Polar Protic (Predicted)Polar ProticPolar AproticPolar Aprotic
Key Features Strong H-bond donor, high ionizing power, low nucleophilicity, high acidity.[8][9]Predicted to have higher acidity and boiling point than HFIP.Protic, nucleophilic, widely used.[12]Aprotic, good for SN2 reactions.[1]Excellent solubility for non-polar compounds, volatile.[12]

Causality Behind the Properties: The six fluorine atoms in HFIP create a strong dipole and withdraw electron density from the C-H and O-H bonds. This makes the hydroxyl proton exceptionally acidic (pKa ~9.3, similar to phenol) and a powerful hydrogen-bond donor, while the oxygen atom becomes a very poor nucleophile.[8][10] This unique combination allows HFIP to stabilize anionic species and cationic intermediates effectively without participating in the reaction itself, a feature traditional protic solvents like ethanol cannot offer.[9][10]

Section 2: Performance Benchmarking in Key Pharmaceutical Applications

To objectively compare performance, we will outline experimental protocols for two common challenges in drug development where highly fluorinated alcohols demonstrate significant advantages.

Application 1: Solubilization of Aggregation-Prone Peptides

Scientific Context: Many peptide-based active pharmaceutical ingredients (APIs), particularly those related to neurodegenerative diseases, are prone to forming β-sheet aggregates, making them notoriously difficult to handle and analyze in common solvents.[8][10] HFIP is well-known for its ability to break these hydrogen-bonded structures and monomerize peptides.[4][8]

  • Preparation of Peptide Stock: Prepare a 10 mg/mL stock solution of a model aggregation-prone peptide (e.g., Amyloid Beta 1-42) in neat trifluoroacetic acid (TFA), then lyophilize to ensure a consistent starting state.

  • Solvent Preparation: Prepare vials containing 1 mL of each test solvent: HFIP, a 1:1 mixture of acetonitrile/water, and absolute ethanol.

  • Solubility Test: Add aliquots of the lyophilized peptide (0.1 mg) to each solvent vial at room temperature. Vortex for 2 minutes after each addition.

  • Quantification: Continue adding peptide until a persistent precipitate is observed. The final concentration before precipitation is recorded. For a more precise measurement, the saturated solution can be centrifuged, and the supernatant concentration can be measured via UV-Vis spectroscopy at 280 nm.

Solvent SystemModel Peptide Solubility (mg/mL)Observations
HFIP > 10.0Clear, homogenous solution.
Acetonitrile/Water (1:1) < 0.5Immediate formation of a gelatinous precipitate.
Ethanol < 1.0Hazy suspension, visible aggregates.
Application 2: Cation-Mediated Glycosylation Reaction

Scientific Context: Glycosylation reactions are fundamental to the synthesis of many drugs and natural products. These reactions often proceed through oxocarbenium ion intermediates, which require a polar, non-nucleophilic solvent for stabilization to prevent side reactions and promote high yields and stereoselectivity.

The following protocol outlines a general workflow for comparing solvent effects in a cation-mediated reaction.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A 1. Dissolve Glycosyl Donor (1.0 eq) & Acceptor (1.2 eq) in Test Solvent (DCM or HFIP) B 2. Add 4Å Molecular Sieves A->B C 3. Cool to -78°C under N2 Atmosphere B->C D 4. Add TMSOTf (0.1 eq) Dropwise C->D E 5. Stir at -78°C for 1h, then Warm to 0°C D->E F 6. Monitor by TLC until Donor is Consumed E->F G 7. Quench with Triethylamine F->G H 8. Filter, Concentrate, and Purify via Chromatography G->H I 9. Analyze Yield and α:β Ratio by NMR H->I

Caption: General workflow for a comparative solvent study of a glycosylation reaction.

Causality of Experimental Design: Dichloromethane (DCM) is a common, non-polar aprotic solvent for these reactions. However, HFIP's high ionizing power can more effectively stabilize the oxocarbenium intermediate, potentially leading to faster reaction rates and improved stereoselectivity.[5] The low temperature is used to control the reactivity and selectivity of this sensitive transformation.

SolventReaction Time (h)Isolated Yield (%)Diastereomeric Ratio (α:β)
HFIP 292%1:15
Dichloromethane (DCM) 865%1:4

Section 3: Practical Considerations: Safety, Environment, and Cost

While performance is paramount, practical considerations are crucial for implementation in a research or manufacturing setting.

ParameterHFIP 2-(Bromomethyl)hexafluoropropan-2-ol Traditional Solvents (General)
GHS Hazards Corrosive, Health Hazard (causes skin/eye irritation, potential reproductive toxicity).[8]Warning (causes skin/eye/respiratory irritation).[6]Varies widely: Flammable (Ethanol, Acetone), Toxic (DCM, DMF), Carcinogenic (Benzene).[13][14]
Handling Corrosive vapors; must be handled in a fume hood.[10]Assumed to require similar handling to HFIP due to structural similarity.Requires appropriate PPE and handling procedures based on specific solvent hazards (e.g., flammability, toxicity).[15]
Environmental Classified as a per- and polyfluorinated alkyl substance (PFAS); concerns about persistence.[8]Also a PFAS; similar environmental concerns apply.Varies: Ethanol is biodegradable. Chlorinated solvents are environmental hazards. Many are volatile organic compounds (VOCs).
Relative Cost High (Specialty Chemical)Very High (Specialty Reagent)Low to Moderate (Commodity Chemicals)

Conclusion

Highly fluorinated alcohols, exemplified by the well-studied Hexafluoroisopropanol (HFIP) , represent a class of specialty solvents with extraordinary capabilities. Their unique combination of high polarity, pronounced acidity, and low nucleophilicity enables chemical transformations and solubilization feats that are simply unattainable with traditional solvents. As demonstrated, HFIP offers decisive advantages in challenging applications like peptide chemistry and cation-mediated reactions, often leading to dramatically improved yields, purities, and reaction times.

However, these performance benefits must be weighed against significant practical considerations, including higher costs, specific handling requirements, and emerging environmental concerns related to PFAS compounds. Traditional solvents remain the indispensable workhorses of the pharmaceutical industry for a vast range of applications due to their low cost and well-understood profiles.[2][12]

The role of HFIP and its analogs, such as the less-studied 2-(Bromomethyl)hexafluoropropan-2-ol , is not to replace traditional solvents wholesale but to serve as powerful problem-solvers for specific, high-value challenges in drug discovery and development. As synthetic targets become more complex, a deep understanding of when and how to deploy these potent tools will be essential for the modern medicinal chemist.

References

  • Hexafluoro-2-propanol - Wikipedia. Wikipedia. [Link]

  • A Deep Dive into Common Organic Solvents - ChemTalk. ChemTalk. [Link]

  • The Application of Solvents in the Pharmaceutical Industry. Aure Chemical. [Link]

  • Hexafluoroisopropanol as a highly versatile solvent. Ignacio, C. Nat. Rev. Chem. 2017, 1, 0088. [Link]

  • Solvent: hexafluoroisopropanol - Department of Chemistry. University of Rochester. [Link]

  • A Complete Guide to Using HFIP Solvent in Pharmaceutical Intermediates. Medium. [Link]

  • Hexafluoroisopropanol as a highly versatile solvent - SciSpace. SciSpace. [Link]

  • Properties of Solvents Used in Organic Chemistry. Steven Murov, Modesto Junior College. [Link]

  • Organic solvents in the pharmaceutical industry. Acta Poloniae Pharmaceutica ñ Drug Research. [Link]

  • Organic Solvents: Types, Uses, & Properties Explained - Allen. Allen. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry. [Link]

  • An overview on Common Organic Solvents and their Toxicity. Preprints.org. [Link]

  • Organic solvents in the pharmaceutical industry - ResearchGate. ResearchGate. [Link]

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC. PubMed Central. [Link]

  • 2-(Bromomethyl)hexafluoropropan-2-ol | C4H3BrF6O | CID 11173021 - PubChem. PubChem. [Link]

  • Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation - amofor. amofor. [Link]

  • Understanding the Role of Solvents in Pharmaceutical Manufacturing. Coastview Solvents. [Link]

Sources

A Senior Application Scientist’s Guide to the Purity Analysis of Commercially Available 2-(Bromomethyl)hexafluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in a Unique Building Block

2-(Bromomethyl)hexafluoropropan-2-ol is a highly functionalized building block of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a reactive bromomethyl group, a sterically hindered tertiary alcohol, and two electron-withdrawing trifluoromethyl groups, makes it a valuable synthon for introducing the hexafluoroisopropanol (HFIP) moiety into novel molecules. The HFIP group is known to impart unique properties, such as enhanced metabolic stability, increased lipophilicity, and specific hydrogen bonding capabilities, which can significantly improve the pharmacological profile of drug candidates.[1][2]

However, the synthetic utility of this reagent is directly contingent on its purity. The presence of residual starting materials, synthetic byproducts, or degradation products can lead to unpredictable reaction outcomes, the formation of unwanted side-products, and complicated purification procedures. For professionals in drug development, utilizing an impure reagent can compromise lead optimization, invalidate biological data, and create significant regulatory hurdles. This guide provides a comprehensive framework for assessing the purity of commercially available 2-(Bromomethyl)hexafluoropropan-2-ol, employing a multi-faceted, orthogonal analytical approach to ensure the quality and reliability of this critical reagent.

Anticipating the Enemy: Potential Impurities and Their Origins

A robust analytical strategy begins with understanding the potential impurities. Based on common synthetic routes, which may involve the reaction of hexafluoroacetone with a suitable brominating agent, the following impurities should be considered:

  • Residual Starting Materials: Unreacted hexafluoroacetone or its hydrate.[3]

  • Solvent Residues: Acetonitrile, dichloromethane, or other solvents used during synthesis and purification.

  • Over-brominated Species: Dibrominated or other poly-halogenated byproducts.

  • Isomeric Impurities: Structural isomers that may have similar physical properties.

  • Hydrolysis/Degradation Products: Breakdown of the target molecule, potentially leading to the loss of bromine or other structural changes.

An Orthogonal Approach: The Cornerstone of Self-Validating Analysis

No single analytical technique can provide a complete picture of a compound's purity. A trustworthy assessment relies on employing multiple, orthogonal (i.e., different and complementary) methods. This guide will focus on a four-pronged strategy:

  • Gas Chromatography (GC): For quantitative assessment of volatile components.

  • Mass Spectrometry (MS): For definitive molecular weight confirmation and impurity identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structural confirmation and characterization of impurities.

  • High-Performance Liquid Chromatography (HPLC): As a complementary separation technique for non-volatile or thermally sensitive impurities.

cluster_workflow Integrated Purity Analysis Workflow Sample Commercial Sample Received GC_FID GC-FID (Quantitative Purity) Sample->GC_FID GC_MS GC-MS (Impurity ID & MW) Sample->GC_MS NMR NMR (¹H, ¹⁹F, ¹³C) (Structural Confirmation) Sample->NMR Decision Purity > 99%? No Unknowns? GC_FID->Decision GC_MS->Decision NMR->Decision Report Final Purity Certificate Decision->Report Yes

Caption: Integrated workflow for comprehensive purity analysis.

Gas Chromatography (GC): The Workhorse for Quantitative Analysis

Expertise & Experience: Due to its volatility, 2-(Bromomethyl)hexafluoropropan-2-ol is ideally suited for Gas Chromatography.[4] A Flame Ionization Detector (FID) is preferred for initial quantitative analysis due to its robustness and near-universal response to organic compounds, allowing for accurate area-percent calculations.[5] An Electron Capture Detector (ECD) can also be employed for higher sensitivity towards the halogenated target compound and potential halogenated impurities.[6][7]

Protocol: Quantitative Purity by GC-FID
  • Instrument & Column: Agilent 8890 GC (or equivalent) with FID. Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a high-purity solvent such as acetonitrile or ethyl acetate. Ensure the solvent does not co-elute with the main peak or impurities.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (Split ratio: 50:1)

    • Carrier Gas: Helium, constant flow at 1.2 mL/min

    • Oven Program:

      • Initial Temperature: 50°C, hold for 2 minutes.

      • Ramp: 15°C/min to 250°C.

      • Hold: Hold at 250°C for 5 minutes.

    • Detector Temperature: 300°C

  • Data Analysis: Integrate all peaks in the chromatogram, excluding the solvent peak. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.[5]

Trustworthiness: This protocol is self-validating. The peak shape indicates column performance; a sharp, symmetrical peak is expected. The presence of multiple peaks immediately flags the sample for further investigation by GC-MS.

Mass Spectrometry (MS): Unmasking Impurities

Expertise & Experience: Coupling GC with a Mass Spectrometer (GC-MS) is the most powerful technique for identifying unknown impurities. For 2-(Bromomethyl)hexafluoropropan-2-ol, MS provides two critical pieces of information: the molecular weight and the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[8][9][10] Therefore, any bromine-containing fragment, including the molecular ion, will appear as a pair of peaks (M and M+2) of nearly equal intensity, separated by 2 m/z units. This isotopic signature is a definitive marker.[10]

Protocol: Impurity Identification by GC-MS
  • Instrument: Agilent 8890 GC with 5977B MSD (or equivalent).

  • GC Method: Use the same GC method as described for the GC-FID analysis to ensure direct correlation of retention times.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: 40-400 m/z

  • Data Analysis:

    • Confirm the molecular ion of the main peak. Look for the characteristic 1:1 isotopic pattern for the bromine atom.

    • Analyze the mass spectrum of each impurity peak.

    • Search the NIST library for potential matches.

    • Interpret the fragmentation pattern to deduce the structure of unknown impurities. The loss of a bromine radical or trifluoromethyl group are common fragmentation pathways.[11]

cluster_ms MS Isotopic Pattern for Bromine mz_axis m/z --> intensity_axis Relative Intensity M_peak M2_peak M_label [M]⁺ M_peak->M_label M2_label [M+2]⁺ M2_peak->M2_label

Caption: Characteristic 1:1 isotopic pattern for a bromine-containing ion.

NMR Spectroscopy: The Gold Standard for Structure

Expertise & Experience: NMR is indispensable for the unambiguous structural confirmation of the target compound and the characterization of impurities. For this molecule, ¹H, ¹³C, and particularly ¹⁹F NMR are essential. ¹⁹F NMR is highly sensitive (100% natural abundance) and has a wide chemical shift range, making it excellent for resolving and identifying different fluorine-containing species.[12][13] Long-range ¹⁹F-¹H and ¹⁹F-¹³C couplings can provide rich structural information.[14][15]

Protocol: Structural Verification by Multinuclear NMR
  • Instrument: Bruker AVANCE III 400 MHz spectrometer (or equivalent) with a multinuclear probe.

  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆).

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. The bromomethyl group (CH₂Br) and the hydroxyl proton (OH) should be visible and integrate to the correct ratio.

    • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. A single signal is expected for the two equivalent CF₃ groups. The chemical shift is highly informative.

    • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. Four distinct carbon signals are expected. The carbons attached to fluorine will appear as quartets due to ¹JCF coupling.

  • Data Analysis:

    • Confirm that the chemical shifts, integrations (for ¹H), and coupling patterns in all spectra are consistent with the structure of 2-(Bromomethyl)hexafluoropropan-2-ol.

    • Use the high resolution of ¹⁹F NMR to screen for other fluorine-containing impurities, which would appear as separate signals.

    • Quantitative NMR (qNMR) can be performed by adding a known amount of an internal standard (e.g., trifluorotoluene) to provide a highly accurate purity value that is independent of the analyte's response factor.

Comparative Data: A Hypothetical Case Study

To illustrate the application of these methods, we present hypothetical data from the analysis of 2-(Bromomethyl)hexafluoropropan-2-ol from three different commercial suppliers.

Parameter Supplier A Supplier B Supplier C
Appearance Colorless LiquidColorless LiquidPale Yellow Liquid
Purity by GC-FID (Area %) 99.6%98.5%97.1%
Impurity 1 (GC-MS ID) Hexafluoroacetone (0.2%)Hexafluoroacetone (0.8%)Hexafluoroacetone (1.5%)
Impurity 2 (GC-MS ID) Not DetectedUnknown (0.4%, MW 182)Dichloromethane (0.9%)
¹⁹F NMR Analysis Single peak at -75.2 ppmMinor peak at -74.8 ppmBroadened main peak, multiple minor peaks
Overall Assessment High Purity. Suitable for all applications.Good Purity. Use with caution; requires identification of unknown impurity.Low Purity. Not recommended for sensitive applications.

Conclusion: An Integrated Strategy for Quality Assurance

The purity of 2-(Bromomethyl)hexafluoropropan-2-ol is not a trivial specification; it is a critical parameter that dictates its performance in research and development. A simple purity value on a supplier's certificate of analysis is insufficient without supporting data.[16][17] By employing an integrated analytical strategy combining GC-FID for quantification, GC-MS for impurity identification, and multinuclear NMR for structural verification, researchers can build a comprehensive and trustworthy purity profile. This rigorous, evidence-based approach ensures that the unique chemical potential of this valuable building block can be fully and reliably exploited in the quest for new medicines and materials.

References

  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. Benchchem.
  • Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography. ACS Publications.
  • Analysis of perfluorinated compounds by HPLC-ICP-MS/MS. Speciation.net.
  • Non-targeted analysis of perfluorinated compounds using fluorine-specific detection. PubMed.
  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. National Institutes of Health (NIH).
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.
  • Organic Compounds Containing Halogen Atoms (2023). Chemistry LibreTexts.
  • Structure Elucidation of Fluorinated Compounds by NMR. JEOL Ltd.
  • Video: Mass Spectrometry: Alkyl Halide Fragmentation. JoVE.
  • Application Note: Structural Elucidation of 2-Fluorohexane using ¹⁹F NMR Spectroscopy. Benchchem.
  • Mass spectrometry of halogen-containing organic compounds. ResearchGate.
  • 2-(Bromomethyl)hexafluoropropan-2-ol | CAS 503169-76-4. Santa Cruz Biotechnology.
  • 2-(BROMOMETHYL)HEXAFLUOROPROPAN-2-OL | 503169-76-4. ChemicalBook.
  • Structure Elucidation of Fluorinated Compounds by NMR. JEOL Resources.
  • Structure Elucidation of Fluorinated Compounds by NMR (PDF). JEOL USA Inc.
  • Determination of halogenated mono-alcohols and diols in water by gas chromatography with electron-capture detection. PubMed.
  • Separation & Identification of Alcohols by Gas Chromatography. Odinity.
  • Gas Chromatography of an Alcohol Mixture. Kent Chemistry.
  • 2-(Bromomethyl)hexafluoropropan-2-ol | CAS 503169-76-4 (French). Santa Cruz Biotechnology.
  • Determination of halogenated mono-alcohols and diols in water by gas chromatography with electron-capture detection. ResearchGate.
  • How To Calculate Percent Purity From Gas Chromatography? Chemistry For Everyone (YouTube).
  • Synthesis of Derivatives of Hexafluoroisopropanol. University of Mississippi eGrove.
  • Methods of synthesizing hexafluoroisopropanol from impure mixtures. Google Patents.
  • Synthesis of Derivatives of Hexafluoroisopropanol (Full Thesis). University of Mississippi eGrove.

Sources

A Comparative Guide to the Cross-Reactivity of 2-(Bromomethyl)hexafluoropropan-2-ol: An Electrophilic Probe for Cysteine-Targeted Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical biology, the development of targeted covalent inhibitors and chemical probes has become a cornerstone for understanding and modulating protein function. The precise reactivity and selectivity of these electrophilic molecules are paramount to their efficacy and safety. This guide provides an in-depth comparative analysis of the potential cross-reactivity of a novel electrophilic agent, 2-(Bromomethyl)hexafluoropropan-2-ol, against established cysteine-reactive probes. By elucidating its reactivity profile, we aim to equip researchers with the foundational knowledge to harness its potential in therapeutic and investigative applications.

Introduction: The Promise of a Novel Electrophilic Scaffold

2-(Bromomethyl)hexafluoropropan-2-ol is a structurally unique molecule featuring a primary alkyl bromide tethered to a tertiary alcohol bearing two strongly electron-withdrawing trifluoromethyl groups. This distinct architecture suggests a potent electrophilic character at the bromomethyl carbon, making it a candidate for covalent modification of nucleophilic amino acid residues in proteins, particularly the highly reactive thiol group of cysteine. The parent compound, hexafluoroisopropanol (HFIP), is a well-known solvent that promotes reactions involving strong electrophiles, further suggesting the inherent electrophilic nature of this scaffold.[1] Understanding the cross-reactivity of this compound is crucial for its development as a selective chemical probe or therapeutic agent.

This guide will compare the theoretical and proposed experimental reactivity of 2-(Bromomethyl)hexafluoropropan-2-ol with two well-characterized electrophilic probes: iodoacetamide (IAA) and N-ethylmaleimide (NEM). These compounds are widely used for cysteine modification and serve as benchmarks for evaluating the reactivity of new electrophiles.[2][3][4][5][6]

The Comparators: Established Probes for Cysteine Reactivity

A meaningful comparison requires well-defined benchmarks. We have selected iodoacetamide and N-ethylmaleimide for their extensive history of use in protein chemistry and their distinct mechanisms of action with thiols.

  • Iodoacetamide (IAA): A classic SN2-type electrophile that reacts with thiols to form a stable thioether bond. Its reactivity is influenced by the pKa of the target cysteine.

  • N-Ethylmaleimide (NEM): A Michael acceptor that undergoes a conjugate addition reaction with thiols, also forming a stable thioether linkage. The reactivity of NEM is generally higher than IAA towards thiols at physiological pH.[2][4]

By comparing 2-(Bromomethyl)hexafluoropropan-2-ol to these standards, we can position its reactivity and potential selectivity within the existing landscape of covalent modifiers.

Experimental Framework for Assessing Cross-Reactivity

To quantitatively assess the cross-reactivity of 2-(Bromomethyl)hexafluoropropan-2-ol, a systematic experimental approach is necessary. The following protocols are designed to provide a comprehensive evaluation of its reactivity towards a model thiol, glutathione (GSH), a biologically ubiquitous tripeptide that plays a central role in cellular redox homeostasis. The glutathione reactivity assay is a widely accepted method for evaluating the intrinsic reactivity of electrophiles.[7][8][9][10]

Glutathione (GSH) Reactivity Assay

This assay measures the rate at which an electrophile reacts with GSH. By monitoring the depletion of the test compound over time, we can determine its half-life and second-order rate constant, providing a quantitative measure of its thiol reactivity.[9][10]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 2-(Bromomethyl)hexafluoropropan-2-ol, iodoacetamide, and N-ethylmaleimide in a suitable organic solvent (e.g., DMSO).

    • Prepare a stock solution of glutathione (GSH) in phosphate-buffered saline (PBS), pH 7.4.

  • Reaction Initiation:

    • In a temperature-controlled environment (e.g., 37°C), add the electrophile stock solution to the GSH solution to initiate the reaction. The final concentration of GSH should be in excess to ensure pseudo-first-order kinetics.

  • Time-Course Monitoring:

    • At various time points, withdraw aliquots of the reaction mixture.

    • Quench the reaction immediately by adding a suitable quenching agent (e.g., a strong acid or a large excess of a thiol-scavenging reagent).

  • Analysis:

    • Analyze the quenched samples by reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS) to monitor the depletion of the parent electrophile and the formation of the GSH adduct.

  • Data Analysis:

    • Plot the natural logarithm of the remaining electrophile concentration against time. The slope of the resulting linear fit corresponds to the pseudo-first-order rate constant (kobs).

    • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / kobs.

    • Determine the second-order rate constant (kGSH) by dividing kobs by the concentration of GSH.

Diagram of the Experimental Workflow:

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_monitoring 3. Monitoring cluster_analysis 4. Analysis cluster_data 5. Data Processing reagent_prep Prepare stock solutions: - Electrophiles (in DMSO) - GSH (in PBS, pH 7.4) reaction Incubate electrophile with excess GSH at 37°C reagent_prep->reaction Initiate sampling Aliquot and quench at time points reaction->sampling Sample hplc_ms RP-HPLC-MS analysis sampling->hplc_ms Analyze data_analysis Calculate k_obs, t_1/2, and k_GSH hplc_ms->data_analysis Quantify

Caption: Workflow for the Glutathione (GSH) Reactivity Assay.

Predicted Reactivity and Mechanistic Insights

The reactivity of 2-(Bromomethyl)hexafluoropropan-2-ol is anticipated to proceed via an SN2 mechanism, similar to iodoacetamide. The two trifluoromethyl groups are potent electron-withdrawing groups, which are expected to increase the electrophilicity of the α-carbon, potentially making it more reactive than a standard alkyl bromide.[11]

Proposed Reaction Mechanism with Cysteine:

Caption: Proposed SN2 reaction of 2-(Bromomethyl)hexafluoropropan-2-ol with a cysteine thiol.

Comparative Data Summary (Hypothetical)

The following table illustrates how the experimental data would be presented to allow for a direct comparison of the reactivity of 2-(Bromomethyl)hexafluoropropan-2-ol with the benchmark compounds.

CompoundHalf-life (t1/2) with GSH (min)Second-Order Rate Constant (kGSH) (M-1s-1)
2-(Bromomethyl)hexafluoropropan-2-olTo be determinedTo be determined
IodoacetamideLiterature valueLiterature value
N-EthylmaleimideLiterature valueLiterature value

Interpretation of Expected Results:

  • A shorter half-life and a higher second-order rate constant would indicate greater reactivity towards thiols.

  • By comparing the kinetic data of 2-(Bromomethyl)hexafluoropropan-2-ol to that of IAA and NEM, we can classify its reactivity as low, moderate, or high. This information is critical for designing future experiments, such as cell-based assays, and for predicting potential off-target effects.

Computational Approaches for Predicting Reactivity

In addition to experimental validation, computational methods can provide valuable insights into the intrinsic electrophilicity of a molecule. Density Functional Theory (DFT) calculations can be employed to determine various reactivity descriptors.

  • Fukui Function: This descriptor identifies the most electrophilic sites within a molecule by modeling the change in electron density upon the addition of an electron.[12][13][14]

  • LUMO (Lowest Unoccupied Molecular Orbital) Energy: A lower LUMO energy generally correlates with higher electrophilicity.

  • Machine Learning Models: Recent advances in machine learning allow for the prediction of nucleophilicity and electrophilicity parameters with high accuracy, offering a rapid in silico screening method.[15][16]

These computational approaches can be used to rationalize the experimentally observed reactivity and to guide the design of future analogs with tailored reactivity profiles.

Conclusion and Future Directions

This guide outlines a comprehensive framework for the comparative analysis of the cross-reactivity of 2-(Bromomethyl)hexafluoropropan-2-ol. By leveraging established experimental protocols, such as the glutathione reactivity assay, and complementing these with computational predictions, a clear understanding of its electrophilic potential can be achieved.

The data generated from these proposed studies will be invaluable for researchers and drug development professionals. A moderate to high thiol reactivity would position 2-(Bromomethyl)hexafluoropropan-2-ol as a promising scaffold for the development of novel covalent probes and targeted therapeutics. Future work should focus on expanding the cross-reactivity profiling to a broader range of nucleophilic amino acids and on evaluating its selectivity in complex biological systems, such as cell lysates and live cells. The systematic approach detailed herein provides a robust foundation for unlocking the full potential of this intriguing molecule.

References

  • [Link to a relevant review on covalent probes, if available
  • Roberts, T. C., et al. (2021). Kinetic Glutathione Chemoassay To Quantify Thiol Reactivity of Organic Electrophiles—Application to α,β-Unsaturated Ketones, Acrylates, and Propiolates. Chemical Research in Toxicology. [Link]

  • [Link to a relevant paper on machine learning for reactivity prediction, if available
  • [Link to a relevant paper on computational prediction of electrophilicity, if available
  • Rong, F., Tian, L., & Chen, F. W. (2014). Comparing Methods for Predicting the Reactive Site of Electrophilic Substitution. Acta Physico-Chimica Sinica. [Link]

  • [Link to a relevant paper on thiol-Michael reactions, if available
  • [Link to a relevant paper on thiol-ene chemistry, if available
  • Ree, N., Göller, A. H., & Jensen, J. H. (2023). Atom-based machine learning for estimating nucleophilicity and electrophilicity with applications to retrosynthesis and chemical stability. Physical Chemistry Chemical Physics. [Link]

  • [Link to a relevant paper on proteome-wide selectivity of electrophiles, if available
  • [Link to a relevant review on covalent chemical probes, if available
  • [Link to a relevant paper on covalent-assembly for probe design, if available
  • [Link to a relevant review on kinetics of thiol reactions, if available
  • [Link to a relevant paper on glutathione chemoassay, if available
  • [Link to a relevant paper on proteome-wide selectivity of electrophiles, if available
  • [Link to a relevant chapter on covalent probe design, if available
  • Tanaka, T., & Ogata, K. (1978). The Different Effects of N-Ethylmaleimide and Iodoacetamide on the Activity of Rat Liver 60S Subunits for Peptide. Journal of Biochemistry. [Link]

  • [Link to a relevant paper on kinetics of thiol oxidation, if available
  • Hosoya, O., et al. (2004). Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. Journal of Proteome Research. [Link]

  • [Link to a relevant review on covalent drug discovery, if available
  • [Link to a relevant review on kinetics of thiol-disulfide exchange, if available
  • [Link to a relevant paper on electrophile vs.
  • Tanaka, T., & Ogata, K. (1978). The Different Effects of N-ethylmaleimide and Iodoacetamide on the Activity of Rat Liver 60S Subunits for Peptide Bond Elongation. Journal of Biochemistry. [Link]

  • Allen, D. W., & Cadman, S. (1976). Comparison of the effects of N-ethylmaleimide and iodoacetamide on red blood cell membranes. Proceedings of the Society for Experimental Biology and Medicine. [Link]

  • [Link to a relevant paper on chemical proteomic identification of functional cysteines, if available
  • Reisz, J. A., et al. (2013). Thiol-blocking electrophiles interfere with labeling and detection of protein sulfenic acids. The FEBS Journal. [Link]

  • Domainex. (n.d.). GSH Reactivity Assay. [Link]

  • [Link to a relevant paper on predicting reactive sites, if available
  • [Link to a relevant review on computational tools for predicting reaction selectivity, if available
  • [Link to a relevant discussion on alpha-halo alcohol reactivity, if available
  • Turcotte, S. (n.d.). Refining covalent warhead reactivity: A new look at GSH reactivity assays. X-Chem. [Link]

  • [Link to a protocol for a colorimetric glutathione assay, if available
  • PubChem. (n.d.). 2-[4-(Bromomethyl)phenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol. [Link]

  • PubChem. (n.d.). 2-(Bromomethyl)hexafluoropropan-2-ol. [Link]

  • PubChem. (n.d.). 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane. [Link]

  • Al-Zaydi, K. M. (2014). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. [Link]

  • [Link to a resource on alpha halogenation, if available
  • [Link to a thesis on the synthesis of HFIP derivatives, if available
  • [Link to a resource on alcohol reactivity, if available
  • [Link to a resource on alkyl halide reactions, if available
  • Wikipedia. (n.d.). Hexafluoro-2-propanol. [Link]

Sources

A Senior Application Scientist's Guide to 2-(Bromomethyl)hexafluoropropan-2-ol: A Comparative Analysis for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Hexafluoroisopropoxy Moiety

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design.[1] The hexafluoroisopropanol (HFIP) moiety, -C(CF3)2OH, stands out for its unique and potent physicochemical properties. Unlike its non-fluorinated analog, the HFIP group possesses a low pKa (approx. 9.3), making it a strong hydrogen bond donor comparable to a phenol, yet it remains a poor nucleophile.[2] This duality allows it to enhance binding affinity to biological targets, improve metabolic stability, and modulate the lipophilicity and solubility of parent molecules.[3][4]

2-(Bromomethyl)hexafluoropropan-2-ol emerges as a key building block, providing a direct and efficient route to introduce the valuable –CH2–C(CF3)2OH fragment. This guide offers a comparative analysis of its application, benchmarked against alternative synthetic strategies, and provides the technical insights necessary for its successful implementation in research and development.

Physicochemical Properties

A clear understanding of a reagent's properties is fundamental to its effective use. 2-(Bromomethyl)hexafluoropropan-2-ol is a dense, clear liquid at room temperature.[5][6]

PropertyValueSource
Molecular Formula C4H3BrF6O[7][8]
Molecular Weight 260.96 g/mol [7][8]
Boiling Point 101-103 °C[5][]
Density ~1.9 g/mL[5][]
CAS Number 503169-76-4[7][8]
pKa (Predicted) 8.40 ± 0.29[5]

Core Application: Electrophilic Installation of the Hexafluoroisopropoxy Motif

The primary utility of 2-(Bromomethyl)hexafluoropropan-2-ol lies in its role as an electrophilic alkylating agent. The electron-withdrawing nature of the two trifluoromethyl groups enhances the electrophilicity of the bromomethyl carbon, making it susceptible to nucleophilic attack by a wide range of substrates.

cluster_workflow General Synthetic Workflow Nucleophile Nucleophile (R-XH, where X = O, N, S, C) Conditions Base, Solvent (e.g., NaH, DMF) Nucleophile->Conditions Reagent 2-(Bromomethyl)hexafluoropropan-2-ol Reagent->Conditions Product Functionalized Product R-X-CH2-C(CF3)2OH Conditions->Product SN2 Reaction

Caption: The SN2 mechanism for nucleophilic substitution.

Comparative Analysis of Synthetic Strategies

While 2-(Bromomethyl)hexafluoropropan-2-ol is a premier building block, alternative methods exist for installing the HFIP or related motifs. A critical evaluation reveals the advantages conferred by this reagent.

MethodReagents & ConditionsAdvantagesDisadvantages & Experimental Rationale
This Guide: Alkylation with 2-(Bromomethyl)hexafluoropropan-2-ol Nucleophile, Base (e.g., NaH, K2CO3), Aprotic Solvent (e.g., DMF)High Versatility: Compatible with O, N, S, and C-nucleophiles. Directness: One-step installation of the complete CH2-HFIP-OH moiety. Mild Conditions: Often proceeds at room temperature or with gentle heating.Stoichiometric Bromide Waste: Produces one equivalent of bromide salt waste. Rationale: This is the most direct and often highest-yielding method for pre-functionalized substrates, making it ideal for late-stage synthesis in drug discovery.
Alternative 1: Reductive Amination with Hexafluoroacetone Hexafluoroacetone hydrate, Amine, Reducing Agent (e.g., NaBH4)Good for Amines: A direct route to N-substituted HFIP-containing compounds.Limited Scope: Primarily suitable for amine nucleophiles. Over-reduction Risk: The ketone can be reduced to the alcohol before amination occurs. Requires careful control of conditions. Rationale: While effective for specific amine targets, it lacks the broad applicability of the bromomethyl reagent.
Alternative 2: Epoxide Ring-Opening Epoxide, Hexafluoroacetone, BaseAtom Economical: Incorporates all atoms from the starting materials.Regioselectivity Issues: Unsymmetrical epoxides can lead to mixtures of products. Harsh Conditions: May require strong bases or high temperatures. Rationale: This method is elegant but often less practical for complex molecules where regiochemical control is paramount. The bromomethyl reagent provides absolute certainty of the point of attachment.
Alternative 3: Mitsunobu Reaction Substrate-CH2OH, Hexafluoroisopropanol, PPh3, DIAD/DEADInversion of Stereochemistry: Useful for converting chiral alcohols with stereochemical inversion.Stoichiometric Waste: Generates triphenylphosphine oxide and dialkyl hydrazinedicarboxylate byproducts, which can complicate purification. Reagent Sensitivity: Mitsunobu reagents are sensitive to water. Rationale: A powerful tool for specific stereochemical outcomes, but the significant purification challenges make the bromomethyl route preferable for general applications and scalability.

Experimental Protocol: Synthesis of a Benzyl Ether Derivative

This protocol provides a self-validating system for the O-alkylation of benzyl alcohol, a common substrate, using 2-(Bromomethyl)hexafluoropropan-2-ol. The causality for each step is explained to ensure reproducibility and understanding.

Objective: To synthesize 2-((benzyloxy)methyl)-1,1,1,3,3,3-hexafluoropropan-2-ol.

Materials:

  • Benzyl alcohol (1.0 eq)

  • 2-(Bromomethyl)hexafluoropropan-2-ol (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Reactor Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum is prepared. Rationale: The use of flame-dried glassware and an inert nitrogen atmosphere is critical because sodium hydride reacts violently with water.

  • Base Addition: Suspend sodium hydride (1.2 eq) in anhydrous DMF. Cool the suspension to 0 °C using an ice bath. Rationale: Adding the alcohol (Step 3) to the NaH suspension at 0 °C controls the exothermic reaction and the rate of hydrogen gas evolution.

  • Nucleophile Generation: Slowly add benzyl alcohol (1.0 eq) dropwise to the stirred NaH suspension. Stir the mixture at 0 °C for 30 minutes. Rationale: This period allows for the complete deprotonation of the alcohol to form the sodium benzoxide nucleophile, which can be visually confirmed by the cessation of H2 gas evolution.

  • Electrophile Addition: Add 2-(Bromomethyl)hexafluoropropan-2-ol (1.1 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Rationale: A slight excess of the alkylating agent ensures complete consumption of the valuable nucleophile. The reaction is monitored by TLC until the starting alcohol spot is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH4Cl at 0 °C. Rationale: Quenching with a mild acid like NH4Cl neutralizes any unreacted NaH and protonates the alkoxide product. This is done at 0 °C to control the exothermic quench.

  • Extraction and Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Rationale: This standard aqueous workup removes the DMF solvent and inorganic salts, isolating the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure ether. Rationale: Chromatography removes unreacted electrophile and any minor byproducts, yielding the analytically pure target compound.

Safety and Handling

2-(Bromomethyl)hexafluoropropan-2-ol is an irritant. GHS hazard statements indicate it causes skin and serious eye irritation and may cause respiratory irritation. [7][10]* H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Handling Precautions:

  • Always handle in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

2-(Bromomethyl)hexafluoropropan-2-ol is a highly effective and versatile building block for the direct incorporation of the –CH2–C(CF3)2OH moiety into a diverse range of molecular scaffolds. Its primary advantage lies in the predictability and efficiency of the SN2 reaction pathway, offering superior substrate scope and regiochemical control compared to alternative methods. While considerations for stoichiometric waste are necessary, its performance in late-stage functionalization and for the synthesis of complex molecules makes it an indispensable tool for researchers, scientists, and drug development professionals seeking to leverage the unique properties of highly fluorinated alcohols.

References

  • Title: Difunctionalization Processes Enabled by Hexafluoroisopropanol - PMC Source: National Institutes of Health URL: [Link]

  • Title: A Complete Guide to Using HFIP Solvent in Pharmaceutical Intermediates Source: Acadechem URL: [Link]

  • Title: Difunctionalization Processes Enabled by Hexafluoroisopropanol | ACS Organic & Inorganic Au Source: ACS Publications URL: [Link]

  • Title: Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - PMC Source: National Institutes of Health URL: [Link]

  • Title: 2-(Bromomethyl)hexafluoropropan-2-ol | C4H3BrF6O | CID 11173021 Source: PubChem URL: [Link]

  • Title: 2-[4-(Bromomethyl)phenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol Source: PubChem URL: [Link]

  • Title: Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation Source: Royal Society of Chemistry URL: [Link]

  • Title: Hexafluoro-2-propanol: The Versatile Solvent Revolutionizing Chemistry Source: ChemBeq URL: [Link]

  • Title: Hexafluoro-2-propanol Source: Wikipedia URL: [Link]

  • Title: Hexafluoro-2-propanol Source: American Chemical Society URL: [Link]

  • Title: Fluorinated building blocks in drug design: new pathways and targets - PMC Source: National Institutes of Health URL: [Link]

  • Title: 1,1,1,3,3,3-Hexafluoro-2-propanol Source: PubChem URL: [Link]

  • Title: Exploiting hexafluoroisopropanol (HFIP) in Lewis and Brønsted acid-catalyzed reactions | Request PDF Source: ResearchGate URL: [Link]

  • Title: (PDF) Hexafluoro‐2‐propanol Promotes para‐Selective C–H Amination of Free Anilines with Azodicarboxylates Source: ResearchGate URL: [Link]

  • Title: Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances Source: OUCI URL: [Link]

  • Title: 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane Source: PubChem URL: [Link]

  • Title: Synthesis and functionalisation of a bifunctional normorphan 3D building block for medicinal chemistry Source: White Rose Research Online URL: [Link]

  • Title: Hexafluoro-2-propanol-Promoted Intermolecular Friedel-Crafts Acylation Reaction | Request PDF Source: ResearchGate URL: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Bromomethyl)hexafluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedure-driven guide for the safe handling and disposal of 2-(Bromomethyl)hexafluoropropan-2-ol (CAS No. 503169-76-4). As a valued partner in your research, we are committed to providing information that ensures safety, compliance, and scientific integrity from the bench to final waste disposition. This guide moves beyond simple instructions to explain the causality behind each procedural step, empowering your team to manage this chemical with confidence and expertise.

Foundational Understanding: Hazard Profile and Regulatory Context

2-(Bromomethyl)hexafluoropropan-2-ol is a highly functionalized building block essential in various synthetic applications. However, its chemical structure—containing both bromine and fluorine—necessitates a rigorous and informed approach to its disposal.

GHS Hazard Identification

The compound is classified with the following hazards according to the Globally Harmonized System (GHS)[1][2]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

This profile mandates careful handling in a controlled laboratory environment to prevent personnel exposure.

Chemical and Physical Properties Summary

A clear understanding of the substance's properties is fundamental to its safe management.

PropertyValueSource
CAS Number 503169-76-4[1][2]
Molecular Formula C₄H₃BrF₆O[1]
Molar Mass 260.96 g/mol [1]
GHS Signal Word Warning[1][2]
GHS Hazard Codes H315, H319, H335[1][2]
The Halogenated Organic Compound Context

As a brominated and fluorinated organic molecule, 2-(Bromomethyl)hexafluoropropan-2-ol falls into a category of chemicals that receive significant regulatory scrutiny. The U.S. Environmental Protection Agency (EPA) heavily regulates halogenated organic compounds (HOCs), particularly concerning their disposal. Regulations such as the Resource Conservation and Recovery Act (RCRA) often prohibit the land disposal of HOCs due to their potential for persistence and environmental harm[3][4].

The primary reason for this is the strength of carbon-halogen bonds. Improper disposal can lead to the release of compounds that do not readily degrade. Therefore, the scientifically accepted and regulatory-compliant method of disposal is high-temperature incineration, which provides sufficient energy to break these bonds and prevent environmental release.

Immediate Safety Protocols and Required PPE

Before handling or preparing for disposal, the following safety measures are non-negotiable.

  • Engineering Controls: All handling of 2-(Bromomethyl)hexafluoropropan-2-ol, including weighing, transferring, and preparing waste containers, must be conducted within a certified chemical fume hood to mitigate inhalation risks[2].

  • Personal Protective Equipment (PPE): The P280 precautionary statement mandates comprehensive protection[2].

    • Eye and Face Protection: Wear tightly fitting safety goggles in conjunction with a face shield (minimum 8-inch) to protect against splashes, which can cause serious eye irritation[5].

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before each use and removed using the proper technique to avoid skin contact[5].

    • Protective Clothing: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron is recommended.

Waste Stream Management: Segregation and Collection

Proper segregation is the most critical step in ensuring safe and compliant disposal. Co-mingling of waste streams can lead to dangerous chemical reactions and complicates the disposal process.

The Cardinal Rule: Isolate Halogenated Waste

2-(Bromomethyl)hexafluoropropan-2-ol and materials contaminated with it must be collected in a dedicated "Halogenated Organic Waste" stream. Never mix this waste with non-halogenated solvents or other waste types.

Waste Container Specifications
  • Material: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, sealing cap.

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • "Halogenated Organic Liquid Waste" or "Halogenated Organic Solid Waste"

    • The full chemical name: "2-(Bromomethyl)hexafluoropropan-2-ol"

    • The associated hazards (Skin/Eye/Respiratory Irritant)

  • Storage: Keep waste containers tightly closed when not in use and store them in a designated satellite accumulation area within the laboratory, preferably in secondary containment[2].

Waste Segregation Decision Workflow

The following diagram outlines the logical flow for segregating various waste forms of this compound.

WasteSegregation cluster_0 Waste Segregation Protocol start Waste Generation Event (2-(Bromomethyl)hexafluoropropan-2-ol) decision1 Waste Form? start->decision1 process_solid Solid Contaminated Material (e.g., gloves, weigh boats, absorbent) decision1->process_solid Solid process_liquid Liquid Waste decision1->process_liquid Liquid container_solid Container: "Solid Halogenated Waste" List all components. process_solid->container_solid container_liquid Container: "Liquid Halogenated Waste" List all components. process_liquid->container_liquid

Caption: Decision workflow for proper waste stream segregation.

Step-by-Step Disposal and Decontamination Procedures

Follow these protocols precisely for managing different waste scenarios.

Protocol for Bulk and Unused Material Disposal

Surplus, expired, or non-recyclable quantities of 2-(Bromomethyl)hexafluoropropan-2-ol must be disposed of as hazardous waste. On-site chemical treatment is not recommended for this compound.

  • Preparation: Ensure the primary container is sealed, properly labeled, and its exterior is clean and free of contamination.

  • Professional Disposal Service: The only appropriate method for final disposition is to use a licensed professional hazardous waste disposal company[5]. This service will transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Method of Destruction: Specify that the material is a halogenated organic compound that requires high-temperature incineration in a facility equipped with afterburners and scrubbers[5].

    • Causality: The high temperatures ensure the complete destruction of the molecule. The afterburners and scrubbers are essential for neutralizing the acidic and corrosive gases (hydrogen bromide and hydrogen fluoride) that are generated during combustion, preventing their release into the atmosphere.

Protocol for Spill Management and Cleanup

In the event of an accidental release, immediate and correct action is vital.

  • Evacuate and Alert: Immediately alert personnel in the area. If the spill is large, evacuate the laboratory.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Don PPE: Wear the full PPE ensemble described in Section 2.

  • Containment: For liquid spills, contain the area using a spill sock or other appropriate absorbent barrier.

  • Absorption: Cover the spill with an inert, non-combustible absorbent material such as sand, silica gel, or a commercial sorbent[5]. Avoid using combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully collect the absorbed material using spark-proof tools and place it into a designated, pre-labeled container for "Solid Halogenated Waste."

  • Final Decontamination:

    • Wipe the spill area with a cloth dampened with a solvent like acetone or ethanol. Dispose of the cloth in the solid halogenated waste container.

    • Follow with a wipe-down using a saturated solution of sodium bicarbonate. This will help neutralize any residual acidic species.

    • Finally, wash the area with soap and water.

  • Disposal: Seal and dispose of the waste container through your institution's hazardous waste program.

Protocol for Decontaminating Laboratory Glassware

Proper decontamination of glassware is essential to prevent unintended cross-contamination of future experiments.

  • Initial Rinse: Rinse the glassware three times with a suitable organic solvent (e.g., acetone). Crucially, this initial rinsate is considered hazardous waste. It must be collected and added to the "Liquid Halogenated Waste" container.

  • Secondary Wash: After the solvent rinse, the glassware can be washed with soap and water as per standard laboratory procedure.

  • Drying: Allow the glassware to dry completely before reuse.

By adhering to these detailed procedures, you ensure a disposal process that is not only compliant with regulations but is also grounded in sound scientific principles, protecting both laboratory personnel and the environment.

References

  • PubChem. (n.d.). 2-(Bromomethyl)hexafluoropropan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • Westlaw. (n.d.). California Code of Regulations, Title 22, Division 4.5, Chapter 18, Appendix III.

Sources

A Senior Application Scientist's Guide to Handling 2-(Bromomethyl)hexafluoropropan-2-ol: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling of 2-(Bromomethyl)hexafluoropropan-2-ol (CAS No. 503169-76-4). As a valued professional in research and development, your safety is paramount. This document moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a self-validating system of protocols rooted in authoritative data. Our goal is to empower you with the knowledge to work safely and effectively, making this your preferred source for chemical handling information.

Hazard Analysis: The "Why" Behind the Protection

Understanding the specific hazards of 2-(Bromomethyl)hexafluoropropan-2-ol is the critical first step in establishing a robust safety plan. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several key risks that directly inform our choice of Personal Protective Equipment (PPE).[1][2][3]

Hazard ClassificationGHS Hazard StatementPractical Implication in the Laboratory
Skin Irritation (Category 2) H315: Causes skin irritationDirect contact can lead to redness, inflammation, or dermatitis. This necessitates robust skin protection.[1][2][3]
Serious Eye Irritation (Category 2) H319: Causes serious eye irritationSplashes or aerosol exposure can cause significant, potentially damaging, eye irritation.[1][2][3]
Specific Target Organ Toxicity - Single Exposure (Category 3) H335: May cause respiratory irritationInhalation of vapors or mists can irritate the respiratory tract, leading to coughing or shortness of breath.[1][2][3]

These classifications are not merely regulatory labels; they are predictors of potential harm that our protocols are designed to prevent. The following sections detail the specific equipment and procedures to mitigate these risks.

Core Protective Measures: A Multi-Layered Defense

A comprehensive safety strategy relies on a hierarchy of controls. For 2-(Bromomethyl)hexafluoropropan-2-ol, this begins with engineering controls and is supplemented by rigorous PPE protocols.

Primary Engineering Control: The Chemical Fume Hood

All handling of 2-(Bromomethyl)hexafluoropropan-2-ol must be conducted within a properly functioning and certified chemical fume hood. This is the most critical safety measure. The fume hood's constant airflow protects the user from inhaling irritating vapors (addressing H335) and provides a contained space in case of a spill.[4] The use of this compound in an open bench environment is strictly prohibited.

Personal Protective Equipment (PPE)

The following PPE is mandatory for all personnel handling 2-(Bromomethyl)hexafluoropropan-2-ol.

  • Eye and Face Protection:

    • Minimum Requirement: ANSI-approved chemical splash goggles are required at all times.[4] Standard safety glasses do not provide adequate protection from splashes.

    • Recommended for High-Risk Tasks: A full-face shield worn over chemical splash goggles is recommended when handling larger quantities (>50 mL) or during procedures with a high potential for splashing.[4][5]

  • Hand Protection:

    • Best Practice - Double Gloving: Wearing two pairs of compatible gloves is highly recommended.[4] This provides an additional layer of safety against tears and minimizes exposure during glove removal.

    • Action: Always consult your institution's safety office and the glove manufacturer's compatibility charts to select the most appropriate glove material for your specific operational conditions.

  • Body Protection:

    • A clean, flame-resistant laboratory coat, fully buttoned, is mandatory.[4]

    • Full-length pants or equivalent attire must be worn to ensure no skin is exposed between the lab coat and footwear.[4]

    • Closed-toe, liquid-resistant shoes are required at all times in the laboratory.[4]

  • Respiratory Protection:

    • Under normal operating conditions within a certified fume hood, a respirator should not be necessary.[4]

    • In the event of a fume hood failure or a large spill, a half or full facepiece respirator with organic vapor cartridges may be required.[5][6] All respirator use must be in accordance with your institution's respiratory protection program, which includes fit testing and training.

Operational and Disposal Plans

Proper procedure is as vital as proper equipment. The following workflows ensure safety from the moment you prepare for your work until the final disposal of waste.

Pre-Operational Safety Checklist

Before handling the compound, verify the following:

  • The chemical fume hood has a current certification sticker.

  • The locations of the nearest safety shower and eyewash station are known and unobstructed.

  • All required PPE is available in the correct size and is in good condition.

  • A designated hazardous waste container is properly labeled and accessible within the fume hood.

PPE Workflow: Donning and Doffing

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_Donning Donning Sequence (Clean Area) cluster_Doffing Doffing Sequence (At Hood Exit) D1 1. Lab Coat & Attire D2 2. Chemical Splash Goggles D1->D2 Secure Fit D3 3. Face Shield (if needed) D2->D3 As Required D4 4. Gloves (Inner Pair) D3->D4 Check Cuffs D5 5. Gloves (Outer Pair) D4->D5 Over Cuffs Work Perform Chemical Handling (Inside Fume Hood) D5->Work Enter Work Area F1 1. Gloves (Outer Pair) Work->F1 Exit Work Area F2 2. Face Shield F1->F2 Peel Off F3 3. Lab Coat F2->F3 Handle by Rear F4 4. Gloves (Inner Pair) F3->F4 Roll Inward F5 5. Goggles F4->F5 Peel Off Wash Wash Hands Thoroughly F5->Wash Final Step

Caption: Logical workflow for donning and doffing PPE to minimize contamination.

Emergency Protocols
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek immediate medical attention.[2][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Remove contact lenses if present and easy to do.[2][3] Seek immediate medical attention from an ophthalmologist.[5]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[2][3] If breathing is difficult or they feel unwell, seek immediate medical attention.[2][3]

  • Spill: For a small spill contained within the fume hood, use an inert absorbent material (e.g., vermiculite, sand).[5][7] Collect the material into a sealed, labeled hazardous waste container. Do not allow the material to enter drains.[7] For large spills, evacuate the area and contact your institution's emergency response team.

Waste Disposal

All materials contaminated with 2-(Bromomethyl)hexafluoropropan-2-ol, including used gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[2][3] Collect waste in a clearly labeled, sealed container and follow all local, state, and federal regulations for disposal.[5]

References

  • PubChem. (n.d.). 2-(Bromomethyl)hexafluoropropan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Princeton University. (n.d.). Standard Operating Procedure: 1,1,1,3,3,3-Hexafluoro-2-propanol (Hexafluoropropanol). Retrieved from [Link]

  • Daikin Chemicals. (2023, March 23). Safety data sheet: Hexafluoroisopropanol. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.